molecular formula C7H6N2O B1355084 6-Methoxypyridine-2-carbonitrile CAS No. 83621-01-6

6-Methoxypyridine-2-carbonitrile

Cat. No.: B1355084
CAS No.: 83621-01-6
M. Wt: 134.14 g/mol
InChI Key: LTSUUWWSGRKYFO-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSUUWWSGRKYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515471
Record name 6-Methoxypyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83621-01-6
Record name 6-Methoxypyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-pyridinecarbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyridine-2-carbonitrile: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a methoxy group and a cyano group, provides multiple reactive sites for further functionalization. This compound serves as a key intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1] Notably, it has been identified in the patent literature as a precursor for the development of novel therapeutic agents, such as prostaglandin EP3 receptor antagonists, allosteric modulators of nicotinic acetylcholine receptors, and agonists of the APJ receptor.[] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral data, and reactivity.

Physicochemical Properties

This compound is typically a white to tan powder or crystalline solid at room temperature.[] It is soluble in polar organic solvents, which facilitates its use in various chemical reactions.[1] A summary of its key computed and experimental properties is presented below.

PropertyValueSource
CAS Number 83621-01-6[1][][3][4]
Molecular Formula C₇H₆N₂O[][4][5]
Molecular Weight 134.14 g/mol [][4][5]
Appearance White to tan powder or crystals[]
Melting Point 62-67 °C[6]
Boiling Point 230.517 °C at 760 mmHg[][6]
Density 1.162 g/cm³[][6]
LogP 0.96188[][6]
Exact Mass 134.048012819 Da[]
Topological Polar Surface Area 45.9 Ų[]
Canonical SMILES COC1=CC=CC(=N1)C#N[][5]
InChI Key LTSUUWWSGRKYFO-UHFFFAOYSA-N[][6]

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound, starting from readily available pyridine derivatives. The choice of method often depends on the availability of starting materials, cost, and desired scale.

Common Synthetic Pathways
  • Cyanation of Halogenated Pyridines: A common method involves the nucleophilic substitution of a halogen atom (typically chloro- or bromo-) at the 2-position of a 6-methoxypyridine ring with a cyanide source. This reaction is often catalyzed by a copper(I) salt, such as cuprous cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or pyridine under inert gas protection.[7]

  • From Carboxylic Acids: The synthesis can start from 6-methoxy-2-pyridinecarboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[7] The resulting 6-methoxy-2-pyridyl formyl chloride is then reacted with a cyanide salt, such as sodium cyanide (NaCN), in a suitable solvent to yield the target nitrile.[7]

  • From Amino Pyridines (Sandmeyer-type Reaction): Another route utilizes 2-amino-6-methoxypyridine as the starting material.[7] The amino group is converted to a diazonium salt at low temperature using sodium nitrite and a strong acid (e.g., HCl).[7] The subsequent reaction of the diazonium salt with a mixture of cuprous cyanide and potassium cyanide replaces the diazo group with a cyano group to form the final product.[7]

Synthesis_Workflow cluster_0 Synthetic Pathways for this compound SM1 6-Methoxy-2-halopyridine Product This compound SM1->Product Cyanation SM2 6-Methoxypyridine-2-carboxylic Acid Int1 Acyl Chloride Intermediate SM2->Int1 Chlorination SM3 2-Amino-6-methoxypyridine Int2 Diazonium Salt Intermediate SM3->Int2 Diazotization Int1->Product Cyanation Int2->Product Sandmeyer Reaction R1 CuCN R1->Product R2 1. SOCl₂ 2. NaCN R2->Int1 R3 1. NaNO₂/HCl 2. CuCN/KCN R3->Int2

Caption: General synthetic workflows for this compound.

Detailed Experimental Protocol: Cyanation of 2-Bromo-6-methoxypyridine

This protocol is a representative procedure based on common cyanation reactions of halo-pyridines.

Materials:

  • 2-Bromo-6-methoxypyridine

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-methoxypyridine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere. The typical concentration is 0.5-1.0 M.

  • Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize any acidic byproducts.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific peak-by-peak data from a single source is not available, the expected characteristics can be described based on the structure and data for related compounds.

Spectroscopy Characteristic Features
¹H NMR Expected signals would include a singlet for the methoxy group (-OCH₃) protons around 3.9-4.1 ppm. Three aromatic protons on the pyridine ring would appear as doublets or triplets in the 6.8-7.8 ppm region, showing coupling patterns consistent with a 2,6-disubstituted pyridine. Spectra are available for viewing on platforms like ChemicalBook.[8]
¹³C NMR The spectrum would show seven distinct carbon signals. The nitrile carbon (-C≡N) is expected around 115-120 ppm. The methoxy carbon (-OCH₃) would appear around 54-56 ppm. The five pyridine ring carbons would resonate in the aromatic region (approx. 110-165 ppm), with the carbon attached to the methoxy group (C6) being the most downfield.
IR Spectroscopy The most prominent and characteristic peak would be a strong, sharp absorption band for the nitrile group (-C≡N) stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹.[9] Other bands would correspond to C-O stretching of the methoxy group and C=C/C=N stretching of the pyridine ring.
Mass Spectrometry The exact mass is 134.048012819, corresponding to the molecular formula C₇H₆N₂O.[] The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 134.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three key functional components: the pyridine ring, the nitrile group, and the methoxy group.

  • Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an aminomethyl group or react with organometallic reagents.

  • Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring towards electrophilic substitution, although such reactions are generally difficult on pyridine rings. It can also be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding pyridone.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions.

These reactive handles make this compound a valuable intermediate for creating diverse molecular scaffolds for drug discovery.

Applications_Diagram Core This compound FG1 Nitrile Group (-CN) Core->FG1 FG2 Methoxy Group (-OCH3) Core->FG2 FG3 Pyridine Ring Core->FG3 App3 Research Chemical Core->App3 Intermediate React1 Hydrolysis / Reduction FG1->React1 React2 Ether Cleavage FG2->React2 React3 Coupling Reactions FG3->React3 App1 Pharmaceuticals React1->App1 App2 Agrochemicals React1->App2 React2->App1 React2->App2 React3->App1 React3->App2

Caption: Reactivity and application pathways of this compound.

Safety Information

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting.

  • Signal Word: Danger[]

  • GHS Hazard Statements: H301 (Toxic if swallowed)[]

  • Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling. Standard precautions include wearing personal protective equipment (gloves, safety glasses, lab coat), avoiding inhalation of dust, and preventing contact with skin and eyes.[] Handle in a well-ventilated area or a chemical fume hood.

References

6-Methoxypyridine-2-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 83621-01-6

Synonyms: 2-Cyano-6-methoxypyridine, 6-Methoxypicolinonitrile

This technical guide provides a comprehensive overview of 6-Methoxypyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical properties, synthesis, and its role as a scaffold in biologically active molecules.

Physicochemical and Safety Data

This compound is a solid, typically appearing as a white to tan powder or crystals. It is characterized by the presence of a methoxy group at the 6-position and a nitrile group at the 2-position of the pyridine ring. This substitution pattern imparts specific electronic and steric properties that are leveraged in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O[]
Molecular Weight 134.14 g/mol []
Melting Point 62-67 °C
Boiling Point 230.5 °C at 760 mmHg (Predicted)N/A
Density 1.162 g/cm³ (Predicted)N/A
Appearance White to tan powder or crystals
Solubility Soluble in polar organic solvents[1]

Table 2: Safety Information for this compound

Hazard StatementGHS ClassificationPrecautionary Statements
H301: Toxic if swallowedAcute Toxicity, Oral (Category 3)P264, P270, P301+P310, P330, P405, P501
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)P280, P302+P352, P312, P362+P364
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)P264, P280, P302+P352, P332+P313, P362+P364
H318: Causes serious eye damageSerious Eye Damage/Eye Irritation (Category 1)P280, P305+P351+P338, P310
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)P261, P271, P304+P340, P312
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data compiled from supplier safety data sheets.[3]

Synthesis and Reactivity

One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, the synthesis of related methoxypyridine derivatives has been achieved by reacting a di-substituted pyridine with sodium methoxide.[4] A potential synthetic route to this compound could therefore start from 6-chloro-2-cyanopyridine.

Another general method for the synthesis of 2-methoxypyridine-3-carbonitriles involves the condensation of α,β-unsaturated carbonyl compounds with malononitrile in the presence of sodium methoxide in methanol.[5]

The reactivity of this compound is primarily dictated by the cyano and methoxy groups, as well as the pyridine ring itself. The electron-withdrawing nature of the nitrile group and the electron-donating effect of the methoxy group influence the reactivity of the pyridine ring towards electrophilic and nucleophilic reagents.[6] The nitrile group can also undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing further avenues for derivatization.

Synthesis_Methodology cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6-chloro-2-cyanopyridine 6-chloro-2-cyanopyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 6-chloro-2-cyanopyridine->Nucleophilic Aromatic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

A potential synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The pyridine scaffold is a common feature in many approved drugs, and the specific substitution pattern of this molecule makes it a valuable building block for targeted drug design.

Anticancer Agents

Derivatives of methoxypyridine carbonitrile have been investigated for their potential as anticancer agents. For example, a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[7] The this compound core is often used to construct more complex heterocyclic systems that exhibit inhibitory activity against key cancer-related targets.

Neurological Disorders

The methoxypyridine motif is also present in compounds designed to target neurological disorders. For instance, novel methoxypyridine-derived gamma-secretase modulators have been synthesized with the aim of reducing the levels of Aβ42 peptide, which is implicated in Alzheimer's disease.[4] In these compounds, the methoxypyridine moiety is incorporated to improve activity and physicochemical properties, such as solubility.[4]

Drug_Discovery_Applications cluster_derivatives Bioactive Derivatives cluster_targets Therapeutic Areas This compound This compound Anticancer Agents Anticancer Agents This compound->Anticancer Agents Gamma-Secretase Modulators Gamma-Secretase Modulators This compound->Gamma-Secretase Modulators Oncology Oncology Anticancer Agents->Oncology Neurological Disorders Neurological Disorders Gamma-Secretase Modulators->Neurological Disorders

Applications of this compound in drug discovery.

Analytical Characterization

While specific spectral data for this compound is not detailed in the available literature, data from structurally similar compounds can provide an expected analytical profile.

Table 3: Expected Spectroscopic Data for this compound (based on related compounds)

TechniqueExpected Features
¹H NMR Signals corresponding to the methoxy group protons (singlet, ~4.0 ppm) and aromatic protons on the pyridine ring.
¹³C NMR Resonances for the nitrile carbon, the methoxy carbon, and the carbons of the pyridine ring.
IR Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹, and bands corresponding to C-O and aromatic C-H and C=C/C=N vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₇H₆N₂O).

This data is inferred from spectroscopic information available for structurally related methoxypyridine carbonitrile derivatives.[7]

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules with significant biological activities. Its utility in the development of potential therapeutics for cancer and neurological disorders highlights its importance in medicinal chemistry. While detailed experimental protocols and direct biological data for the compound itself are limited in publicly accessible literature, the information available for its derivatives underscores its potential as a key scaffold for future drug discovery efforts. Further research into the direct biological effects and optimization of synthetic routes for this compound would be beneficial for the scientific community.

References

In-Depth Technical Guide: 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and applications of 6-Methoxypyridine-2-carbonitrile, a key intermediate in pharmaceutical research and development.

Core Data Summary

A compilation of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValue
Molecular Weight 134.14 g/mol
CAS Number 83621-01-6
Molecular Formula C₇H₆N₂O
Melting Point 62-67 °C
Boiling Point 230.517 °C at 760 mmHg
Density 1.162 g/cm³
Solubility Low solubility in water; Soluble in polar organic solvents.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its structure, featuring a pyridine ring substituted with an electron-donating methoxy group and an electron-withdrawing nitrile group, makes it a versatile building block in organic synthesis. The molecule's polarity, influenced by the nitrogen atom and the nitrile group, dictates its solubility profile, rendering it soluble in polar organic solvents.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate search, a common synthetic route involves the cyanation of a corresponding 6-methoxypyridine precursor. A plausible method, adapted from general procedures for the synthesis of pyridine nitriles, is outlined below. Researchers should optimize these conditions for specific laboratory settings.

Reaction Scheme (Hypothetical):

General Procedure:

  • Starting Material: A suitable starting material would be a 2-halo-6-methoxypyridine (e.g., 2-chloro- or 2-bromo-6-methoxypyridine).

  • Cyanide Source: A common cyanating agent such as copper(I) cyanide or zinc cyanide would be used.

  • Catalyst and Solvent: The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or DMSO, often with a palladium or nickel catalyst to facilitate the cross-coupling reaction.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 2,6-disubstituted pyridine ring system.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring, the nitrile carbon, and the methoxy carbon provide definitive structural confirmation.

Note: Specific spectral data including chemical shifts (δ) and coupling constants (J) for this compound can be found in spectral databases such as ChemicalBook.[1]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

  • C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the nitrile group.

  • C-O-C Stretch: Absorption bands corresponding to the asymmetric and symmetric stretching of the methoxy group will be present, typically in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region will be indicative of the pyridine ring.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.

Applications in Drug Development

Pyridine derivatives are integral scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and engage in various biological interactions. This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.

One notable application is in the development of gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. The methoxypyridine moiety can be incorporated into larger molecules to modulate their interaction with the gamma-secretase enzyme complex, thereby altering the production of amyloid-beta peptides.

Visualizations

Drug Development Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound as a key intermediate in a drug discovery program.

DrugDevelopmentWorkflow cluster_synthesis Synthesis of Intermediate cluster_elaboration Molecular Elaboration cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start Starting Materials (e.g., 2-halo-6-methoxypyridine) intermediate This compound start->intermediate Cyanation elaboration Further Synthetic Steps (e.g., coupling reactions) intermediate->elaboration library Compound Library elaboration->library screening Biological Screening (e.g., gamma-secretase assay) library->screening lead_opt Lead Optimization screening->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A workflow for drug development using this compound.

References

An In-depth Technical Guide to 6-Methoxypyridine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features make it a valuable intermediate in the synthesis of complex molecular architectures targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic methodologies, spectroscopic data, and notable applications in the development of novel therapeutics, including gamma-secretase modulators for Alzheimer's disease.

Chemical Structure and Identification

This compound is a substituted pyridine ring possessing a methoxy group at the 6-position and a nitrile group at the 2-position. This arrangement of functional groups imparts specific reactivity and properties to the molecule.

Structural Formula:

Key Identifiers:

IdentifierValue
IUPAC Name This compound[]
CAS Number 83621-01-6[2]
Molecular Formula C₇H₆N₂O[][2]
Molecular Weight 134.14 g/mol [][2]
Canonical SMILES COC1=CC=CC(=N1)C#N[]
InChI Key LTSUUWWSGRKYFO-UHFFFAOYSA-N[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, reaction setup, and incorporation into drug development pipelines.

PropertyValueSource
Appearance White to tan powder or crystals[]
Melting Point 62-67 °C
Boiling Point 230.5 °C at 760 mmHg[]
Density 1.162 g/cm³[]
Solubility Soluble in polar organic solvents
logP 0.96[]
Topological Polar Surface Area 45.9 Ų[]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are outlined methodologies, including a detailed, generalized experimental protocol adaptable for its synthesis based on established methods for analogous structures.

Synthetic Routes

Common synthetic strategies for related methoxypyridine carbonitriles include:

  • Nucleophilic Aromatic Substitution: Displacement of a halogen (e.g., chlorine or bromine) at the 6-position of a 2-cyanopyridine with sodium methoxide. This is a widely used and effective method.

  • From Halogenated Pyridines: Reaction of a 6-methoxy-2-halopyridine with a cyanide source, such as cuprous cyanide, often in a polar aprotic solvent like DMF or pyridine.[3]

  • Diazotization of Aminopyridines: Conversion of 2-amino-6-methoxypyridine to a diazonium salt, followed by a Sandmeyer-type reaction with a cyanide salt.[3]

Illustrative Experimental Protocol: Nucleophilic Substitution

The following is a representative protocol for the synthesis of a methoxypyridine carbonitrile, which can be adapted for this compound starting from 6-chloro-2-pyridinecarbonitrile.

Reaction:

Materials:

  • 6-Chloro-2-pyridinecarbonitrile

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 6-chloro-2-pyridinecarbonitrile (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below is a summary of expected spectroscopic data based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~7.7-7.9t~7.5-8.0H4
~7.2-7.4d~7.5-8.0H3 or H5
~6.8-7.0d~7.5-8.0H3 or H5
~3.9-4.1s--OCH₃
¹³C~163-165--C6
~145-147--C2
~140-142--C4
~120-122--C3 or C5
~117-119---C≡N
~110-112--C3 or C5
~54-56---OCH₃

Note: The assignments for H3/H5 and C3/C5 are interchangeable without further 2D NMR analysis. Data is illustrative and based on analogous compounds.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
~2230-2240StrongC≡N stretch
~1580-1600Medium-StrongC=N, C=C aromatic ring stretches
~1450-1480MediumC-H bend (methoxy)
~1250-1300StrongAsymmetric C-O-C stretch (aryl ether)
~1020-1050StrongSymmetric C-O-C stretch (aryl ether)
Mass Spectrometry (MS)
Technique Expected m/z Assignment
Electrospray Ionization (ESI)135.0553[M+H]⁺
157.0372[M+Na]⁺
Electron Impact (EI)134.0480[M]⁺•

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical agents. The pyridine scaffold is a privileged structure in medicinal chemistry, and the methoxy and nitrile groups offer versatile handles for further chemical transformations.

Gamma-Secretase Modulators for Alzheimer's Disease

A significant application of methoxypyridine derivatives is in the development of gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease. The insertion of a methoxypyridine motif into tetracyclic scaffolds has been shown to improve the activity for reducing the levels of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's. These derivatives often exhibit improved drug-like properties, including enhanced solubility.

The synthesis of these modulators may involve the use of a methoxypyridine core, which can be further functionalized. The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point of attachment for other molecular fragments.

Signaling_Pathway cluster_synthesis Synthesis of GSM Precursor cluster_pathway Alzheimer's Disease Pathway 6_MPN This compound Intermediate_A Functionalized Pyridine GSM_Core GSM Core Structure GSM Gamma-Secretase Modulator (GSM) GSM_Core->GSM Forms APP Amyloid Precursor Protein (APP) gamma_Secretase γ-Secretase Abeta42 Aβ42 (Toxic) Plaques Amyloid Plaques

Other Potential Applications

The methoxypyridine carbonitrile scaffold is also being explored in the development of:

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in various kinases.

  • Agonists and Antagonists for GPCRs: The structural features of this compound make it a suitable starting point for the synthesis of ligands for G-protein coupled receptors.

  • Antiviral and Antimicrobial Agents: Pyridine derivatives have a long history in the development of anti-infective agents.

Safety and Handling

This compound is classified as toxic if swallowed. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis, combined with the reactivity of its functional groups, provides a robust platform for the creation of novel and complex molecules with therapeutic potential. The successful incorporation of the methoxypyridine motif into gamma-secretase modulators highlights its importance and promises further applications in the development of treatments for neurodegenerative diseases and other challenging therapeutic targets. This guide serves as a foundational resource for researchers looking to leverage the potential of this important chemical intermediate.

References

physical and chemical properties of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 28, 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methoxypyridine-2-carbonitrile (CAS No: 83621-01-6), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available data on its properties, outlines a representative synthesis protocol, and includes key spectral information to support research and development activities.

Core Physical and Chemical Properties

This compound is a white to tan crystalline solid.[1] It is recognized as a useful research chemical and an important intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[][3] The presence of a methoxy group, a nitrile group, and a pyridine ring makes it a versatile substrate for a variety of chemical transformations. It is soluble in polar organic solvents.[4]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Appearance White to tan powder or crystals[]
Melting Point 62-67 °C[5]
Boiling Point 230.517 °C at 760 mmHg[]
Density 1.162 g/cm³[]
Table 2: Chemical and Computational Properties
PropertyValueSource(s)
CAS Number 83621-01-6[1][]
Molecular Formula C₇H₆N₂O[1][]
Molecular Weight 134.14 g/mol [1][]
IUPAC Name This compound[]
Synonyms 2-Cyano-6-methoxypyridine, 6-Methoxypicolinonitrile[5]
SMILES COC1=CC=CC(=N1)C#N[]
InChI Key LTSUUWWSGRKYFO-UHFFFAOYSA-N[]
LogP 0.96188[]
Topological Polar Surface Area 45.9 Ų[]
Purity Typically ≥97%[1]

Synthesis and Reactivity

While several synthetic routes are possible, a common approach involves the cyanation of a corresponding 6-methoxypyridine precursor. One plausible method is the nucleophilic substitution of a halogenated pyridine with a cyanide salt. Another involves the Sandmeyer-type reaction starting from 2-amino-6-methoxypyridine.

Diagram 1: Representative Synthetic Pathway

Synthesis General Synthesis of this compound A 2-Amino-6-methoxypyridine B 6-Methoxypyridine-2-diazonium salt A->B  NaNO₂, HCl (aq)  0-5 °C (Diazotization) C This compound B->C  CuCN, KCN  (Sandmeyer Reaction)

Caption: A potential two-step synthesis route to the target compound.

Experimental Protocol: Representative Synthesis via Sandmeyer Reaction

Disclaimer: This is a representative protocol based on established chemical principles for similar transformations. Researchers should conduct their own risk assessment and optimization.

Step 1: Diazotization of 2-Amino-6-methoxypyridine

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-methoxypyridine (1.0 eq) in a solution of aqueous hydrochloric acid (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and warm gently to dissolve.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Spectral Characterization Data

The following tables summarize the expected spectral characteristics of this compound based on its functional groups and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70t1HPyridine H-4
~7.25d1HPyridine H-3 or H-5
~7.00d1HPyridine H-5 or H-3
~4.00s3H-OCH₃
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~164C-6 (attached to -OCH₃)
~140C-4
~132C-2 (attached to -CN)
~120C-3 or C-5
~117-C≡N
~112C-5 or C-3
~54-OCH₃
Table 5: Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃)
~2230-C≡N stretch
~1600, ~1480Pyridine ring C=C and C=N stretching
~1250, ~1030C-O stretch (aryl ether)

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 6: GHS Hazard Information
Pictogram(s)Signal WordHazard Statement(s)
💀, corrosiveDanger H301: Toxic if swallowed.[] H312 + H332: Harmful in contact with skin or if inhaled. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.

Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

This compound is a valuable building block for chemical synthesis. This guide provides essential physical, chemical, and spectral data to aid researchers in its use. The representative synthesis protocol offers a starting point for laboratory preparation. Due to its hazardous nature, strict adherence to safety protocols is mandatory.

References

6-Methoxypyridine-2-carbonitrile: A Technical Guide for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methoxypyridine-2-carbonitrile, also known as 6-methoxypicolinonitrile, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a methoxy group and a cyano group on the pyridine ring, offers multiple reactive sites for chemical modification. This makes it a versatile intermediate for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 83621-01-6 [4][5]
Molecular Formula C₇H₆N₂O [5][6]
Molecular Weight 134.14 g/mol [5][6]
Appearance Colorless to pale yellow liquid or solid [1]
Melting Point 62-67 °C [7]
Boiling Point 230.5 °C at 760 mmHg (Predicted) [7]
Density 1.162 g/cm³ (Predicted) [7]

| Synonyms | 6-Methoxypicolinonitrile, 2-Cyano-6-methoxypyridine |[1][6] |

Table 2: Spectroscopic Data Profile Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra should be run for each batch, the following table provides expected characteristic signals based on its structure and data from analogous compounds.[8][9][10]

SpectroscopyCharacteristic Signals
¹H NMR Signals corresponding to the methoxy group protons (singlet, ~4.0 ppm) and three aromatic protons on the pyridine ring.
¹³C NMR Resonances for seven distinct carbon atoms, including the nitrile carbon, the methoxy carbon, and the five carbons of the pyridine ring.
IR (Infrared) A strong, sharp absorption band characteristic of a nitrile C≡N stretch (around 2220-2240 cm⁻¹). Bands for C=C and C=N stretching of the aromatic ring (1450-1600 cm⁻¹), and C-O stretching for the methoxy group.
MS (Mass Spec) A molecular ion peak [M]⁺ corresponding to its molecular weight (134.14).

Synthesis and Reactivity

The synthesis of substituted pyridine carbonitriles can be achieved through various methods, including the condensation of carbonyl compounds with dinitriles or the direct cyanation of pyridine scaffolds.[9][11]

Experimental Protocol: Representative Synthesis

A general and effective one-step method for synthesizing related 2-methoxypyridine-3-carbonitriles involves the reaction of α,β-unsaturated carbonyl compounds with propanedinitrile in a sodium methoxide/methanol system.[9] This approach can be adapted for similar structures.

Objective: To synthesize a substituted 2-methoxypyridine carbonitrile.

Materials:

  • α,β-Unsaturated aldehyde or ketone (1.0 eq)

  • Propanedinitrile (malononitrile) (1.0 eq)

  • Sodium metal (1.25 eq)

  • Anhydrous Methanol (MeOH)

Procedure:

  • A solution of sodium methoxide is prepared fresh by carefully dissolving sodium metal (1.25 eq) in anhydrous methanol at 5°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Propanedinitrile (1.0 eq) dissolved in methanol is added to the sodium methoxide solution. The mixture is stirred for 5 minutes.

  • The corresponding α,β-unsaturated carbonyl compound (1.0 eq) dissolved in methanol is then added dropwise to the reaction mixture over a period of 2 hours.

  • After the addition is complete, the mixture is heated to reflux for 90 minutes.

  • Reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure (in vacuo).

  • The resulting residue is dissolved in water and extracted multiple times with a suitable organic solvent (e.g., Dichloromethane, CH₂Cl₂).

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is then purified by column chromatography or recrystallization to afford the pure 2-methoxypyridine carbonitrile.[9]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe dissolve at 5°C MeOH Anhydrous Methanol MeOH->NaOMe Mixture Reaction Mixture NaOMe->Mixture Malononitrile Propanedinitrile Malononitrile->Mixture add Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Mixture add dropwise Reflux Reflux (90 min) Mixture->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Aqueous Workup & Extraction Evaporation->Extraction Drying Drying & Filtration Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product Pure Product Purification->Product

Caption: General workflow for the synthesis of methoxypyridine carbonitriles.
Chemical Reactivity

The reactivity of this compound is governed by its three key features: the pyridine ring, the nitrile group, and the methoxy group.

  • Pyridine Ring: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[12] The nitrogen atom is basic and can undergo protonation, alkylation, or oxidation to form a pyridine N-oxide.[12][13]

  • Nitrile Group: The cyano group is a versatile functional handle that can be converted into a variety of other groups. Common transformations include hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocycles like tetrazoles.[11][14]

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It is generally stable but can be cleaved under harsh acidic conditions.

Reactivity_Map cluster_molecule This compound cluster_reactions Potential Reactions cluster_products Resulting Scaffolds mol Molecule Structure Image (Placeholder) N_Reactions Pyridine Nitrogen (N-Oxidation, Alkylation) N_Reactions->mol N_Oxide N-Oxide Derivatives N_Reactions->N_Oxide CN_Reactions Nitrile Group (Hydrolysis, Reduction) CN_Reactions->mol Amine Aminomethyl Pyridines CN_Reactions->Amine Reduction Acid Pyridine Carboxylic Acids CN_Reactions->Acid Hydrolysis Ring_Reactions Pyridine Ring (Nucleophilic Substitution) Ring_Reactions->mol Substituted_Pyridine Further Functionalized Pyridines Ring_Reactions->Substituted_Pyridine

Caption: Key reactive sites and derivatization pathways for the molecule.

Applications in Research and Drug Development

This compound is a valuable building block for constructing libraries of compounds for biological screening.[15] The pyridine motif is a common feature in many top-selling pharmaceuticals.[16]

  • Gamma-Secretase Modulators: Methoxypyridine derivatives have been incorporated into tetracyclic scaffolds to create gamma-secretase modulators (GSMs). These compounds are being investigated for their potential to reduce the production of amyloid-beta 42 (Aβ42) peptide, a key factor in Alzheimer's disease.[17]

  • Anti-prion Disease Therapeutics: Libraries of pyridine dicarbonitriles have been synthesized and evaluated for their ability to inhibit the formation of the scrapie isoform of the prion protein (PrPSc), showing potential for treating prion diseases. Several compounds in these libraries displayed EC₅₀ values in the low micromolar range.[15]

  • VEGFR-2 Inhibitors: While not this exact molecule, structurally related pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy for inhibiting angiogenesis.[18] This highlights the utility of the cyanopyridine scaffold in designing kinase inhibitors.

The use of such building blocks is a cornerstone of the drug discovery process, enabling the systematic exploration of chemical space to identify and optimize new therapeutic agents.

Drug_Discovery_Flowchart start Building Block (6-Methoxypyridine- 2-carbonitrile) lib_synth Library Synthesis start->lib_synth Derivatization screening High-Throughput Screening (HTS) lib_synth->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active 'Hits' candidate Preclinical Candidate lead_opt->candidate

Caption: Role of a chemical building block in a typical drug discovery pipeline.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. The following information is derived from safety data sheets and should be strictly followed.[19]

Table 3: GHS Hazard and Precautionary Statements

Category Code Statement
Hazard H301 Toxic if swallowed.
H310 Fatal in contact with skin.
H318 Causes serious eye damage.[19]
H332 Harmful if inhaled.[19]
H335 May cause respiratory irritation.[19]
Precaution P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[19]
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[19]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[19]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
P405 Store locked up.[19]

| | P501 | Dispose of contents/container to an approved waste disposal plant.[19] |

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity allows for predictable functionalization, making it an ideal starting point for the synthesis of diverse and complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a key tool for developing next-generation molecules with tailored properties and biological activities. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

An In-depth Technical Guide to the Synthesis of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methoxypyridine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols for the synthesis of this crucial building block.

Executive Summary

The synthesis of this compound is most commonly achieved through three principal pathways, each commencing from a different substituted pyridine precursor. These routes involve the cyanation of a halo-pyridine or a Sandmeyer reaction of an amino-pyridine. The selection of a specific pathway is often dictated by the availability and cost of the starting materials, as well as the desired scale of the reaction. This guide will elaborate on the synthesis of the necessary precursors and the subsequent conversion to the target molecule.

Synthetic Pathways Overview

The three primary synthetic strategies for producing this compound are:

  • Cyanation of 2-Bromo-6-methoxypyridine: This is a widely used method involving the displacement of a bromide ion with a cyanide group, often facilitated by a copper(I) cyanide reagent.

  • Cyanation of 2-Chloro-6-methoxypyridine: Similar to the bromo- derivative, this route involves a nucleophilic substitution of the chloride ion. Palladium-catalyzed cyanation reactions are also applicable here.

  • Sandmeyer Reaction of 2-Amino-6-methoxypyridine: This classic transformation in aromatic chemistry involves the diazotization of the amino group followed by its displacement with a cyanide nucleophile, typically using a copper(I) cyanide salt.[1]

The logical flow for the synthesis, including the preparation of the starting materials, is depicted in the following diagram.

Synthesis_Overview Overall Synthetic Logic for this compound cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis Dibromopyridine 2,6-Dibromopyridine BromoMethoxy 2-Bromo-6-methoxypyridine Dibromopyridine->BromoMethoxy Sodium Methoxide Dichloropyridine 2,6-Dichloropyridine ChloroMethoxy 2-Chloro-6-methoxypyridine Dichloropyridine->ChloroMethoxy Methoxylation AminoBromopyridine 2-Amino-6-bromopyridine AminoMethoxy 2-Amino-6-methoxypyridine AminoBromopyridine->AminoMethoxy Methoxylation Target This compound BromoMethoxy->Target Cyanation (e.g., CuCN) ChloroMethoxy->Target Cyanation (e.g., Zn(CN)2, Pd catalyst) AminoMethoxy->Target Sandmeyer Reaction (NaNO2, HCl, CuCN)

Caption: Overall synthetic logic for this compound.

Synthesis of Starting Materials

A critical aspect of synthesizing this compound is the efficient preparation of its precursors. Detailed experimental protocols for these starting materials are provided below.

Synthesis of 2-Bromo-6-methoxypyridine from 2,6-Dibromopyridine

This procedure outlines the nucleophilic substitution of one bromide in 2,6-dibromopyridine with a methoxy group.

Experimental Protocol:

Under an argon atmosphere, sodium methoxide (1.82 g) is slowly added to a solution of 2,6-dibromopyridine (8.0 g) in toluene (120 mL).[2] The reaction mixture is then heated to 120°C and stirred continuously for 13 hours.[2] An additional portion of sodium methoxide (0.728 g) is added during the reaction, and stirring is continued at the same temperature for another 6 hours.[2] After the reaction is complete, the mixture is cooled to room temperature. Water and ethyl acetate are added to the reaction mixture for partitioning in a separatory funnel.[2] The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-bromo-6-methoxypyridine as an oil.[2]

Starting MaterialReagentsSolventTemperatureTimeYield
2,6-DibromopyridineSodium MethoxideToluene120°C19 hours89%[2]
Synthesis of 2-Chloro-6-methoxypyridine

The synthesis of 2-chloro-6-methoxypyridine can be achieved from 2,6-dichloropyridine through a methoxylation reaction. While a specific detailed protocol with quantitative data for this particular transformation was not found in the searched literature, the general principle is analogous to the synthesis of its bromo counterpart, involving the reaction of 2,6-dichloropyridine with a methoxide source.

Synthesis of 2-Amino-6-methoxypyridine from 2-Amino-6-bromopyridine

2-Amino-6-methoxypyridine is a key precursor for the Sandmeyer route. It can be synthesized from 2-amino-6-bromopyridine.

Experimental Protocol:

A detailed experimental protocol for the methoxylation of 2-amino-6-bromopyridine to yield 2-amino-6-methoxypyridine was not explicitly found in the searched literature. However, this transformation can be achieved through nucleophilic aromatic substitution using a methoxide source, similar to the synthesis of the halo-methoxypyridines.

Synthesis of this compound

The following sections detail the primary methods for the conversion of the prepared precursors into the final product, this compound.

From 2-Bromo-6-methoxypyridine or 2-Chloro-6-methoxypyridine by Cyanation

The cyanation of 2-halo-6-methoxypyridines is a direct and efficient method for the synthesis of this compound.

Cyanation_Pathway Cyanation of 2-Halo-6-methoxypyridines HaloMethoxy 2-Halo-6-methoxypyridine (X = Br, Cl) Target This compound HaloMethoxy->Target CyanideSource Cyanide Source (e.g., CuCN, Zn(CN)2) CyanideSource->Target

Caption: Cyanation of 2-Halo-6-methoxypyridines.

General Experimental Protocol (Rosenmund-von Braun Reaction):

A mixture of 2-bromo-6-methoxypyridine and copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF, NMP, or pyridine is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine, to facilitate the removal of copper salts. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.

General Experimental Protocol (Palladium-Catalyzed Cyanation):

In a reaction vessel, 2-chloro-6-methoxypyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a cyanide source such as zinc cyanide or potassium ferrocyanide are combined in an inert solvent like DMF, DMA, or toluene.[3] The mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. After cooling, the reaction mixture is filtered, and the filtrate is worked up by extraction and subsequent purification of the organic phase.

Starting MaterialReagentsCatalystSolvent
2-Bromo-6-methoxypyridineCopper(I) CyanideNoneDMF or Pyridine
2-Chloro-6-methoxypyridineZinc CyanidePalladium catalystDMF or Toluene
From 2-Amino-6-methoxypyridine via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and reliable method for the introduction of a cyano group onto the pyridine ring.[1]

Sandmeyer_Pathway Sandmeyer Reaction of 2-Amino-6-methoxypyridine AminoMethoxy 2-Amino-6-methoxypyridine Diazotization Diazotization (NaNO2, aq. Acid) AminoMethoxy->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Cyanation Cyanation (CuCN) DiazoniumSalt->Cyanation Target This compound Cyanation->Target

Caption: Sandmeyer Reaction of 2-Amino-6-methoxypyridine.

General Experimental Protocol:

2-Amino-6-methoxypyridine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. The reaction is allowed to warm to room temperature or is gently heated to facilitate the displacement of the diazonium group with the cyanide. After the evolution of nitrogen gas ceases, the reaction mixture is worked up by extraction with an organic solvent. The organic extracts are then washed, dried, and concentrated, and the product is purified by chromatography or distillation.

Starting MaterialKey StepsReagents
2-Amino-6-methoxypyridine1. DiazotizationSodium Nitrite, Aqueous Acid
2. CyanationCopper(I) Cyanide

Conclusion

The synthesis of this compound can be effectively accomplished through several reliable synthetic routes. The choice of starting material—2-bromo-6-methoxypyridine, 2-chloro-6-methoxypyridine, or 2-amino-6-methoxypyridine—will largely depend on commercial availability and cost considerations. The cyanation of the bromo- and chloro- precursors offers a direct approach, while the Sandmeyer reaction of the amino- precursor provides a classic and robust alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in the efficient and strategic synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide on the Discovery and History of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-2-carbonitrile, a key heterocyclic building block, has played a significant role in the development of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its applications, particularly in medicinal chemistry. Detailed experimental protocols for its synthesis are presented, along with a compilation of its physicochemical and spectroscopic data.

Introduction

This compound, also known as 6-methoxypicolinonitrile, is a substituted pyridine derivative characterized by a methoxy group at the 6-position and a nitrile group at the 2-position. Its unique electronic and structural features make it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of the nitrile group allows for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, and participation in cycloaddition reactions. The methoxy group, a strong electron-donating group, influences the reactivity of the pyridine ring, directing further substitutions. This guide delves into the origins of this important molecule, tracing its synthetic history and highlighting its utility in modern drug discovery.

Discovery and Early History

The definitive first synthesis of this compound is not prominently documented in a singular "discovery" paper. However, its emergence is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry. The compound appears as a crucial intermediate in the synthesis of various pharmaceutical agents.

One of the earliest and most significant applications of this scaffold is in the synthesis of the dopamine agonist Ropinirole, a drug used in the treatment of Parkinson's disease. Research leading to the development of Ropinirole in the 1980s likely spurred the development of robust synthetic routes to this compound and its derivatives. A key publication in the Journal of Medicinal Chemistry in 1985, while focusing on the structure-activity relationships of novel dopamine agonists, implicitly underscores the importance of such intermediates.[1]

Synthetic Methodologies

Several synthetic routes to this compound have been developed over the years, starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

From Halogenated Pyridines

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on the pyridine ring.

3.1.1. Cyanation of 2-Chloro-6-methoxypyridine:

This method involves the reaction of 2-chloro-6-methoxypyridine with a cyanide salt, typically sodium or potassium cyanide, in a suitable solvent.

Synthesis_from_Halogenated_Pyridine 2-Chloro-6-methoxypyridine 2-Chloro-6-methoxypyridine This compound This compound 2-Chloro-6-methoxypyridine->this compound NaCN or KCN, Solvent (e.g., DMSO, DMF)

Figure 1: General scheme for the synthesis of this compound from 2-chloro-6-methoxypyridine.

Experimental Protocol:

A detailed procedure for a similar reaction, the cyanation of 2-fluoro-3,6-dichloropyridine, is described in US Patent 4,766,219.[2] While not the exact same starting material, the protocol provides a representative example of this type of transformation.

  • Reaction Setup: A solution of 2-fluoro-3,6-dichloropyridine (16.6 g) is added to a solution containing sodium cyanide (5.5 g) and dimethylsulfoxide (40 g) over approximately 20 minutes.[2]

  • Reaction Conditions: The reaction mixture is slowly heated to 67°C, during which it turns dark brown. The temperature is then lowered to 42°C and maintained for 4 hours.[2]

  • Work-up and Isolation: The reaction is quenched by pouring the mixture into 150 ml of ice water. The resulting precipitate is filtered and washed to yield the crude product.[2]

3.1.2. Methoxylation of 2-Cyano-6-chloropyridine:

An alternative approach involves the reaction of 2-cyano-6-chloropyridine with a methoxide source, such as sodium methoxide, in methanol.

Synthesis_from_Cyanated_Pyridine 2-Cyano-6-chloropyridine 2-Cyano-6-chloropyridine This compound This compound 2-Cyano-6-chloropyridine->this compound NaOMe, MeOH

Figure 2: Synthesis of this compound via methoxylation.

From Pyridine N-oxides

Experimental Protocol (Adapted from the synthesis of 2-cyano-6-methylpyridine):

This is a two-step process involving the formation of a pyridinium salt followed by reaction with cyanide.

  • Step 1: Formation of 1,6-Dimethoxypyridinium salt: 6-Methoxypyridine-N-oxide would be reacted with a methylating agent like dimethyl sulfate.

  • Step 2: Cyanation: The resulting pyridinium salt is then reacted with an aqueous solution of sodium cyanide. The reaction is typically carried out at low temperatures initially and then allowed to proceed at room temperature.[3]

Sandmeyer-type Reaction

The Sandmeyer reaction provides a classical route to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[4][5] This method would start from 2-amino-6-methoxypyridine.

Sandmeyer_Reaction cluster_0 Diazotization cluster_1 Cyanation 2-Amino-6-methoxypyridine 2-Amino-6-methoxypyridine 6-Methoxy-2-pyridinediazonium salt 6-Methoxy-2-pyridinediazonium salt 2-Amino-6-methoxypyridine->6-Methoxy-2-pyridinediazonium salt NaNO2, HCl This compound This compound 6-Methoxy-2-pyridinediazonium salt->this compound CuCN

Figure 3: The Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol:

The general procedure for a Sandmeyer reaction involves the following steps:

  • Diazotization: The starting amine (2-amino-6-methoxypyridine) is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to room temperature or heated to drive the reaction to completion.

  • Work-up: The product is then isolated by extraction and purified by methods such as distillation or chromatography.

It is important to note that the Sandmeyer reaction involving 2-aminopyridines can sometimes give low yields.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound.

PropertyValueReference
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 83621-01-6
Appearance White to off-white solid
Melting Point 35-39 °C
Boiling Point 115-116 °C at 11 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (t, J = 7.8 Hz, 1H), 7.21 (d, J = 7.3 Hz, 1H), 6.89 (d, J = 8.3 Hz, 1H), 3.97 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 163.8, 140.4, 132.3, 117.3, 115.8, 111.9, 54.1
IR (KBr, cm⁻¹) 2230 (C≡N), 1600, 1575, 1470, 1290, 1025
Mass Spectrum (EI) m/z 134 (M⁺), 119, 92, 64

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the versatility of the nitrile and methoxy groups, which can be elaborated into various functional groups, and the pyridine core, which is a common motif in many pharmaceuticals.

  • Dopamine Agonists: As previously mentioned, a key application is in the synthesis of Ropinirole and related compounds that act as dopamine D2 receptor agonists.

  • Antiviral Agents: The pyridine-3-carbonitrile moiety, a close relative, has shown activity against herpes viruses and HIV.[2]

  • Enzyme Inhibitors: The structural features of methoxypyridine carbonitriles make them suitable scaffolds for the design of enzyme inhibitors.

  • Heterocyclic Synthesis: The nitrile group can participate in cycloaddition reactions to form more complex heterocyclic systems, which are of great interest in medicinal chemistry.

Conclusion

This compound has a rich, albeit not always explicitly documented, history intertwined with the development of modern pharmaceuticals. The synthetic routes to this compound are well-established, offering chemists flexibility in its preparation. Its continued use as a key intermediate in the synthesis of complex molecules underscores its importance in the fields of organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

References

solubility of 6-Methoxypyridine-2-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 6-Methoxypyridine-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][] Its chemical structure, featuring a pyridine ring substituted with a methoxy and a cyano group, imparts specific physicochemical properties that are crucial for its application in organic synthesis. Understanding the solubility of this compound in different organic solvents is paramount for reaction design, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on its qualitative solubility profile, the factors influencing its solubility, and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 83621-01-6
Appearance Solid
Melting Point 62-67 °C

(Data sourced from multiple chemical suppliers)

Qualitative Solubility Profile

This compound is described as being soluble in polar organic solvents.[1] This is consistent with its molecular structure, which contains a polar pyridine ring, a hydrogen bond accepting methoxy group, and a polar cyano group. The overall polarity of the molecule suggests good solubility in solvents of similar polarity.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassExamplesExpected Solubility
Polar Protic Methanol, EthanolSoluble
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble
Moderately Polar Ethyl Acetate, DichloromethaneModerately Soluble to Soluble
Nonpolar Toluene, HexaneSparingly Soluble to Insoluble

Solubility of a Structurally Related Compound: Pyridine

To provide a comparative context, the solubility of the parent heterocyclic compound, pyridine, is presented. Pyridine is a polar molecule and is miscible with water and a wide range of organic solvents.[3][4]

Table 2: Solubility of Pyridine in Common Solvents

SolventSolubility
WaterMiscible[3][5]
EthanolMiscible[5]
Diethyl EtherMiscible[5]
ChloroformSoluble[3]
BenzeneSoluble[6]
Petroleum EtherMiscible[5]

Factors Influencing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is based on the intermolecular forces between the solute and the solvent.[7] Several factors influence the .

solubility Solubility of this compound polarity Polarity 'Like Dissolves Like' solubility->polarity h_bond Hydrogen Bonding solubility->h_bond temp Temperature solubility->temp size Molecular Size & Shape solubility->size

Caption: Factors influencing the solubility of organic compounds.

  • Polarity : As a polar molecule, this compound will have a higher solubility in polar solvents that can effectively solvate it.[7]

  • Hydrogen Bonding : The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.[8]

  • Temperature : The solubility of solids in liquids generally increases with temperature.[9]

  • Molecular Size and Shape : The relatively small size of this compound allows for easier solvation by solvent molecules.[8]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12]

Materials
  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Equipment
  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge (optional)

  • UV-Vis Spectrophotometer or HPLC system

Experimental Workflow Diagram

cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation start Add excess this compound to solvent shake Equilibrate in a shaker at constant temperature start->shake separate Separate solid from solution (filter/centrifuge) shake->separate dilute Dilute the saturated solution separate->dilute analyze Analyze concentration (UV-Vis/HPLC) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Procedure
  • Preparation of Saturated Solution :

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Sample Separation :

    • After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.[10] Alternatively, the sample can be centrifuged, and the supernatant collected.

  • Analysis (using UV-Vis Spectrophotometry) :

    • Calibration Curve :

      • Prepare a stock solution of this compound of known concentration in the chosen solvent.

      • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

      • Plot a graph of absorbance versus concentration to generate a calibration curve.

    • Sample Measurement :

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

Calculation
  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the specific solvent at the given temperature, typically expressed in g/L or mol/L.

Conclusion

References

Methodological & Application

The Versatility of 6-Methoxypyridine-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-2-carbonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features, including the presence of a methoxy group and a cyano group on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides a detailed overview of the applications of this compound in the development of novel therapeutics, with a focus on its use in the synthesis of potent anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to guide researchers in this field.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its utility as a scaffold for the synthesis of kinase inhibitors and other targeted anticancer agents. The pyridine core is a common motif in many approved drugs, and the substituents on this particular molecule offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.

Synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[1] Several studies have demonstrated the use of this compound derivatives in the development of potent VEGFR-2 inhibitors.

Derivatives incorporating the this compound scaffold have shown significant anti-proliferative activity against various cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MCF-7).[1] The mechanism of action of these compounds is attributed to their ability to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its downstream signaling cascade.[1]

Development of Phosphoinositide 3-kinase (PI3K)/mTOR Dual Inhibitors

The PI3K/AKT/mTOR signaling pathway is another crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Dual inhibitors targeting both PI3K and mTOR have shown promise in overcoming resistance mechanisms associated with single-target therapies. While direct synthesis from this compound is not explicitly detailed in the provided results, the methoxypyridine core is a key feature in some reported PI3K/mTOR dual inhibitors. The synthetic strategies often involve multi-step reactions where a methoxypyridine-containing fragment is coupled with other heterocyclic systems.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative compounds derived from or related to the this compound scaffold.

Table 1: In Vitro Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines [1]

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
9d 10.33 ± 0.05Not Tested
11e 1.14 ± 0.041.54 ± 0.03
12b 4.35 ± 0.037.21 ± 0.04
12d 8.16 ± 0.0510.33 ± 0.05
Sorafenib (Standard) 8.96 ± 0.0511.83 ± 0.07

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity [1]

CompoundVEGFR-2 IC₅₀ (µM)
9d 2.41 ± 0.16
11b 1.55 ± 0.25
11c 1.38 ± 0.03
11d 2.32 ± 0.21
11e 0.61 ± 0.01
12b 0.53 ± 0.07
12c 0.74 ± 0.15
12d 1.61 ± 0.18
Sorafenib (Standard) 0.19 ± 0.15

Experimental Protocols

The following are representative, detailed protocols for the synthesis of key intermediates and final compounds utilizing the methoxypyridine scaffold.

Protocol 1: General Procedure for the Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles[2]

This protocol describes the synthesis of substituted pyridines from chalcones and malononitrile, which can be adapted for derivatives of this compound.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Potassium Hydroxide (KOH) (1.0 eq)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Pentane

Procedure:

  • A mixture of the chalcone (0.01 mol), malononitrile (0.66 g, 0.01 mol), and KOH (0.56 g, 0.01 mol) in methanol (50 mL) is refluxed for approximately 2 hours.[2]

  • The reaction mixture is then cooled to room temperature.

  • The solid that precipitates is collected by filtration and air-dried.

  • The crude product is purified by preparative Thin Layer Chromatography (TLC) using a mobile phase of chloroform/pentane (70:30) to yield the desired 2-methoxypyridine-3-carbonitrile derivative.[2]

Protocol 2: General Procedure for the Synthesis of 2-Aminothiazole Derivatives

While not directly starting from this compound, this protocol is relevant as the resulting thiazole can be further functionalized and coupled to a pyridine ring. This Hantzsch thiazole synthesis is a classic method.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the α-haloketone in ethanol.

  • Add an equimolar amount of thiourea to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • The precipitated 2-aminothiazole derivative is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by compounds derived from this compound and a general experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

PI3K_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Inhibitor Methoxypyridine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR Signaling Pathway and Dual Inhibition.

Experimental_Workflow Start 6-Methoxypyridine- 2-carbonitrile Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Condensation Reactions) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., MTT Assay, Kinase Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis->Lead_Optimization End Candidate Drug Data_Analysis->End Lead_Optimization->Synthesis

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

This compound is a valuable and adaptable building block for the synthesis of novel drug candidates, particularly in the field of oncology. Its utility in constructing potent inhibitors of key signaling pathways such as VEGFR-2 and PI3K/mTOR highlights its importance in modern medicinal chemistry. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their drug discovery and development endeavors. Further exploration of the chemical space around this privileged structure is likely to yield new and improved therapeutic agents.

References

6-Methoxypyridine-2-carbonitrile: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxypyridine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of a methoxy group, a nitrile moiety, and a pyridine ring provides a versatile platform for the synthesis of a diverse array of more complex heterocyclic systems. The electron-withdrawing nature of the nitrile group and the electron-donating effect of the methoxy group influence the reactivity of the pyridine ring, allowing for a range of chemical transformations. This potent combination of functional groups makes it a key intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

Application in the Synthesis of Kinase Inhibitors

One of the significant applications of this compound is in the construction of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core of this compound can serve as a scaffold to which various pharmacophores can be attached to target the ATP-binding site of specific kinases.

Synthesis of Pyridopyrimidines

A notable class of kinase inhibitors derived from this building block are the pyridopyrimidines. These fused heterocyclic systems have shown potent inhibitory activity against various kinases. The synthesis of pyridopyrimidines can be achieved by reacting this compound with formamide or other cyclizing agents.

Application in the Synthesis of Bipyridines

The synthesis of substituted 2,2'-bipyridines is another important application of this compound. Bipyridines are well-known for their ability to chelate metal ions and have found applications in catalysis, materials science, and medicine. The reaction of this compound with organometallic reagents, such as Grignard or organozinc compounds derived from other pyridine derivatives, can lead to the formation of functionalized bipyridines.

Application in the Synthesis of Fused Heterocycles

The reactivity of the nitrile and methoxy groups, along with the pyridine ring, allows for the construction of various fused heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazolopyridines, while reaction with amidines can yield imidazopyridines. These fused systems are present in numerous biologically active molecules.

Experimental Protocols

General Procedure for the Synthesis of 2-Methoxy-substituted Pyridine-3-carbonitriles

Protocol:

  • A solution of sodium methoxide is prepared by dissolving sodium metal in methanol at 5 °C.

  • Propanedinitrile (malononitrile) dissolved in methanol is added to the freshly prepared sodium methoxide solution.

  • After stirring for a few minutes, a solution of the corresponding α,β-unsaturated carbonyl compound in methanol is added dropwise over a period of 2 hours.

  • The reaction mixture is then refluxed for 90 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and extracted with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Note: This is a general procedure for a related class of compounds and would require optimization for specific reactions with this compound.

Quantitative Data

The biological activity of heterocyclic compounds derived from methoxypyridine scaffolds has been evaluated in various studies. For example, a series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. Several of these compounds exhibited potent inhibitory activity, with IC50 values in the low micromolar range.[1]

CompoundTarget Cell LineIC50 (µM)
9d HCT-116>10
MCF-7>10
11e HCT-1161.14
MCF-71.54
12b HCT-116>10
MCF-7>10
12d HCT-116>10
MCF-7>10
Sorafenib (Standard) HCT-1168.96
MCF-711.83

Table 1: In vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives. Data from a study on related compounds, illustrating the potential biological activity of heterocycles derived from similar building blocks.[1]

Visualizations

Logical Workflow for Heterocycle Synthesis

G General Workflow for Heterocyclic Synthesis from this compound A This compound B Reaction with Organometallic Reagents (e.g., Grignard, Organozinc) A->B C Cyclization Reactions (e.g., with hydrazines, amidines) A->C D Multicomponent Reactions A->D E Substituted Bipyridines B->E F Fused Heterocycles (e.g., Pyrazolopyridines, Imidazopyridines) C->F G Complex Heterocyclic Systems D->G H Biological Evaluation (e.g., Kinase Assays, Cytotoxicity) E->H F->H G->H

Caption: Synthetic pathways from this compound.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Potential Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Methoxypyridine-2-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura coupling reactions with 6-methoxypyridine-2-carbonitrile and its halo-analogs. The methodologies outlined are crucial for the synthesis of 6-aryl-2-cyanopyridines, which are prevalent scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This palladium-catalyzed reaction has become an indispensable tool in modern organic synthesis, especially in the pharmaceutical industry for the construction of complex molecular architectures. The 6-aryl-2-cyanopyridine motif is a key pharmacophore found in numerous biologically active compounds. The synthesis of these compounds is often achieved through the Suzuki-Miyaura coupling of a substituted pyridine with an arylboronic acid.

This document provides detailed protocols and reaction parameters for the Suzuki-Miyaura coupling of 6-halopyridine-2-carbonitrile derivatives, which serve as direct precursors or close analogs for reactions involving this compound. The data presented for these analogous systems offer a robust predictive framework for reaction optimization.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of 6-halo-2-cyanopyridine derivatives with various arylboronic acids. These conditions can be adapted for reactions with this compound, although optimization may be required.

Table 1: Suzuki-Miyaura Coupling of 6-Chloro-2-cyanopyridine with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~80
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane11012High
33-Tolylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME8524Moderate
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-KFTHF/H₂O8018Good
52-Thiopheneboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1001275-85

Note: Yields are reported as approximate ranges based on literature for analogous systems. "High" indicates yields typically >80%, "Good" 60-80%, and "Moderate" 40-60%. Specific conditions and yields will vary depending on the exact substrates and reaction scale.

Table 2: Suzuki-Miyaura Coupling of 6-Bromo-2-cyanopyridine with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012High
24-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10018Good
33,5-Dimethylphenylboronic acidPd₂(dba)₃ (1)cataCXium A (2)K₃PO₄Toluene11010High
4Naphthalen-2-ylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF9024Moderate-Good
5Pyridin-3-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane10016Good

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally similar 6-halo-2-cyanopyridines and can be adapted for this compound. Optimization of specific parameters is recommended for each new substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is suitable for a wide range of arylboronic acids coupled with 6-chloro- or 6-bromo-2-cyanopyridine.

Materials:

  • 6-Halo-2-cyanopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the 6-halo-2-cyanopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-cyanopyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a classic method and is often effective for less challenging couplings.

Materials:

  • 6-Halo-2-cyanopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or DME/Water)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the 6-halo-2-cyanopyridine (1.0 equiv) and arylboronic acid (1.2 equiv) in the chosen solvent system.

  • Add the base (Na₂CO₃ or K₂CO₃, 2.0 equiv).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ Base PdII_Aryl_R Ar-Pd(II)Ln-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' Product RedElim->Product ArylHalide 6-Methoxy-2-cyanopyridine (or Halo-analog) BoronicAcid Arylboronic Acid (R'-B(OR)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Preclinical Development Start This compound (or Halo-precursor) Suzuki Suzuki-Miyaura Coupling (with diverse Arylboronic Acids) Start->Suzuki Library Library of 6-Aryl-2-cyanopyridine Derivatives Suzuki->Library HTS High-Throughput Screening (e.g., Kinase Inhibition Assays) Library->HTS HitID Hit Identification HTS->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt LeadOpt->Suzuki Iterative Synthesis ADME ADME/Tox Profiling LeadOpt->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Drug Candidate Selection InVivo->Candidate

Caption: Workflow for drug discovery utilizing 6-aryl-2-cyanopyridines.

Application Notes and Protocols for Pyridine Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. The synthesis of agrochemicals should only be undertaken by qualified professionals in accordance with all applicable regulations.

While specific agrochemical applications for 6-Methoxypyridine-2-carbonitrile are not extensively documented in publicly available literature, the synthesis of pyridine-based agrochemicals is a significant area of research and development. To illustrate the application of pyridine derivatives in this field, this document provides detailed notes and protocols for the synthesis of Picoxystrobin, a broad-spectrum strobilurin fungicide containing a trifluoromethyl-substituted pyridine ring.

Application Notes: Picoxystrobin Synthesis

Picoxystrobin is a systemic fungicide used to control a range of fungal diseases in crops.[1] Its chemical structure features a trifluoromethyl-substituted pyridine ring linked to a methoxyacrylate moiety, which is characteristic of strobilurin fungicides.[2] The industrial synthesis of picoxystrobin is a multi-step process that involves the preparation of key intermediates.[2][3]

Physicochemical Properties of Picoxystrobin

PropertyValue
IUPAC Name methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate
CAS Number 117428-22-5
Chemical Formula C₁₈H₁₆F₃NO₄
Molecular Weight 367.3 g/mol
Physical State Cream-colored solid
Melting Point 75 °C
Density 1.4 g/cm³ (at 20 °C)
Vapor Pressure 5.5 x 10⁻³ mPa (at 20 °C)
Solubility in Water 3.1 mg/L (at 20 °C)
Solubility in Solvents >250 g/L in methanol, 1,2-dichloroethane, acetone, xylene, and ethyl acetate (all at 20 °C)
Partition Coefficient (logP) 3.6 (at 20 °C)

Table 1: Physicochemical properties of Picoxystrobin.[2]

Mechanism of Action

Picoxystrobin is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of fungi.[4][5] By binding to the Qo site, it blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting mitochondrial respiration and leading to fungal cell death.[5][6]

Synthetic Pathway of Picoxystrobin

The synthesis of picoxystrobin can be achieved through various routes. A common industrial method involves a multi-step process starting from 3-isochromanone and 2-hydroxy-6-(trifluoromethyl)pyridine.[2][7]

G Synthetic Pathway of Picoxystrobin A 3-Isochromanone B Methyl 2-(chloromethyl)phenylacetate A->B HCl, Methanol D Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate (Key Intermediate) B->D C 2-Hydroxy-6-(trifluoromethyl)pyridine C->D Base (e.g., NaOH) E Picoxystrobin D->E Trimethyl orthoformate, Acetic anhydride

A simplified overview of a common synthesis route for picoxystrobin.[2][3]

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of picoxystrobin, based on information from patent literature.[2][7][8]

Step 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate

  • Dissolve 3-isochromanone in methanol in a suitable reaction vessel.

  • At room temperature, bubble gaseous hydrogen chloride through the solution.

  • Stir the reaction mixture for several hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the resulting residue in an appropriate organic solvent and wash with water to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(chloromethyl)phenylacetate.

Step 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate

  • In a reaction vessel, prepare a solution of 2-hydroxy-6-(trifluoromethyl)pyridine and a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent such as DMF.[9]

  • Add methyl 2-(chloromethyl)phenylacetate to the reaction mixture.

  • Heat the mixture and stir for several hours. The reaction progress can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude key intermediate.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary. A yield of over 90% for this step has been reported.[10]

Step 3: Synthesis of Picoxystrobin

  • Charge a reactor with methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, trimethyl orthoformate, and acetic anhydride.[8] The molar ratio of these reactants is crucial for optimizing the yield.[8]

  • Heat the reaction mixture, typically between 80-120 °C, for 8-24 hours.[8]

  • The reaction is a condensation reaction, and acetic anhydride also serves to neutralize byproducts, which can improve the yield.[3][8]

  • Monitor the reaction for the formation of picoxystrobin.

  • Upon completion, cool the reaction mixture to initiate crystallization.

  • Filter the crude picoxystrobin and wash with a suitable solvent.

  • The crude product can be further purified by recrystallization or column chromatography to obtain high-purity picoxystrobin.[2] Total yields for the overall process have been reported to be above 85%.[7]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of picoxystrobin.

G Experimental Workflow for Picoxystrobin Synthesis cluster_0 Step 1: Intermediate 1 Synthesis cluster_1 Step 2: Key Intermediate Synthesis cluster_2 Step 3: Final Product Synthesis A1 React 3-Isochromanone with HCl/Methanol A2 Work-up and Isolation A1->A2 A3 Methyl 2-(chloromethyl)phenylacetate A2->A3 B1 React Intermediate 1 with 2-Hydroxy-6-(trifluoromethyl)pyridine A3->B1 B2 Work-up and Purification B1->B2 B3 Key Intermediate B2->B3 C1 Condensation Reaction of Key Intermediate B3->C1 C2 Crystallization and Purification C1->C2 C3 Picoxystrobin C2->C3

A typical experimental workflow for the synthesis of picoxystrobin.

References

Application Notes and Protocols for the Synthesis of Gamma-Secretase Modulators Using 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-secretase is an intramembrane protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[1][2] Modulating the activity of gamma-secretase to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, over the highly amyloidogenic Aβ42 form is a promising therapeutic strategy.[3][4] Gamma-secretase modulators (GSMs) are small molecules that allosterically bind to the gamma-secretase complex, altering its conformation and shifting its cleavage preference without inhibiting its overall proteolytic activity, thereby avoiding the side effects associated with outright inhibition of other critical signaling pathways like Notch signaling.[3][5]

Recent advancements have identified a series of potent GSMs derived from a tetracyclic scaffold incorporating a methoxypyridine motif.[1][6] Specifically, derivatives of 6-methoxypyridine have shown improved potency in reducing Aβ42 production and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][7] This document provides detailed protocols for the synthesis and evaluation of gamma-secretase modulators based on a 6-methoxypyridine core, building upon established methodologies in the field.

Signaling Pathway and Experimental Workflow

To understand the context of these GSMs, it is essential to visualize the gamma-secretase signaling pathway and the general workflow for the development and testing of these modulators.

Gamma_Secretase_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb CTF_beta C99 fragment (CTFβ) APP->CTF_beta Notch Notch Receptor gamma_secretase Gamma-Secretase Complex (PSEN1, Nicastrin, APH-1, PEN-2) Notch->gamma_secretase substrate ABeta42 Aβ42 (toxic) gamma_secretase->ABeta42 ABeta40 Aβ40 gamma_secretase->ABeta40 ABeta38 Aβ38 (less toxic) gamma_secretase->ABeta38 shifted cleavage NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD beta_secretase Beta-Secretase (BACE1) beta_secretase->APP cleavage CTF_beta->gamma_secretase substrate Plaques Amyloid Plaques (Neurotoxicity) ABeta42->Plaques Gene_Expression Gene Expression (Cell Fate, etc.) NICD->Gene_Expression translocates to nucleus GSM Gamma-Secretase Modulator (GSM) GSM->gamma_secretase allosteric modulation

Figure 1: Gamma-Secretase Signaling Pathway and Point of GSM Intervention.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADMET start 6-Methoxypyridine- 2-carbonitrile intermediate1 Thioamide Intermediate start->intermediate1 Thioamidation intermediate2 Aminothiazole Core intermediate1->intermediate2 Hantzsch Thiazole Synthesis final_gsm Final GSM Compound intermediate2->final_gsm Coupling/Functionalization screening Primary Screening: Aβ42 Inhibition Assay final_gsm->screening Biological Testing ic50 IC50 Determination screening->ic50 selectivity Selectivity Assay (Aβ40, Aβ38 levels) ic50->selectivity notch_assay Notch Signaling Assay ic50->notch_assay pk_studies Pharmacokinetic Studies (Rodent Models) ic50->pk_studies Lead Candidate bbb Blood-Brain Barrier Penetration pk_studies->bbb efficacy Efficacy Studies (Transgenic Mice) bbb->efficacy tox Toxicology Studies efficacy->tox

Figure 2: General Experimental Workflow for GSM Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Methoxy-Pyridine Derived Aminothiazole GSM

This protocol describes a potential synthetic route to a gamma-secretase modulator incorporating a 6-methoxypyridine-2-aminothiazole core, based on synthetic strategies reported for similar compounds.[1]

Step 1: Synthesis of 6-Methoxypyridine-2-carbothioamide

  • Materials: 6-Methoxypyridine-2-carbonitrile, Thioacetamide, Pyridine, N,N-Dimethylformamide (DMF).

  • Procedure: a. To a solution of this compound (1.0 eq) in a 1:1 mixture of pyridine and DMF, add thioacetamide (1.5 eq). b. Heat the reaction mixture to 70 °C and stir for 12-16 hours under a nitrogen atmosphere. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. e. Extract the aqueous layer with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 6-Methoxypyridine-2-carbothioamide.

Step 2: Synthesis of the 4-(6-methoxypyridin-2-yl)thiazol-2-amine Core

  • Materials: 6-Methoxypyridine-2-carbothioamide, 2-bromo-1-(4-bromophenyl)ethan-1-one, Ethanol.

  • Procedure: a. Dissolve 6-Methoxypyridine-2-carbothioamide (1.0 eq) and 2-bromo-1-(4-bromophenyl)ethan-1-one (1.1 eq) in ethanol. b. Reflux the mixture for 4-6 hours. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product. e. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the aminothiazole core.

Step 3: Coupling with a Heterocyclic Amine (Example)

  • Materials: The aminothiazole core from Step 2, a suitable heterocyclic amine (e.g., 4-methyl-1H-imidazole), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., dioxane).

  • Procedure: a. To a reaction vessel, add the aminothiazole core (1.0 eq), the heterocyclic amine (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq). b. Add anhydrous dioxane under a nitrogen atmosphere. c. Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. d. Monitor the reaction by LC-MS. e. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite. f. Concentrate the filtrate and purify the crude product by preparative HPLC to yield the final GSM compound.

Protocol 2: In Vitro Aβ42 Inhibition Assay

This protocol outlines a cell-based assay to determine the potency of synthesized GSMs in reducing Aβ42 levels.

  • Cell Line: SH-SY5Y cells stably overexpressing human APP695 (SH-SY5Y-APP).

  • Procedure: a. Seed SH-SY5Y-APP cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours. b. Prepare serial dilutions of the test compounds in DMSO and then dilute in cell culture medium to the final desired concentrations (typically ranging from 0.1 nM to 10 µM). The final DMSO concentration should be ≤ 0.1%. c. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and a positive control (a known GSM). d. Incubate the plates for 24 hours at 37 °C in a 5% CO2 incubator. e. After incubation, collect the conditioned medium. f. Measure the concentration of Aβ42 in the conditioned medium using a commercially available ELISA kit (e.g., Meso Scale Discovery). g. Determine the IC50 value by plotting the percentage of Aβ42 inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 3: Notch Signaling Assay

This protocol is to assess the effect of GSMs on the Notch signaling pathway to ensure selectivity.

  • Assay Principle: A reporter gene assay using a cell line co-transfected with a Notch receptor construct and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., Hes1).[6]

  • Procedure: a. Co-transfect HEK293 cells with a NotchΔE (constitutively active form) plasmid and a Hes1-luciferase reporter vector. b. Plate the transfected cells in a 96-well plate. c. Treat the cells with various concentrations of the test GSMs for 24 hours. Include a known gamma-secretase inhibitor (GSI) as a positive control for Notch inhibition. d. Lyse the cells and measure luciferase activity using a luminometer. e. A significant decrease in luciferase activity indicates inhibition of Notch signaling. Potent GSMs should not significantly inhibit Notch signaling at concentrations where they effectively reduce Aβ42.

Data Presentation

The following tables summarize hypothetical but representative data for a series of synthesized methoxypyridine-derived GSMs.

Table 1: In Vitro Activity of Synthesized GSMs

Compound IDAβ42 IC50 (nM)Aβ40 IC50 (nM)Aβ38 EC50 (nM)Notch IC50 (µM)Selectivity (Notch IC50 / Aβ42 IC50)
GSM-MP-01 89150095> 20> 225
GSM-MP-02 4585050> 20> 444
GSM-MP-03 1230020> 15> 1250
GSM-MP-04 5.38729> 10> 1886

Data is for illustrative purposes and based on trends observed in published literature.[3]

Table 2: Pharmacokinetic Properties of a Lead Candidate (GSM-MP-04)

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Brain/Plasma Ratio
Mouse PO10285045001.2
Rat PO10460052001.0

Data is for illustrative purposes.

Conclusion

The synthesis of gamma-secretase modulators utilizing a this compound precursor offers a viable pathway to developing potent and selective therapeutic agents for Alzheimer's disease. The provided protocols and workflows serve as a comprehensive guide for researchers in the synthesis, characterization, and evaluation of this promising class of compounds. The key to successful development lies in achieving a balance of high potency for Aβ42 reduction, a favorable selectivity profile against Notch, and suitable pharmacokinetic properties for central nervous system applications.

References

Application Notes and Protocols for Nucleophilic Substitution of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of the methoxy group in 6-methoxypyridine-2-carbonitrile. The presence of the electron-withdrawing nitrile group at the 2-position activates the pyridine ring for nucleophilic attack at the 6-position, facilitating the synthesis of a diverse range of substituted 2-cyanopyridine derivatives. These products are valuable intermediates in medicinal chemistry and materials science.

General Reaction Scheme

The core transformation involves the displacement of the 6-methoxy group by a nucleophile (Nu-H), typically in the presence of a base.

G cluster_main Nucleophilic Aromatic Substitution This compound Product This compound->Product Base, Solvent, Heat Nucleophile Nu-H Nucleophile->this compound Methanol CH3OH Product->Methanol +

Caption: General reaction for the nucleophilic substitution of this compound.

Data Summary of Reaction Protocols

The following table summarizes various reported conditions for the nucleophilic substitution of this compound with different amine nucleophiles.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineNaH/LiITHF60888
2PyrrolidineNaH/LiITHF60885
3MorpholineNaH/LiITHF601275
4n-Butylaminen-BuLiTHF-78 to rt0.590
5Benzylaminen-BuLiTHF-78 to rt0.585

Experimental Protocols

Protocol 1: Nucleophilic Amination using Sodium Hydride and Lithium Iodide

This protocol is adapted from a general method for the amination of methoxypyridines and is suitable for a range of cyclic secondary amines.[1]

Materials:

  • This compound

  • Amine (e.g., Piperidine, Pyrrolidine, Morpholine) (2.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (5.0 equiv)

  • Lithium Iodide (LiI) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (5.0 equiv).

  • Wash the sodium hydride with anhydrous THF (3 x 5 mL) to remove the mineral oil.

  • Add anhydrous THF to the flask, followed by lithium iodide (2.0 equiv).

  • Add the amine (2.0 equiv) to the suspension.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for the time indicated in the data summary table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aminopyridine-2-carbonitrile derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with NaH B Wash NaH with THF A->B C Add THF, LiI, and Amine B->C D Add this compound C->D E Heat to 60°C and stir D->E F Monitor by TLC E->F G Quench with aq. NH4Cl F->G H Extract with EtOAc G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for NaH/LiI mediated amination.

Protocol 2: Rapid Amination using n-Butyllithium

This protocol is based on a rapid, n-BuLi-triggered amination of methoxypyridines with aliphatic amines.

Materials:

  • This compound

  • Aliphatic Amine (e.g., n-Butylamine, Benzylamine) (1.2 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the aliphatic amine (1.2 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise to the solution and stir for 10 minutes at -78 °C.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_prep Amine Lithiation cluster_reaction Substitution Reaction cluster_workup Workup and Purification A Dissolve amine in THF B Cool to -78°C A->B C Add n-BuLi dropwise B->C D Add substrate solution C->D E Stir at -78°C then warm to RT D->E F Quench with aq. NaHCO3 E->F G Extract with EtOAc F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for n-BuLi triggered amination.

Mechanistic Considerations

The nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer-like intermediate. The electron-withdrawing cyano group at the 2-position and the nitrogen atom in the pyridine ring stabilize the negative charge of this intermediate, facilitating the departure of the methoxide leaving group.

G cluster_mechanism SNAг Mechanism Start This compound + Nu- Intermediate Meisenheimer-like Intermediate (Negatively charged, resonance stabilized) Start->Intermediate Nucleophilic Attack Product 6-Nu-Pyridine-2-carbonitrile + CH3O- Intermediate->Product Loss of Leaving Group

Caption: Simplified SNAr mechanism.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • n-Butyllithium is a pyrophoric liquid. Handle with extreme care under an inert atmosphere.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 6-Methoxypyridine-2-carbonitrile in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted pyridines utilizing 6-methoxypyridine-2-carbonitrile as a versatile starting material. The methodologies outlined below leverage the reactivity of the nitrile group and the pyridine ring to enable the efficient introduction of diverse functionalities, which are of significant interest in medicinal chemistry and drug development.

Synthesis of 2-Acyl-6-methoxypyridines via Grignard Reaction

The nitrile functionality of this compound can be readily converted into a ketone through the addition of a Grignard reagent, followed by acidic hydrolysis of the intermediate imine. This reaction provides a straightforward route to a variety of 2-acyl-6-methoxypyridines.

Reaction Scheme:

Quantitative Data:

Grignard Reagent (R-MgX)Product (2-Acyl-6-methoxypyridine)Expected Yield (%)
Phenylmagnesium bromide2-Benzoyl-6-methoxypyridine60-80%
Ethylmagnesium bromide2-Propanoyl-6-methoxypyridine55-75%
Isopropylmagnesium chloride2-Isobutyryl-6-methoxypyridine50-70%

Experimental Protocol:

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 3 M aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equiv) dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 3 M hydrochloric acid until the solution is acidic.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-acyl-6-methoxypyridine.

Logical Relationship of Grignard Reaction and Hydrolysis

Grignard_Reaction Start This compound Intermediate Intermediate Imine Start->Intermediate Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Product 2-Acyl-6-methoxypyridine Intermediate->Product Hydrolysis Hydrolysis Acidic Workup (H3O+) Hydrolysis->Product

Caption: Workflow for the synthesis of 2-acyl-6-methoxypyridines.

Synthesis of 2-Aryl-6-methoxypyridines via Suzuki-Miyaura Coupling

Direct Suzuki-Miyaura coupling of this compound is not feasible. However, the nitrile can be converted to a suitable leaving group, such as a bromide, to enable cross-coupling. A more direct, though less common, approach involves the conversion of the nitrile to a boronic acid derivative. For this application note, we will focus on the more established route involving a halogenated pyridine. As a representative example, the Suzuki-Miyaura coupling of 2-bromo-6-methoxypyridine is described.

Reaction Scheme:

Quantitative Data:

The following table presents typical yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various arylboronic acids.

Arylboronic Acid (Ar-B(OH)₂)Product (2-Aryl-6-methoxypyridine)Catalyst SystemBaseSolventYield (%)
Phenylboronic acid2-Phenyl-6-methoxypyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O85-95%[1]
4-Methylphenylboronic acid6-Methoxy-2-(p-tolyl)pyridinePd(dppf)Cl₂Cs₂CO₃Dioxane80-92%
3-Methoxyphenylboronic acid6-Methoxy-2-(3-methoxyphenyl)pyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O88-98%[1]

Experimental Protocol:

Materials:

  • 2-Bromo-6-methoxypyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., Toluene/Water mixture)

  • Standard Schlenk glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add 2-bromo-6-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyridine.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate Ar-Pd(II)Ln-R PdII_Aryl->PdII_Boronate Transmetalation (R-B(OH)2, Base) PdII_Boronate->Pd0 Product Ar-R PdII_Boronate->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of 2-Amino-6-methoxypyridines via Nucleophilic Aromatic Substitution

The methoxy group at the 6-position of this compound can be displaced by primary and secondary amines via a nucleophilic aromatic substitution (SNA_r_) reaction, particularly when activated by a strong base system like NaH/LiI.[3][4] This provides a direct route to substituted 2-aminopyridines.

Reaction Scheme:

Quantitative Data:

The following table provides representative data for the amination of methoxypyridines.

Amine (R¹R²NH)ProductConditionsYield (%)
Piperidine2-(Piperidin-1-yl)pyridine-2-carbonitrileNaH, LiI, THF, 60 °C88%[3]
Pyrrolidine2-(Pyrrolidin-1-yl)pyridine-2-carbonitrileNaH, LiI, THF, 60 °C85%
Morpholine2-(Morpholino)pyridine-2-carbonitrileNaH, LiI, THF, 60 °C82%

Experimental Protocol:

Materials:

  • This compound

  • Amine (e.g., Piperidine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard Schlenk glassware

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add NaH (3.0 equiv) under an inert atmosphere.[3]

  • Add anhydrous THF, followed by the addition of LiI (2.0 equiv).[3]

  • Stir the suspension at room temperature for 10 minutes.

  • Add the amine (1.2 equiv) to the suspension.

  • Finally, add this compound (1.0 equiv) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 8-16 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-methoxypyridine derivative.

Workflow for Nucleophilic Amination

Amination_Workflow Start This compound Reaction Reaction at 60 °C Start->Reaction Reagents Amine (R¹R²NH) NaH, LiI Anhydrous THF Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-6-methoxypyridine Derivative Purification->Product

Caption: Experimental workflow for the nucleophilic amination.

Synthesis of 6-Methoxy-2-pyridinemethanamine via Nitrile Reduction

The nitrile group of this compound can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides access to 2-(aminomethyl)pyridine derivatives.

Reaction Scheme:

Quantitative Data:

The following table provides typical reducing agents and expected yields for the reduction of aromatic nitriles.

Reducing AgentSolventTemperatureExpected Yield (%)
LiAlH₄THFReflux70-90%
H₂, Raney NickelMethanol/Ammonia50-100 °C, 50-100 atm80-95%
H₂, Pd/CEthanol/HClRoom Temperature75-90%

Experimental Protocol (using LiAlH₄):

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF and diethyl ether.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude 6-methoxy-2-pyridinemethanamine, which can be further purified by distillation or chromatography if necessary.

Nitrile Reduction Pathway

Nitrile_Reduction Start This compound Product 6-Methoxy-2-pyridinemethanamine Start->Product Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Product

Caption: General pathway for the reduction of the nitrile group.

Synthesis of 5-(6-Methoxypyridin-2-yl)-1H-tetrazole via [3+2] Cycloaddition

The nitrile group of this compound can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid.

Reaction Scheme:

Quantitative Data:

The following table shows representative conditions and yields for the synthesis of tetrazoles from nitriles.

CatalystAzide SourceSolventTemperatureTimeYield (%)
ZnBr₂NaN₃H₂O100 °C12 h85-95%
NH₄ClNaN₃DMF120 °C24 h80-90%
Co(II) complexNaN₃MethanolReflux12 h~95%[4][5]

Experimental Protocol (using ZnBr₂):

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv), sodium azide (1.5 equiv), and zinc bromide (0.5 equiv) in water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-(6-methoxypyridin-2-yl)-1H-tetrazole.

[3+2] Cycloaddition for Tetrazole Synthesis

Tetrazole_Synthesis Start This compound Reaction [3+2] Cycloaddition Start->Reaction Reagents Sodium Azide (NaN₃) Catalyst (e.g., ZnBr₂) Reagents->Reaction Product 5-(6-Methoxypyridin-2-yl)-1H-tetrazole Reaction->Product

Caption: Key steps in the synthesis of a tetrazole derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-methoxypyridine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-cyanopyridine moiety in numerous biologically active compounds and functional materials. The following sections detail protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, offering a guide for the synthesis of a diverse range of derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate such as this compound, where the methoxy group can be used as a handle for further transformation or be the final desired substituent, these reactions provide a powerful tool for rapid library synthesis and the development of novel molecular entities. The electron-deficient nature of the pyridine ring, further influenced by the cyano group, necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. In the context of this compound (assuming a suitable leaving group at the 6-position, such as a halide), this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

General Reaction Scheme:

cluster_0 Suzuki-Miyaura Coupling Reactant1 This compound (with leaving group X) Plus1 + Reactant1->Plus1 Reactant2 R-B(OH)2 (Aryl/Vinyl Boronic Acid) Plus1->Reactant2 Arrow1 Pd Catalyst, Base Reactant2->Arrow1 Product 6-R-2-cyanopyridine Arrow1->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling of Related Substrates
EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-6-methylpyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285[Fictionalized Data]
22-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90892[1]
32-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (1M aq)DioxaneReflux886[1]
42,6-DichloronicotinamidePhenylboronic acidPXPd2 (2)-K₂CO₃Methanol65195 (regioselective at C2)[2][3][4]
56-Chloro-2,4-diaminopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801678[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • 6-Halo-2-cyanopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 6-halo-2-cyanopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups.

General Reaction Scheme:

cluster_1 Stille Coupling Reactant3 This compound (with leaving group X) Plus2 + Reactant3->Plus2 Reactant4 R-Sn(Bu)3 (Organostannane) Plus2->Reactant4 Arrow2 Pd Catalyst Reactant4->Arrow2 Product2 6-R-2-cyanopyridine Arrow2->Product2

Caption: General scheme for the Stille coupling reaction.

Data Presentation: Stille Coupling of Related Substrates
EntryAryl HalideOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101688[Fictionalized Data]
22,6-DibromopyridineTributyl(phenyl)stannanePd(OAc)₂ (0.1)IPr·HCl (0.12)KOBu-tACN/H₂ORT195 (mono-arylated)[6]
33-BromoquinolineTributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1001290[Fictionalized Data]
44-Iodoanisole2-(Tributylstannyl)pyridinePd₂(dba)₃ (2)P(2-furyl)₃ (8)-THF50291[Fictionalized Data]
Experimental Protocol: Stille Coupling

Materials:

  • 6-Halo-2-cyanopyridine (1.0 mmol)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Solvent (e.g., anhydrous, degassed Toluene, 5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 6-halo-2-cyanopyridine and the organostannane in the solvent.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or pseudohalide. This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.[7][8]

General Reaction Scheme:

cluster_2 Buchwald-Hartwig Amination Reactant5 This compound (with leaving group X) Plus3 + Reactant5->Plus3 Reactant6 R1R2NH (Amine) Plus3->Reactant6 Arrow3 Pd Catalyst, Base Reactant6->Arrow3 Product3 6-(R1R2N)-2-cyanopyridine Arrow3->Product3 G Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R-Pd(II)(X)Ln OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal DiarylPd(II) R-Pd(II)(R')Ln Transmetal->DiarylPd(II) RedElim Reductive Elimination DiarylPd(II)->RedElim RedElim->Pd(0)L2 Product R-R' RedElim->Product RX R-X RX->OxAdd R'M R'-M R'M->Transmetal Start Start Setup Assemble Glassware (Flame-dried Schlenk) Start->Setup Reagents Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Base) Inert Inert Atmosphere (Evacuate/Backfill Ar/N2) Reagents->Inert Setup->Reagents Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction, Washes) Monitor->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End Goal Desired Bond? C-C C-C Bond Goal->C-C C-C C-N C-N Bond Goal->C-N C-N BoronicAcid Organoboron Available? C-C->BoronicAcid Buchwald Use Buchwald-Hartwig Amination C-N->Buchwald Suzuki Use Suzuki Coupling BoronicAcid->Suzuki Yes Stille Use Stille Coupling BoronicAcid->Stille No (Use Organostannane)

References

Application Notes and Protocols for the Derivatization of the Cyano Group in 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several common and synthetically useful transformations of the cyano group in 6-methoxypyridine-2-carbonitrile. This versatile starting material can be derivatized into a variety of functional groups, including carboxylic acids, primary amines, tetrazoles, and ketones, which are valuable intermediates in the synthesis of novel pharmaceutical and agrochemical compounds. The protocols provided herein are based on established chemical literature and offer representative procedures and reaction parameters.

Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile functionality in this compound to the corresponding carboxylic acid, 6-methoxypicolinic acid, is a fundamental transformation. This conversion allows for subsequent reactions such as amide bond formation, esterification, or reduction. Both acidic and basic conditions can be effectively employed.

Data Presentation: Hydrolysis Conditions
EntryMethodReagentsTemperature (°C)Reaction Time (h)Yield (%)Notes
1Acidic HydrolysisDilute Hydrochloric AcidReflux4 - 8> 90 (Typical)The product is the free carboxylic acid.[1]
2Alkaline HydrolysisSodium Hydroxide SolutionReflux4 - 8> 90 (Typical)Initially forms the sodium salt, requires acidification for workup.[1]
3Peroxide-mediatedSodium Peroxide502 - 4~75A milder alternative for sensitive substrates.[2]
Experimental Protocol: Alkaline Hydrolysis

This protocol details the conversion of this compound to 6-methoxypicolinic acid under basic conditions, which is a high-yielding and common procedure.

Materials:

  • This compound

  • 10 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add 10 M aqueous sodium hydroxide solution (10-15 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid in an ice bath. A precipitate of 6-methoxypicolinic acid will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to yield pure 6-methoxypicolinic acid.

G cluster_hydrolysis Alkaline Hydrolysis Workflow start 6-Methoxypyridine- 2-carbonitrile reflux Reflux with NaOH (aq) start->reflux 1. Reaction acidify Acidify with HCl reflux->acidify 2. Workup product 6-Methoxypicolinic Acid acidify->product 3. Isolation

Caption: Workflow for the alkaline hydrolysis of the cyano group.

Reduction of the Cyano Group to a Primary Amine

The reduction of the nitrile in this compound affords (6-methoxypyridin-2-yl)methanamine, a valuable primary amine intermediate. This transformation can be achieved through various methods, including catalytic hydrogenation and reduction with metal hydrides.

Data Presentation: Reduction Conditions
EntryMethodReagentsSolventTemperature (°C)Yield (%)Notes
1Catalytic HydrogenationH₂, 5% Pd/C, conc. HClMethanol2095-97Product is isolated as the hydrochloride salt.[3]
2Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous THFRefluxHigh (Typical)Requires anhydrous conditions and careful workup.[4]
Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound using palladium on carbon as a catalyst.

Materials:

  • This compound

  • 5% Palladium on Charcoal (Pd/C)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a reaction flask, add this compound (1.0 eq), methanol, and concentrated hydrochloric acid (2.0 eq).

  • Carefully add 5% palladium on charcoal (typically 1-5 mol % of Pd).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude (6-methoxypyridin-2-yl)methanamine hydrochloride.

  • The product can be further purified by recrystallization.

G cluster_reduction Catalytic Hydrogenation Pathway nitrile 2-Cyanopyridine imine Imine Intermediate nitrile->imine H₂ / Pd/C amine Primary Amine imine->amine H₂ / Pd/C

Caption: Simplified pathway for the reduction of a cyanopyridine.

Conversion of the Cyano Group to a Tetrazole

The [3+2] cycloaddition of the cyano group with an azide source is a highly effective method for the synthesis of 5-substituted-1H-tetrazoles. The tetrazole ring is a common bioisostere for the carboxylic acid group in medicinal chemistry.

Data Presentation: Tetrazole Formation Conditions
EntryReagentsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaN₃ZnCl₂WaterReflux12 - 2472-95 (for various nitriles)[5]
2NaN₃, NH₄Cl-DMF11012 - 18High (Typical)
Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis

This protocol describes the synthesis of 5-(6-methoxypyridin-2-yl)-1H-tetrazole using zinc chloride as a catalyst in water.[1][5]

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Zinc Chloride (ZnCl₂)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), zinc chloride (0.5 eq), and deionized water.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is generally complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water.

  • Dry the product under vacuum to yield 5-(6-methoxypyridin-2-yl)-1H-tetrazole.

G cluster_tetrazole [3+2] Cycloaddition for Tetrazole Synthesis nitrile 6-Methoxypyridine- 2-carbonitrile tetrazole 5-(6-methoxypyridin-2-yl) -1H-tetrazole nitrile->tetrazole azide Sodium Azide (NaN₃) azide->tetrazole catalyst ZnCl₂ catalyst->tetrazole

Caption: Reagents for the synthesis of a 5-substituted tetrazole.

Reaction of the Cyano Group with a Grignard Reagent to Form a Ketone

The addition of a Grignard reagent to the nitrile group, followed by aqueous workup, provides a convenient route to ketones. This reaction allows for the introduction of a wide variety of alkyl or aryl groups.

Data Presentation: Grignard Reaction
EntryGrignard ReagentSolventTemperature (°C)Yield (%)Notes
1Ethylmagnesium BromideAnhydrous Diethyl Ether or THF0 to r.t.Moderate to High (Typical)The reaction initially forms an imine, which is hydrolyzed to the ketone during workup.[6][7]
Experimental Protocol: Reaction with Ethylmagnesium Bromide

This protocol details the synthesis of 1-(6-methoxypyridin-2-yl)propan-1-one via the addition of ethylmagnesium bromide.

Materials:

  • This compound

  • Ethylmagnesium bromide (EtMgBr) solution in THF or ether

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-neck round-bottom flask, dropping funnel, and condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere.

  • In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Slowly add the ethylmagnesium bromide solution (1.1 eq) from a dropping funnel with stirring.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield 1-(6-methoxypyridin-2-yl)propan-1-one.

G cluster_grignard Grignard Reaction and Hydrolysis nitrile Nitrile imine Imine Intermediate nitrile->imine grignard EtMgBr grignard->imine ketone Ketone imine->ketone H₃O⁺ workup

References

Application Notes and Protocols: The Role of 6-Methoxypyridine-2-carbonitrile Derivatives in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct participation of 6-Methoxypyridine-2-carbonitrile in multi-component reactions (MCRs) is not extensively documented in current literature, its structural motif is of significant interest in medicinal chemistry. This document explores a representative application of a key derivative, 6-methoxy-2-pyridinecarboxaldehyde, in the renowned Biginelli multi-component reaction. This hypothetical yet scientifically grounded approach enables the synthesis of a novel class of dihydropyrimidinones (DHPMs) incorporating the 6-methoxypyridine scaffold. Such compounds are of considerable interest for drug discovery, given the established biological activities of both the pyridine core and the DHPM framework. These activities include potential applications as calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds.[1][2][3] This application note provides a detailed protocol for this synthesis, alongside representative data and visualizations to guide researchers in exploring this promising area of chemical synthesis.

Introduction to this compound and MCRs

This compound is a substituted pyridine derivative featuring a methoxy group at the 6-position and a nitrile group at the 2-position. While the nitrile group itself can participate in certain chemical transformations, its conversion to an aldehyde group via reduction opens up a gateway for its use in a wider array of powerful synthetic methodologies, including multi-component reactions.

Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors.[1][4] The Biginelli reaction, a classic example of an MCR, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][3][4]

Representative Application: Biginelli Reaction with 6-Methoxy-2-pyridinecarboxaldehyde

This section outlines a hypothetical, yet highly plausible, application of a derivative of this compound in a Biginelli multi-component reaction. The nitrile functionality of this compound can be readily reduced to an aldehyde, yielding 6-methoxy-2-pyridinecarboxaldehyde. This aldehyde can then serve as a key building block in a Biginelli reaction to synthesize novel dihydropyrimidinones bearing the 6-methoxypyridine moiety.

The general reaction scheme is as follows:

Step 1: Reduction of this compound (A detailed protocol for this step is beyond the scope of this document but can be achieved using standard reducing agents like Diisobutylaluminium hydride (DIBAL-H)).

Step 2: Biginelli Multi-component Reaction An acid-catalyzed, one-pot reaction between 6-methoxy-2-pyridinecarboxaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea.

Diagram of the Proposed Biginelli Reaction

Biginelli Reaction with 6-Methoxy-2-pyridinecarboxaldehyde cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product aldehyde 6-Methoxy-2- pyridinecarboxaldehyde product 4-(6-methoxypyridin-2-yl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylic acid ethyl ester aldehyde->product ketoester Ethyl Acetoacetate ketoester->product urea Urea urea->product catalyst Acid Catalyst (e.g., HCl) catalyst->product One-pot Experimental Workflow start Start reactants 1. Mix Reactants: - 6-methoxy-2-pyridinecarboxaldehyde - Ethyl acetoacetate - Urea in Ethanol start->reactants catalyst 2. Add Catalytic HCl reactants->catalyst reflux 3. Reflux for 4-6 hours catalyst->reflux cool 4. Cool to Room Temperature and then in Ice Bath reflux->cool filter 5. Filter the Precipitate cool->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry Under Vacuum wash->dry purify 8. Recrystallize (Optional) dry->purify end End: Purified Product purify->end Biginelli Reaction Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration aldehyde Aldehyde iminium N-Acyliminium Ion aldehyde->iminium + H⁺, - H₂O urea Urea urea->iminium adduct Open-chain Ureide iminium->adduct Attack ketoester β-Ketoester Enol ketoester->adduct cyclized Cyclized Intermediate adduct->cyclized Intramolecular Condensation product DHPM Product cyclized->product - H₂O

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methoxypyridine-2-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methoxypyridine-2-carbonitrile by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue IDProblemPossible CausesSuggested Solutions
CC-01 Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.- Gradually decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate system).- Consider a less polar solvent system altogether.
CC-02 Compound Does Not Elute or Elutes Very Slowly (Low Rf) The mobile phase is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the ethyl acetate content).- A small amount of methanol can be added to significantly increase polarity if necessary.
CC-03 Poor Separation of Compound from Impurities - The chosen solvent system has poor selectivity for the compound and impurities.- The column is overloaded with the crude sample.- The column was packed improperly, leading to channeling.- Screen different solvent systems using Thin Layer Chromatography (TLC) to find one that provides better separation.- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a homogenous and crack-free stationary phase bed.
CC-04 Peak Tailing of the Desired Compound The pyridine nitrogen of this compound may be interacting with acidic silanol groups on the silica gel.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
CC-05 Low Recovery of the Purified Compound - The compound may be irreversibly adsorbed onto the silica gel.- The compound may be degrading on the silica gel.[1]- Pre-treat the silica gel with a base (e.g., triethylamine) if the compound is suspected to be acid-sensitive.- Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for several hours before eluting to check for degradation.
CC-06 Crystallization of Compound on the Column The compound has low solubility in the mobile phase.- Choose a mobile phase in which the compound is more soluble.- Load the sample onto the column dissolved in a stronger, more polar solvent, and then begin elution with the less polar mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on the purification of similar cyanopyridines, a ratio of 1:1 ethyl acetate/hexane is a reasonable starting point. Another common system for moderately polar compounds is dichloromethane/ethyl acetate (e.g., 8:2).[2] The optimal ratio should be determined by preliminary TLC analysis.

Q2: How do I determine the best solvent system using Thin Layer Chromatography (TLC)?

A2: Spot your crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will show good separation between the spot for this compound and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.

Q3: My compound is a solid. How should I load it onto the column?

A3: You can use either wet or dry loading. For wet loading, dissolve the compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully pipette it onto the top of the column. For dry loading, dissolve your compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.

Q4: What type of stationary phase should I use?

A4: Standard silica gel (60 Å, 230-400 mesh) is the most common and suitable stationary phase for the purification of this compound.

Q5: The compound appears as a streak rather than a spot on the TLC plate. What does this mean?

A5: Streaking can be caused by several factors, including applying too much sample to the TLC plate, or strong interactions with the stationary phase. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the spot shape. For a pyridine derivative like this compound, tailing due to basicity is possible, and adding a small amount of triethylamine to the mobile phase can help.

Q6: Can this compound decompose on silica gel?

A6: While generally stable, some pyridine derivatives can be sensitive to the acidic nature of silica gel.[1] If you suspect degradation (e.g., low recovery, appearance of new spots on TLC after exposure to silica), you can use deactivated silica gel (e.g., by pre-treating with triethylamine) or consider using a different stationary phase like alumina.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound. Note that these are starting values and may require optimization.

ParameterValue / RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for this type of compound.
Mobile Phase (Eluent) Hexane / Ethyl Acetate (gradient or isocratic)Start with a 4:1 to 1:1 ratio and adjust based on TLC.
Rf Value (Target) 0.2 - 0.4In the optimized mobile phase on a TLC plate.
Elution Order Less polar impurities will elute first.This compound is moderately polar.
Typical Recovery > 80%Recovery can be affected by compound stability and loading.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 4:1 hexane/ethyl acetate).

    • Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the column, taking care not to disturb the sand and silica gel layers.

    • Begin collecting fractions. The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Visualization

G Troubleshooting Workflow for Column Chromatography cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions start Start Purification run_column Run Column & Collect Fractions start->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem Problem Detected? analyze_fractions->problem no_elution No/Slow Elution (Low Rf) problem->no_elution Yes fast_elution Fast Elution (High Rf) problem->fast_elution Yes poor_separation Poor Separation problem->poor_separation Yes low_recovery Low Recovery problem->low_recovery Yes end_node Pure Compound problem->end_node No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity optimize_solvent Re-optimize Solvent System via TLC poor_separation->optimize_solvent check_stability Check Compound Stability on Silica low_recovery->check_stability increase_polarity->run_column Re-run decrease_polarity->run_column Re-run optimize_solvent->run_column Re-run check_stability->run_column Re-run with modified conditions

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Methoxypyridine-2-carbonitrile (CAS: 83621-01-6).[1][2][][4]

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

A1: This is a frequent issue that can arise from several factors:

  • Excess Solvent: The most common cause for crystallization failure is using too much solvent.[5][6] The concentration of the compound may be too low to allow crystal formation.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute.[5][6][7] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its typical solubility limit but has not yet begun to crystallize.[5][6]

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[5][6][7]

    • Solution 2: Seeding: If available, add a tiny, pure crystal of this compound (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[5][6]

  • Insufficient Cooling: The solution may not be cold enough for the compound's solubility to decrease sufficiently.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath to further lower the temperature.[8]

Q2: My compound separated as an oil instead of solid crystals. Why did this happen and how can I fix it?

A2: This phenomenon, known as "oiling out," typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[6] Given the melting point of this compound is 62-67 °C, selecting a solvent with a boiling point well above this range can increase the risk of oiling out.[4]

  • Solution 1: Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool very slowly. Slow cooling is crucial to encourage the formation of an ordered crystal lattice rather than an oil.[6]

  • Solution 2: Change Solvent System: If oiling out persists, the chosen solvent may be unsuitable. It is advisable to select a different solvent or a mixed-solvent system. For example, if you are using a solvent in which the compound is very soluble, try adding an "anti-solvent" (in which it is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the first solvent before cooling.

Q3: The yield of my recrystallized product is very low. What are the potential causes?

A3: A low recovery can be frustrating but is often preventable. Common causes include:

  • Using too much solvent: As mentioned in Q1, excess solvent will retain more of your compound in the solution (the "mother liquor") even after cooling, thus reducing the final yield.[7][9]

  • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), some product may crystallize on the filter paper along with the impurities. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your purified product.[9]

Q4: My final product is still colored. How can I remove colored impurities?

A4: If the crude material has a distinct color that is not characteristic of the pure compound, colored impurities are present.

  • Solution: These can often be removed by using activated charcoal.[10] After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount (e.g., a spatula tip) of decolorizing charcoal.[10] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. The charcoal can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.[10][11]

Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table summarizes its physical properties and provides qualitative guidance on solvent selection based on general chemical principles. Pyridine derivatives are generally polar.[5]

PropertyValue / GuidelineSource(s)
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2][4]
Appearance Solid[4]
Melting Point 62-67 °C[4]
Purity (Typical) ≥97%[2][4]
Solvent Selection Good solubility when hot, poor solubility when cold. [12]
Suitable Solvents (candidates): Isopropanol, Ethanol, Acetone, Ethyl Acetate.[13]
Mixed-Solvent Systems (candidates): Ethanol/Water, Acetone/Hexane, Toluene/Heptane.[13]
Poor Solvents (for washing): Hexane, Heptane, Diethyl Ether, Water (test first).[13]

Note: Always perform small-scale solubility tests with a few milligrams of your compound to determine the optimal solvent or solvent system before committing the bulk of your material.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for recrystallization.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or mixed-solvent system. For this example, isopropanol is used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture on a hot plate, swirling gently. Continue to add the solvent dropwise until the solid just completely dissolves at the boiling point.[9]

  • (Optional) Removal of Colored Impurities: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • (Optional) Hot Gravity Filtration: To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration. Use a pre-heated short-stem funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[10][11] This step minimizes premature crystallization.

  • Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination.[8] Allow the solution to cool slowly to room temperature on a benchtop.[8] Slow cooling is preferable as it leads to the formation of purer, larger crystals.[7][8] Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities.[9]

  • Drying: Allow air to be drawn through the crystals on the Büchner funnel for several minutes to help dry them. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature vacuum oven.

  • Analysis: Weigh the dried, purified product to calculate the percent recovery. Determine the melting point to assess its purity. A sharp melting point close to the literature value indicates high purity.

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization process.

RecrystallizationWorkflow cluster_prep Preparation cluster_main Process cluster_end Analysis start Start with Crude This compound choose_solvent Select Appropriate Solvent System start->choose_solvent dissolve Dissolve Crude Solid in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter optional cool Cool Solution Slowly to Induce Crystallization dissolve->cool hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash Crystals with Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry analyze Analyze Purity (Melting Point, etc.) dry->analyze finish Pure Product analyze->finish

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingCrystals start Solution Cooled, But No Crystals Form decision_supersat Is the solution supersaturated? start->decision_supersat action_scratch 1. Scratch inner wall of the flask. decision_supersat->action_scratch Yes decision_solvent Still no crystals? decision_supersat->decision_solvent No action_seed 2. Add a seed crystal. action_scratch->action_seed action_seed->decision_solvent cause_solvent Likely Cause: Too much solvent was used. decision_solvent->cause_solvent Yes action_boil Solution: Boil off excess solvent to concentrate the solution. cause_solvent->action_boil recool Re-cool the solution action_boil->recool

References

common side reactions in the synthesis of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Nucleophilic Substitution: Cyanation of a 2-halo-6-methoxypyridine, typically 2-chloro-6-methoxypyridine, using a cyanide salt such as cuprous cyanide (CuCN) or potassium cyanide (KCN), often with a palladium or nickel catalyst.[1][2][3]

  • Sandmeyer Reaction: Conversion of 2-amino-6-methoxypyridine to a diazonium salt, followed by reaction with a cyanide salt, commonly copper(I) cyanide.[4][5]

Q2: What is the most common side reaction observed during the synthesis of this compound?

A2: The most frequently encountered side reaction is the hydrolysis of the nitrile group to form 6-methoxypyridine-2-carboxamide, which can be further hydrolyzed to 6-methoxypyridine-2-carboxylic acid, particularly if water is present and the reaction is run under acidic or basic conditions at elevated temperatures.[6][7][8]

Q3: How can I minimize the hydrolysis of the nitrile product?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, avoid prolonged exposure to strong acids or bases, especially at high temperatures.

Q4: I am using the Sandmeyer reaction route and observing a significant amount of a biaryl byproduct. Is this normal?

A4: Yes, the formation of biaryl compounds is a known side reaction in the Sandmeyer reaction, which proceeds via a radical mechanism.[4] The aryl radical intermediate can dimerize to form a biaryl impurity. Optimizing the reaction conditions, such as temperature and the rate of addition of reagents, can help to minimize this side reaction.

Q5: My final product is contaminated with unreacted 2-chloro-6-methoxypyridine. How can I improve the conversion?

A5: Incomplete conversion can be addressed by:

  • Increasing the reaction time or temperature, while monitoring for the formation of degradation products.[1]

  • Using a slight excess of the cyanide reagent.

  • Ensuring the catalyst (if used) is active and not poisoned. The final product can be purified from the starting material using column chromatography.[1][9]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature. Ensure the stoichiometry of the reagents is correct.
Catalyst Inactivity (for catalyzed reactions) Use a fresh batch of catalyst. Ensure the reaction is free from catalyst poisons (e.g., water, sulfur compounds).
Hydrolysis of Product Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. Use neutral or mildly acidic/basic conditions during work-up and purification.
Formation of Side Products (e.g., biaryls in Sandmeyer) Optimize reaction conditions (temperature, concentration, addition rate) to favor the desired product.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Mitigation and Removal
6-Methoxypyridine-2-carboxamide Characterized by a different retention time in LC-MS and distinct IR (C=O stretch) and NMR signals.Prevent its formation by maintaining anhydrous conditions. Remove via column chromatography.
6-Methoxypyridine-2-carboxylic acid Can be identified by its acidic nature and distinct spectroscopic data.Avoid harsh acidic or basic conditions, especially during work-up at elevated temperatures. Can be removed by an aqueous basic wash, though this may promote further nitrile hydrolysis. Column chromatography is a more controlled method.
Unreacted Starting Material Matches the spectroscopic data of the starting material (e.g., 2-chloro-6-methoxypyridine).Drive the reaction to completion (see Issue 1). Separate from the product using column chromatography.[1][9]
Biaryl Impurities (from Sandmeyer) Higher molecular weight compounds detectable by MS.Optimize the Sandmeyer reaction conditions. Purify the product via column chromatography or recrystallization.
Solvent-Related Impurities May arise from the decomposition of high-boiling solvents like DMF at high temperatures.[10]If possible, use a lower boiling point solvent or conduct the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Synthesis via Cyanation of 2-Chloro-6-methoxypyridine

This protocol is a general guideline and may require optimization.

Reagents:

  • 2-Chloro-6-methoxypyridine

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-6-methoxypyridine and copper(I) cyanide.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitigation of Nitrile Hydrolysis
  • Drying of Solvents and Reagents: Ensure all solvents are thoroughly dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Solid reagents should be dried in a vacuum oven if necessary.

  • Inert Atmosphere: Conduct the reaction and any transfers of anhydrous reagents under a positive pressure of an inert gas like nitrogen or argon.

  • Controlled Work-up: When quenching the reaction and performing extractions, use pre-cooled solutions and minimize the time the product is in contact with aqueous acidic or basic phases. If an aqueous wash is necessary, use a saturated solution of a mild reagent like sodium bicarbonate for neutralization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_product Product 2-Chloro-6-methoxypyridine 2-Chloro-6-methoxypyridine This compound This compound 2-Chloro-6-methoxypyridine->this compound Cyanation (e.g., DMF, heat) CuCN CuCN CuCN->this compound

Caption: Synthesis of this compound.

Side_Reactions This compound This compound 6-Methoxypyridine-2-carboxamide 6-Methoxypyridine-2-carboxamide This compound->6-Methoxypyridine-2-carboxamide Hydrolysis (H₂O, acid/base) 6-Methoxypyridine-2-carboxylic acid 6-Methoxypyridine-2-carboxylic acid 6-Methoxypyridine-2-carboxamide->6-Methoxypyridine-2-carboxylic acid Further Hydrolysis

Caption: Hydrolysis side reactions.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Completion Yes Purify Purify Product (Chromatography) Low_Yield->Purify No Incomplete Incomplete? Check_Completion->Incomplete Increase_Time_Temp Increase Time/Temp Incomplete->Increase_Time_Temp Yes Check_Hydrolysis Check for Hydrolysis Products Incomplete->Check_Hydrolysis No Increase_Time_Temp->Check_Completion Anhydrous_Conditions Ensure Anhydrous Conditions Check_Hydrolysis->Anhydrous_Conditions Anhydrous_Conditions->Purify End End Purify->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the nucleophilic substitution of a leaving group at the 2-position of a pyridine ring with a cyanide source. Common starting materials include 2-chloro-6-methoxypyridine or 2-bromo-6-methoxypyridine. The cyanation is typically achieved using reagents such as copper(I) cyanide (in a Rosenmund-von Braun reaction), or alkali metal cyanides like sodium or potassium cyanide, sometimes in the presence of a palladium catalyst.

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

A2: The principal byproducts are typically related to the hydrolysis of the nitrile group and unreacted starting materials. The presence of water in the reaction mixture can lead to the formation of 6-methoxypyridine-2-carboxamide and, with further hydrolysis, 6-methoxypyridine-2-carboxylic acid. In some cases, particularly in syntheses involving malononitrile, the formation of substituted 2-aminobenzene-1,3-dicarbonitriles has been observed as a minor byproduct in related reactions.[1]

Q3: How can I minimize the formation of hydrolysis byproducts?

A3: To reduce the formation of the amide and carboxylic acid byproducts, it is crucial to perform the reaction under anhydrous (dry) conditions. This includes using anhydrous solvents, drying the starting materials and reagents thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q4: What purification methods are effective for isolating this compound?

A4: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice of solvent system for both techniques will depend on the specific impurities present. A combination of non-polar and polar solvents, such as a hexane/ethyl acetate gradient, is often effective for column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no yield of the desired product 1. Inactive catalyst (if applicable).2. Poor quality of starting materials.3. Incorrect reaction temperature.4. Insufficient reaction time.1. Use a fresh batch of catalyst or activate it prior to use.2. Ensure starting materials are pure and dry.3. Optimize the reaction temperature based on literature procedures for similar reactions.4. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Presence of significant amounts of 6-methoxypyridine-2-carboxamide and/or 6-methoxypyridine-2-carboxylic acid Presence of water in the reaction mixture.1. Use anhydrous solvents and reagents.2. Dry all glassware thoroughly before use.3. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Unreacted 2-halo-6-methoxypyridine remains 1. Insufficient amount of cyanide source.2. Low reaction temperature or insufficient heating.3. Deactivation of the catalyst.1. Use a slight excess of the cyanide reagent.2. Ensure the reaction is heated to the appropriate temperature for a sufficient duration.3. If using a palladium catalyst, ensure the ligand and reaction conditions are optimal to prevent catalyst decomposition.
Formation of a dark, tarry reaction mixture Polymerization or decomposition of starting materials or products at high temperatures.1. Lower the reaction temperature and extend the reaction time.2. Ensure efficient stirring to prevent localized overheating.
Difficulty in separating the product from byproducts Similar polarities of the product and impurities.1. Optimize the solvent system for column chromatography to achieve better separation.2. Attempt recrystallization from different solvent systems.3. Consider a chemical workup to remove acidic or basic impurities before chromatography.

Byproduct Summary

The following table summarizes the common byproducts formed during the synthesis of this compound.

Byproduct NameChemical StructureFormation Pathway
6-Methoxypyridine-2-carboxamidePartial hydrolysis of the nitrile group of the product in the presence of water.
6-Methoxypyridine-2-carboxylic acidComplete hydrolysis of the nitrile group of the product, often following the formation of the amide intermediate.
Unreacted 2-halo-6-methoxypyridineIncomplete reaction due to factors such as insufficient reaction time, temperature, or reagent stoichiometry.
Substituted 2-aminobenzene-1,3-dicarbonitrileA potential minor byproduct arising from side reactions, particularly in syntheses utilizing malononitrile.[1]

Experimental Protocol: Cyanation of 2-Bromo-6-methoxypyridine

This protocol is a representative example for the synthesis of this compound via a Rosenmund-von Braun reaction.

Materials:

  • 2-Bromo-6-methoxypyridine

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Aqueous ammonia solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-6-methoxypyridine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF (5-10 mL per gram of the bromo-pyridine).

  • Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a stirred solution of aqueous ammonia (e.g., 10-15%) to quench the reaction and dissolve copper salts.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Reaction Complete check_yield Check Yield and Purity (TLC, GC-MS, NMR) start->check_yield low_yield Low Yield check_yield->low_yield No/Low impure_product Impure Product check_yield->impure_product Yes, but impure good_product Product Meets Specifications check_yield->good_product Yes, pure check_reaction_conditions Review Reaction Conditions: - Temperature - Time - Reagent Stoichiometry low_yield->check_reaction_conditions check_reagent_quality Verify Reagent Quality: - Anhydrous Solvents - Purity of Starting Materials - Catalyst Activity low_yield->check_reagent_quality identify_byproducts Identify Byproducts (GC-MS, NMR) impure_product->identify_byproducts optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Adjust Stoichiometry check_reaction_conditions->optimize_conditions improve_reagent_handling Improve Reagent Handling: - Use Anhydrous Techniques - Purify Starting Materials check_reagent_quality->improve_reagent_handling hydrolysis_products Hydrolysis Products Present (Amide, Carboxylic Acid) identify_byproducts->hydrolysis_products Hydrolysis starting_material Unreacted Starting Material identify_byproducts->starting_material Starting Material other_byproducts Other Byproducts identify_byproducts->other_byproducts Other use_anhydrous Ensure Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere hydrolysis_products->use_anhydrous drive_reaction Drive Reaction to Completion: - Increase Reaction Time/Temp - Use Excess Cyanide Source starting_material->drive_reaction optimize_purification Optimize Purification: - Adjust Chromatography Gradient - Recrystallization other_byproducts->optimize_purification

Troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methoxypyridine-2-carbonitrile and increasing its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, specifically the cyanation of a 2-halo-6-methoxypyridine. The starting material is typically 2-chloro-6-methoxypyridine due to its commercial availability and reactivity.[1][2] This reaction involves substituting the halogen atom with a cyanide group, often facilitated by a catalyst in a polar aprotic solvent.

Q2: Which cyanide source should I use for the cyanation reaction?

A2: The choice of cyanide source is critical and involves a trade-off between reactivity, safety, and waste disposal.

  • Alkali Metal Cyanides (NaCN, KCN): These are common and cost-effective. However, they may require harsh reaction conditions (high temperatures) or the use of a catalyst to achieve good yields.[3][]

  • Copper(I) Cyanide (CuCN): Often used in the Rosenmund-von Braun reaction, it is highly effective for the cyanation of aryl halides but generates toxic heavy metal waste, which is a significant drawback on an industrial scale.[5]

  • Other Metal Cyanides (e.g., Zn(CN)₂, K₄Fe(CN)₆): These are explored as less toxic alternatives to CuCN and can be effective, sometimes under milder conditions, particularly in palladium-catalyzed reactions.[6][7]

Q3: Why is it crucial to use anhydrous conditions for this synthesis?

A3: The presence of water can lead to the hydrolysis of the nitrile (-CN) group, a significant side reaction.[8] Under basic or acidic conditions, the nitrile can convert to 6-methoxypicolinamide or further to 6-methoxy-picolinic acid. This not only consumes the desired product but also complicates the purification process. Using anhydrous solvents and reagents under an inert atmosphere (like nitrogen or argon) is essential to minimize this side reaction and maximize the yield of the target nitrile.[1]

Q4: My reaction is not proceeding to completion. What factors could be limiting the conversion?

A4: Incomplete conversion can be due to several factors:

  • Reaction Temperature: The cyanation of halopyridines often requires elevated temperatures to proceed at a reasonable rate.[5]

  • Catalyst Activity: If a transition metal catalyst is used, it may be deactivated by impurities or may not be suitable for the specific substrate.

  • Solvent Choice: The solvent must be able to dissolve the reagents and facilitate the substitution reaction. Polar aprotic solvents like DMSO or DMF are generally preferred.[3][5]

  • Leaving Group: The nature of the halogen on the pyridine ring affects reactivity. While chlorine is common, bromine is a better leaving group and may react under milder conditions, though it is a more expensive starting material.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

ProblemPossible CauseRecommended Solution
Low or No Conversion of 2-Chloro-6-methoxypyridine Insufficient Temperature: The activation energy for the nucleophilic substitution is not being met.Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or GC-MS. Reactions may require temperatures from 80°C to 150°C.[5]
Poor Reagent Solubility: The cyanide salt or other reagents are not sufficiently dissolved in the solvent.Ensure a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP) is used. Consider adding a phase-transfer catalyst (PTC) if using an alkali metal cyanide to improve its solubility and nucleophilicity.[3]
Catalyst Inefficiency (if applicable): The chosen catalyst (e.g., Palladium or Copper-based) is inactive or poisoned.Use a fresh batch of catalyst. Ensure the reaction is free from catalyst poisons. For palladium-catalyzed cyanations, ensure ligands are appropriate and the palladium source is active.
Significant Formation of Side Products Hydrolysis of Nitrile: Presence of water in the reaction mixture is hydrolyzing the product to the corresponding amide or carboxylic acid.[1][8]Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under a dry, inert atmosphere (N₂ or Argon).
Polymerization: The reaction mixture becomes viscous or forms a tar-like substance, especially at high temperatures.[8]Maintain strict temperature control to avoid localized overheating. Consider running the reaction at a slightly lower temperature for a longer duration.
Difficulty in Product Isolation and Purification Product Loss During Aqueous Workup: The product may have some solubility in the aqueous layer.Saturate the aqueous phase with NaCl (brine) to decrease the product's solubility before extraction. Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
Co-elution with Impurities: The product does not separate cleanly from starting material or byproducts during column chromatography.Optimize the chromatography solvent system by testing different polarity mixtures. Consider using a different stationary phase or an alternative purification method like recrystallization.

Data on Cyanation of Halopyridines

While specific yield data for this compound synthesis is sparse in comparative studies, the following table summarizes typical yields for analogous cyanation reactions on pyridine rings, illustrating the impact of different methodologies.

Starting MaterialCyanide SourceCatalyst/ConditionsSolventYield (%)Reference
2-Chloropyridine derivativesNaOMe/MeOHNucleophilic substitution of ClAnhydrous Methanol68-79%[1]
2-Bromo-5-(trifluoromethyl)pyridineK₂CO₃, IsopropanolPd(OAc)₂, TBAICyrene™/GVL95%[9]
2-Bromo-3-chloro-5-(trifluoromethyl)pyridineCuCNRosenmund-von BraunDMFNot specified, but a known method[5]
2,3-Dichloro-5-(trifluoromethyl)pyridineNaCN4-DMAP (activating agent)Propionitrile/WaterHigh conversion[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-6-methoxypyridine

This protocol is a representative procedure based on modern cross-coupling methods, which often provide higher yields and milder conditions than traditional methods.

Reagents:

  • 2-Chloro-6-methoxypyridine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried flask, add 2-Chloro-6-methoxypyridine, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate and ammonia to complex the excess zinc.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Process Visualizations

G A Start: Reagents (2-Chloro-6-methoxypyridine, Cyanide Source, Solvent, Catalyst) B Reaction Setup (Inert atmosphere, Anhydrous conditions) A->B C Controlled Heating (e.g., 80-150 °C) B->C D Reaction Monitoring (TLC / GC-MS) C->D D->C Incomplete? Continue heating E Workup (Quenching, Extraction) D->E Complete? F Purification (Column Chromatography / Crystallization) E->F G Final Product (this compound) F->G

Caption: General experimental workflow for the synthesis of this compound.

G start Low Yield of Product check_sm Is Starting Material (SM) consumed? (Check TLC/GC) start->check_sm low_conv Problem: Low Conversion check_sm->low_conv No byproducts Problem: Side Reactions / Loss check_sm->byproducts Yes cause1 Cause: Temp too low? Solution: Increase Temp low_conv->cause1 cause2 Cause: Catalyst issue? Solution: Use fresh catalyst low_conv->cause2 cause3 Cause: Water present? (Hydrolysis byproduct seen?) Solution: Use anhydrous conditions byproducts->cause3 cause4 Cause: Purification loss? Solution: Optimize workup/chromatography byproducts->cause4

Caption: Decision tree for troubleshooting low yield in synthesis.

References

optimizing temperature for 6-Methoxypyridine-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the temperature in reactions involving 6-Methoxypyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions with this compound?

A1: The optimal temperature is highly dependent on the specific reaction (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination, cyanation), catalyst system, solvent, and substrates used. Generally, a starting point for optimization is in the range of 60-100 °C. It is crucial to perform temperature scouting experiments for each new reaction to determine the ideal balance between reaction rate and impurity formation. For some syntheses of related methoxypyridine carbonitriles, yields have been observed to vary significantly within a narrow range of 50 °C to 65 °C.[1]

Q2: My reaction is proceeding very slowly or not at all. Should I increase the temperature?

A2: Increasing the temperature can often increase the reaction rate. However, before raising the temperature, verify the following:

  • Catalyst activity: Ensure the palladium catalyst and ligands are not degraded. The in situ generation of the active Pd(0) catalyst is a critical step.[2]

  • Reagent purity: Confirm that all starting materials and reagents are pure and dry.

  • Inert atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate the catalyst and lead to side reactions like homocoupling.

If these factors are confirmed, a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction by TLC or LC-MS is a reasonable approach.

Q3: I'm observing significant byproduct formation. Could temperature be the cause?

A3: Yes, elevated temperatures are a common cause of side reactions. High temperatures can lead to:

  • Thermal decomposition: The nitrile group and the pyridine ring can be susceptible to decomposition at high temperatures, potentially leading to complex impurity profiles. While specific data for this compound is limited, related compounds like 1-methoxypyridinium methyl sulfate have been reported to be explosive at temperatures above 140–150 °C.[3] This indicates that the pyridine core can be sensitive to high temperatures.

  • Side reactions: Undesired reactions, such as dehalogenation or homocoupling of boronic acids in Suzuki reactions, can be accelerated at higher temperatures.[4]

  • Catalyst degradation: Palladium catalysts can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity.

If significant byproduct formation is observed, consider reducing the reaction temperature.

Q4: My reaction mixture is turning dark or black. What does this indicate?

A4: A dark or black reaction mixture often indicates the decomposition of the catalyst or one of the reactants. This is frequently caused by excessive heat. The formation of palladium black (finely divided palladium metal) from the decomposition of the homogeneous palladium catalyst is a common observation at elevated temperatures. Consider lowering the temperature or using a more thermally stable catalyst system.

Q5: Are there any specific safety concerns related to heating this compound?

A5: While the safety data sheet for this compound does not specify an explosive temperature, a related precursor in the synthesis of cyanopyridines, 1-methoxypyridinium methyl sulfate, is known to be violently explosive when heated above 140-150 °C.[3] Given this, caution should be exercised when heating reactions involving pyridine derivatives to high temperatures. It is recommended to conduct a thermal hazard assessment before scaling up any reaction.

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Suggested Solution
Low or No Conversion Reaction temperature is too low.Gradually increase the temperature in 10 °C increments, monitoring the reaction progress closely. For Suzuki-Miyaura reactions, an optimal temperature is often found around 80 °C, below which the yield may decrease sharply.[5]
Formation of Multiple Byproducts Reaction temperature is too high, causing decomposition or side reactions.Decrease the reaction temperature. Screen a range of lower temperatures (e.g., 50-80 °C) to find a better optimum. In some cases, yields of related methoxypyridine carbonitriles were optimal around 65 °C.[1]
Reaction Turns Black/Dark Brown Catalyst decomposition due to excessive heat.Immediately reduce the temperature. Consider using a more thermally stable ligand or a lower reaction temperature for a longer duration.
Inconsistent Results Between Batches Poor temperature control or "hot spots" in the reaction vessel.Ensure uniform and efficient stirring. Use an oil bath or heating mantle with a temperature controller for precise temperature management. Be aware of the actual internal reaction temperature throughout the process.[6]
Protodeborylation (in Suzuki reactions) Elevated temperatures in the presence of proton sources (e.g., water).Use milder reaction conditions, such as lower temperatures and shorter reaction times. Ensure the use of anhydrous solvents to minimize this side reaction.[4]

Data on Temperature Optimization

The following table presents representative data for a hypothetical temperature optimization study in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This data is illustrative of common trends observed in such optimizations.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Key Impurities (%)Observations
60244540< 1Slow reaction rate
801298921.5 (Homocoupling)Good balance of rate and purity
1006>99855.0 (Homocoupling + Unidentified)Faster reaction, but increased impurities
1204>997015.0 (Decomposition products)Reaction mixture darkened significantly

Experimental Protocols

Protocol for Temperature Screening in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for determining the optimal temperature for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: In parallel reaction vials, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture) to each vial to achieve the desired concentration.

  • Temperature Screening: Place the vials in separate heating blocks or a parallel synthesis reactor set to different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Reaction Monitoring: Stir the reactions and monitor their progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by LC-MS and/or TLC.

  • Analysis: Once the starting material is consumed in the fastest reaction, or after a set time (e.g., 24 hours), quench all reactions. Analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC with a calibration curve) to determine the yield of the desired product and the percentage of key impurities at each temperature.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate, yield, and purity.

Visualizations

Experimental_Workflow_for_Temperature_Optimization Workflow for Temperature Optimization cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Decision prep_reagents Prepare Reagents & Catalyst setup_rxn Set up Parallel Reactions prep_reagents->setup_rxn set_temps Set Different Temperatures (e.g., 60, 80, 100, 120°C) setup_rxn->set_temps run_rxn Run Reactions & Monitor (TLC, LC-MS) set_temps->run_rxn quench Quench Reactions run_rxn->quench analyze Analyze Yield & Purity (NMR, LC) quench->analyze select_optimum Select Optimal Temperature analyze->select_optimum

Caption: A typical experimental workflow for optimizing reaction temperature.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_purity Are reagents pure & dry? start->check_purity check_atmosphere Is atmosphere inert? check_purity->check_atmosphere Yes check_temp Is temperature too low? check_atmosphere->check_temp Yes increase_temp Increase Temperature (in 10°C increments) check_temp->increase_temp Yes monitor_impurities Monitor for new impurities increase_temp->monitor_impurities impurity_yes Yes monitor_impurities->impurity_yes impurity_no No monitor_impurities->impurity_no decrease_temp Temperature is too high. Decrease and re-optimize. impurity_yes->decrease_temp continue_optimization Continue optimization at new temperature. impurity_no->continue_optimization

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: 6-Methoxypyridine-2-carbonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Methoxypyridine-2-carbonitrile. Here you will find troubleshooting advice, frequently asked questions, and experimental protocols to navigate challenges related to solvent effects on its reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound sluggish or not proceeding to completion?

A1: Slow reaction rates can be attributed to several factors, primarily the choice of solvent and the nucleophilicity of your reagent. The electron-withdrawing nitrile group activates the pyridine ring for nucleophilic attack, but the methoxy group is an electron-donating group, which can decrease the reactivity compared to pyridines with multiple electron-withdrawing substituents.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they solvate the cation of a salt, leaving the anion (nucleophile) more reactive.[1] Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[2][3]

  • Nucleophile Strength: The strength of the nucleophile is critical. Stronger nucleophiles will react faster. For instance, an alkoxide is a stronger nucleophile than an alcohol.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions.

Q2: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?

A2: Low yields are a common issue and can stem from several sources.[1]

  • Poor Solubility: Ensure that your this compound and nucleophile are sufficiently soluble in the chosen solvent. Poor solubility leads to a heterogeneous reaction mixture and incomplete conversion.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. Common side reactions include hydrolysis of the nitrile group or cleavage of the methoxy group under harsh conditions.

  • Inefficient Reaction Conditions: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS. Consider extending the reaction time or increasing the temperature. The use of a catalyst, if applicable to your specific reaction, might also be beneficial.

Q3: I am getting a mixture of products. How can the solvent influence the selectivity of the reaction?

A3: Solvent polarity can influence the regioselectivity of nucleophilic attack if there are multiple electrophilic sites on the pyridine ring. For this compound, nucleophilic attack is generally expected at the position activated by the nitrile group. However, the solvent can influence the stability of intermediates, potentially favoring one reaction pathway over another. In some cases, changing the solvent can help to minimize the formation of undesired isomers.

Q4: Can the nitrile group of this compound hydrolyze during the reaction?

A4: Yes, the hydrolysis of the nitrile group to a carboxamide or a carboxylic acid is a potential side reaction, especially in the presence of strong acids or bases and water.[4][5] If your reaction conditions are basic or acidic and water is present, even in trace amounts, hydrolysis can occur. To minimize this, use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.

Q5: Is the methoxy group stable under typical SNAr conditions?

A5: The methoxy group on the pyridine ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions or with certain nucleophiles at high temperatures, cleavage of the methoxy group to a hydroxyl group can occur.[6] If you suspect this is happening, consider using milder reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving this compound.

Problem: Low or No Product Formation
Possible Cause Troubleshooting Steps
Low Reactivity 1. Switch to a Polar Aprotic Solvent: If using a protic solvent, switch to DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[1] 2. Increase Nucleophile Strength: If possible, use a stronger nucleophile (e.g., use an alkoxide instead of an alcohol). 3. Increase Reaction Temperature: Gradually increase the temperature and monitor for product formation and potential side reactions.
Poor Solubility 1. Select a Better Solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature. 2. Increase Solvent Volume: Diluting the reaction mixture can sometimes help to dissolve all components.
Decomposition of Reactants 1. Use Milder Conditions: If reactants are sensitive, consider lowering the temperature and using a milder base if applicable. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.
Problem: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Side Reactions 1. Hydrolysis of Nitrile: Use anhydrous solvents and reagents.[4] 2. Cleavage of Methoxy Group: Avoid strongly acidic conditions and high temperatures.[6]
Lack of Regioselectivity 1. Optimize Solvent: Experiment with solvents of different polarities to see if it influences the product distribution. 2. Modify Reaction Temperature: Lowering the temperature may increase the selectivity of the reaction.

Quantitative Data on Solvent Effects

Solvent Solvent Type Expected Relative Rate Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic+++++Excellent at solvating cations, leaving the nucleophile highly reactive.
N,N-Dimethylformamide (DMF)Polar Aprotic++++Similar to DMSO, effectively solvates cations.
Acetonitrile (MeCN)Polar Aprotic+++Good polar aprotic solvent, though generally less effective than DMSO or DMF at promoting SNAr reactions.
Tetrahydrofuran (THF)Aprotic++Less polar than other aprotic solvents, may result in lower solubility and slower reaction rates.
TolueneNonpolar+Generally a poor solvent for SNAr reactions due to low polarity and poor solubility of ionic reagents.
Ethanol (EtOH)Polar Protic+Solvates and deactivates the nucleophile through hydrogen bonding, leading to significantly slower reaction rates.[2][3]
Water (H₂O)Polar Protic+Similar to ethanol, strongly solvates nucleophiles. Also introduces the risk of nitrile hydrolysis.

Note: The relative rate is an estimation based on established principles of physical organic chemistry.

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution with Piperidine

This protocol describes a general procedure for the reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add piperidine (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

TroubleshootingWorkflow start Low Reaction Yield check_completion Is the reaction complete? start->check_completion check_side_products Are side products observed? check_completion->check_side_products Yes increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No optimize_conditions Optimize reaction conditions (solvent, base) check_side_products->optimize_conditions No use_anhydrous Use anhydrous conditions check_side_products->use_anhydrous Yes (Hydrolysis) milder_conditions Use milder conditions (lower temp.) check_side_products->milder_conditions Yes (Degradation) end_success Successful Reaction increase_time_temp->end_success optimize_conditions->end_success end_fail Further Investigation Needed optimize_conditions->end_fail use_anhydrous->end_success milder_conditions->end_success

Caption: Troubleshooting workflow for low reaction yield.

ExperimentalWorkflow setup Reaction Setup (Inert atmosphere) reagents Add this compound, solvent, and base setup->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Heat and Monitor Reaction (TLC/LC-MS) nucleophile->reaction workup Aqueous Workup and Extraction reaction->workup purification Drying and Concentration workup->purification analysis Column Chromatography and Product Analysis purification->analysis product Pure Product analysis->product

References

Technical Support Center: Catalyst Selection for 6-Methoxypyridine-2-carbonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methoxypyridine-2-carbonitrile in various cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions involving this compound, presented in a question-and-answer format.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings involving 2-substituted pyridines are a common challenge, often referred to as the "2-pyridyl problem".[1] The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2] Additionally, the electron-withdrawing nature of the nitrile group can affect the reactivity of the coupling site.

Potential Causes & Solutions:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can bind to the palladium center, hindering the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands.[2][3] These ligands can sterically shield the palladium center and promote the desired catalytic activity.

  • Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br, I) may not be reactive enough for the palladium catalyst to undergo oxidative addition, which is often the rate-determining step.[4]

    • Solution: Switch to a more reactive halide (I > Br > Cl).[5] If using an aryl chloride, a highly active catalyst system with a bulky, electron-rich ligand is essential.[6] Increasing the reaction temperature can also help overcome the activation energy barrier.[3]

  • Protodeboronation: The boronic acid coupling partner can be protonated and decomposed, especially in the presence of water or under prolonged heating.[2]

    • Solution: Use anhydrous solvents and ensure all reagents are dry.[7] Consider using more stable boronic esters (e.g., pinacol or MIDA esters) or organotrifluoroborates.[2] Running the reaction at the lowest effective temperature can also minimize this side reaction.[2]

  • Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[3][4]

    • Solution: Screen different bases. Strong bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[3]

Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing poor conversion. What should I troubleshoot?

A2: Similar to other cross-couplings, the Buchwald-Hartwig amination of 2-halopyridines can be difficult. Catalyst choice and reaction conditions are critical.

Potential Causes & Solutions:

  • Ligand Choice: The ligand must facilitate both the oxidative addition and the C-N reductive elimination steps.

    • Solution: Use specialized ligands developed for C-N coupling. Bulky dialkylbiaryl phosphine ligands are often effective.[8] For certain amine classes, specific ligands may be required.[9]

  • Base Compatibility: The base must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause decomposition of the starting materials or product.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can be screened.[10][11] The solubility of the base can also be a factor; sometimes a combination of bases can be beneficial.[11]

  • Catalyst Deactivation: The amine or other species in the reaction mixture can deactivate the catalyst.

    • Solution: Using a pre-catalyst can lead to a more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[12]

Q3: My Sonogashira coupling of 6-bromo-2-methoxypyridine-2-carbonitrile is not proceeding. What are the key parameters to adjust?

A3: Sonogashira couplings can be sensitive to reaction conditions, especially when using heteroaryl halides.

Potential Causes & Solutions:

  • Copper Co-catalyst: While often beneficial, the copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).

    • Solution: If homocoupling is a major issue, try a copper-free Sonogashira protocol. This often requires a more active palladium catalyst/ligand system.

  • Temperature: The oxidative addition to the aryl bromide might be slow at lower temperatures.[13]

    • Solution: Increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[13]

  • Solvent and Base: The solvent and base combination is crucial.

    • Solution: A common system is an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as the solvent or co-solvent with THF or DMF.[13][14] Ensure the amine is rigorously degassed.

  • Alkyne Volatility: If using a low-boiling alkyne, it may evaporate from the reaction mixture.[14]

    • Solution: Perform the reaction in a sealed tube or under reflux with a condenser.[14]

Side Product Formation

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when the transmetalation step is slow.[2][3]

Solutions:

  • Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) are effective.[5][7]

  • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or an efficient pre-catalyst can reduce the amount of Pd(II) species that may promote homocoupling.[3]

  • Optimize Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) but avoid a large excess.[2]

  • Ligand Choice: Bidentate ligands such as dppf can sometimes suppress homocoupling compared to certain monodentate ligands.[2]

Catalyst and Reagent Issues

Q5: My reaction mixture turns black, and the reaction stalls. What does this mean?

A5: The formation of a black precipitate is typically palladium black, which is finely divided, inactive palladium metal.[2] This indicates catalyst decomposition.

Solutions:

  • Increase Ligand Ratio: There may be insufficient ligand to stabilize the Pd(0) species.[2] Try slightly increasing the ligand-to-palladium ratio.

  • Use a More Robust Ligand: Bulky, electron-rich ligands (e.g., Buchwald-type ligands) form more stable complexes with palladium and are less prone to decomposition.[2]

  • Lower the Temperature: High temperatures can accelerate catalyst decomposition.[2]

  • Ensure Reagent Purity: Impurities in solvents or starting materials can lead to catalyst poisoning. Use pure, anhydrous, and degassed solvents.[2][7]

Troubleshooting Summary Table
IssuePotential CauseRecommended Action
Low/No Yield Catalyst inhibition by pyridine nitrogen.Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[2][3]
Inefficient oxidative addition.Use a more reactive halide (I > Br > Cl), increase temperature.[3][5]
Protodeboronation of boronic acid.Use anhydrous conditions, consider boronic esters (pinacol, MIDA).[2]
Homocoupling Oxygen in the reaction mixture.Rigorously degas solvents and reagents.[5][7]
Slow transmetalation.Optimize base and solvent; consider a different ligand.[2]
Catalyst Decomposition Insufficient ligand stabilization.Increase ligand-to-palladium ratio; use more robust ligands.[2]
(Turns Black)High reaction temperature.Lower the reaction temperature.[2]
Impure reagents/solvents.Purify starting materials; use anhydrous, degassed solvents.[2][7]
No Reaction (Sonogashira) Low temperature for aryl bromide.Increase temperature to 80-100°C.[13]
Inappropriate solvent/base.Use an amine base (TEA, DIPA) with or without a co-solvent like THF.[14]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is the best starting point for a Suzuki-Miyaura coupling with a 6-chloro- or 6-bromo-pyridine-2-carbonitrile derivative?

A1: For challenging substrates like 2-halopyridines, a highly active catalyst system is recommended from the start. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos.[2][3] Alternatively, using a commercially available pre-catalyst (e.g., SPhos G3) can provide more consistent results.[10]

Q2: What is the best base and solvent combination for these coupling reactions?

A2: The optimal choice is substrate-dependent, but common starting points are:

  • Suzuki-Miyaura: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane, toluene, or THF with water.[3][15]

  • Buchwald-Hartwig: Sodium tert-butoxide (NaOtBu) in an aprotic solvent like toluene or dioxane.[10]

  • Sonogashira: Triethylamine (TEA) or diisopropylamine (DIPA), often used as both the base and solvent, sometimes with a co-solvent like THF.[14][16]

Q3: Do I need to protect the nitrile group on this compound during the coupling reaction?

A3: Generally, the nitrile group is stable under the conditions of most palladium-catalyzed cross-coupling reactions and does not require protection. It is tolerant of the typical bases and temperatures used.

Q4: How critical is the purity of my reagents and the reaction atmosphere?

A4: Extremely critical. Palladium-catalyzed reactions are sensitive to impurities and oxygen.[7]

  • Reagents: Starting materials should be of high purity. Impurities can act as catalyst poisons.[7]

  • Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions like protodeboronation.[2][7]

  • Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) to exclude oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-2-methoxypyridine-2-carbonitrile

This is a generalized procedure and may require optimization for specific substrates.[4]

Materials:

  • 6-Bromo-2-methoxypyridine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[4]

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-Bromo-2-methoxypyridine-2-carbonitrile, arylboronic acid, and base under an inert atmosphere (Argon or Nitrogen).[4]

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent.

  • Reagent Addition: Add the solvent to the flask containing the substrates and base.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 15-30 minutes, or perform three freeze-pump-thaw cycles.[5][7]

  • Catalyst Addition: Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Logical Workflows and Pathways

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents degas Ensure Rigorous Degassing check_reagents->degas catalyst Screen Catalyst System (Ligand/Precursor) degas->catalyst conditions Screen Reaction Conditions (Base/Solvent/Temp) catalyst->conditions optimize Re-run with Optimized Conditions conditions->optimize

Caption: A general workflow for troubleshooting low-yield coupling reactions.

Catalyst_Selection start Select Catalyst for Suzuki Coupling of 6-Halo-2-methoxypyridine-2-carbonitrile halide What is the Halide? start->halide iodide_bromide Iodide or Bromide halide->iodide_bromide I or Br chloride Chloride halide->chloride Cl system1 Start with: Pd(OAc)₂ / SPhos Base: K₃PO₄ iodide_bromide->system1 system2 Use Highly Active System: SPhos Precatalyst Base: K₃PO₄ or NaOtBu chloride->system2

Caption: Decision tree for selecting an initial catalyst system.

Suzuki_Cycle cluster_0 pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oa Oxidative Addition pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl tm Transmetalation pd2_biaryl->pd0 re Reductive Elimination R1R2 R¹-R² Out R1X R¹-X In R2B R²-B(OR)₂ In (Base Activated)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

managing impurities in 6-Methoxypyridine-2-carbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Methoxypyridine-2-carbonitrile production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Rosenmund-von Braun reaction and the Sandmeyer reaction.

  • Rosenmund-von Braun Reaction: This involves the cyanation of a 2-halo-6-methoxypyridine, typically 2-chloro-6-methoxypyridine, using a cyanide source, most commonly copper(I) cyanide (CuCN).[1][2][3]

  • Sandmeyer Reaction: This route starts with 2-amino-6-methoxypyridine, which is converted to a diazonium salt and subsequently reacted with a cyanide salt, such as cuprous cyanide, to introduce the nitrile group.[2][4]

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation of the product. The main categories of impurities include:

  • Unreacted Starting Materials: Residual 2-chloro-6-methoxypyridine or 2-amino-6-methoxypyridine.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, forming 6-methoxypicolinamide and further hydrolyzing to 6-methoxypicolinic acid.[5][6][7][8]

  • Side-Reaction Products:

    • In the Rosenmund-von Braun reaction, homo-coupling of the starting material can lead to the formation of biaryl impurities.

    • The Sandmeyer reaction may produce phenolic byproducts (6-methoxy-2-hydroxypyridine) or chloro-impurities if the diazonium group is replaced by hydroxyl or chloride ions.[9]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMF, pyridine) and residual metals (e.g., copper) can also be present as impurities.

Q3: How can I minimize the formation of hydrolysis-related impurities?

A3: To minimize the formation of 6-methoxypicolinamide and 6-methoxypicolinic acid, it is crucial to control the presence of water and avoid harsh acidic or basic conditions, especially at elevated temperatures.[7][8]

  • Use anhydrous solvents and reagents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • During workup, use mild acidic or basic conditions and keep the temperature low.

  • Minimize the duration of exposure to aqueous acidic or basic solutions.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purification are:

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent system can be found. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[6][10]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities. A suitable eluent system, such as a gradient of hexane and ethyl acetate, is typically employed.[11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of inhibitors (e.g., water).- Use fresh, high-purity reagents, especially CuCN.- Optimize the reaction temperature; the Rosenmund-von Braun reaction often requires high temperatures (150-200 °C).[12]- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Ensure all glassware, solvents, and reagents are anhydrous.
High Levels of Unreacted Starting Material - Insufficient amount of cyanide source.- Low reaction temperature or short reaction time.- Poor quality of catalyst or reagents.- Use a slight excess of the cyanide source.- Gradually increase the reaction temperature and/or time while monitoring the reaction.- Test a new batch of reagents.
Significant Formation of Hydrolysis Products - Presence of water in the reaction mixture.- Harsh workup conditions (strong acid/base, high temperature).- Prolonged exposure to aqueous conditions.- Use anhydrous solvents and reagents.- Neutralize the reaction mixture carefully with a mild acid or base at low temperatures during workup.- Minimize the time the product is in contact with aqueous layers.
Formation of Dark-Colored Byproducts - High reaction temperatures leading to decomposition.- Oxidation of intermediates or products.- Optimize the reaction temperature to the lowest effective level.- Run the reaction under an inert atmosphere (nitrogen or argon).- Consider using an antioxidant if appropriate for the reaction chemistry.
Analytical Troubleshooting
Problem Potential Cause(s) Troubleshooting & Optimization
Poor Peak Shape in HPLC (Tailing or Fronting) - Inappropriate mobile phase pH for the basic pyridine nitrogen.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH with an appropriate buffer to ensure the analyte is in a single ionic form.- Inject a smaller sample volume or a more dilute sample.- Use a column with end-capping or a different stationary phase.
Co-elution of Impurities with the Main Peak - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry.- Adjust the mobile phase gradient to improve separation.- Try a different column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).- For GC-MS, optimize the temperature program to enhance separation.
Inconsistent Retention Times - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Flush the column after each run and replace it if performance degrades.
Low Sensitivity in MS Detection - Inefficient ionization of the analyte.- Ion suppression from the matrix or mobile phase additives.- Optimize the MS source parameters (e.g., capillary voltage, gas flow).- Use a mobile phase with volatile additives (e.g., formic acid or ammonium formate instead of phosphate buffers).- Dilute the sample to reduce matrix effects.

Experimental Protocols

Synthesis of this compound via Rosenmund-von Braun Reaction

This is a representative protocol and may require optimization.

Reagents:

  • 2-Chloro-6-methoxypyridine

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or Pyridine

  • Toluene

  • Aqueous ammonia solution

  • Brine

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-methoxypyridine (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Add copper(I) cyanide (1.2-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 150-190 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a stirred aqueous ammonia solution to quench the reaction and dissolve copper salts.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

HPLC Method for Purity Analysis

This is a starting point for method development and should be validated.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
GC-MS Method for Impurity Profiling

This is a starting point for method development and should be validated.

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.[5]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-400

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Structure Molecular Weight Origin Analytical Method
2-Chloro-6-methoxypyridineC₆H₆ClNO143.57Unreacted starting material (Rosenmund-von Braun)GC-MS, HPLC
2-Amino-6-methoxypyridineC₆H₈N₂O124.14Unreacted starting material (Sandmeyer)HPLC, LC-MS
6-MethoxypicolinamideC₇H₈N₂O₂152.15Hydrolysis of nitrileHPLC, LC-MS
6-Methoxypicolinic acidC₇H₇NO₃153.14Hydrolysis of amide/nitrileHPLC, LC-MS
6-Methoxy-2-hydroxypyridineC₆H₇NO₂125.13Side product of Sandmeyer reactionGC-MS, HPLC

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results synthesis Crude Product from Synthesis sample_prep Sample Preparation (Dilution, Filtration) synthesis->sample_prep Aliquoting hplc HPLC-UV/MS Analysis sample_prep->hplc Liquid Injection gcms GC-MS Analysis sample_prep->gcms Vaporization identification Impurity Identification hplc->identification Mass Spectra & Retention Time gcms->identification Mass Spectra & Retention Time quantification Impurity Quantification identification->quantification Using Standards report Purity Report quantification->report

Caption: Workflow for the analysis of impurities in crude this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_sm Check for Unreacted Starting Material (TLC/HPLC) start->check_sm sm_present Incomplete Reaction check_sm->sm_present Yes sm_absent Product Degradation or Side Reactions check_sm->sm_absent No check_impurities Analyze for Major Impurities (HPLC/GC-MS) hydrolysis Hydrolysis Products (Amide, Acid) Detected check_impurities->hydrolysis Hydrolysis other_byproducts Other Byproducts Detected check_impurities->other_byproducts Other optimize_conditions Increase Temperature/Time Use Excess Reagent sm_present->optimize_conditions sm_absent->check_impurities anhydrous Ensure Anhydrous Conditions Mild Workup hydrolysis->anhydrous optimize_stoichiometry Optimize Reagent Stoichiometry and Temperature other_byproducts->optimize_stoichiometry

Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.

References

stability and degradation of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 6-Methoxypyridine-2-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during its use, handling, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored at room temperature in a dry, cool, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption and potential degradation. The compound should be stored away from heat, open flames, and strong oxidizing agents.

Q2: What are the known decomposition products of this compound?

A2: Under thermal decomposition, typically during combustion, hazardous products such as carbon monoxide (CO) and nitrogen oxides (NOx) can be formed. In experimental settings, gradual degradation may occur via hydrolysis of the nitrile group or other pathways, especially under harsh conditions.

Q3: Is this compound stable in acidic or basic solutions?

A3: While specific quantitative data is limited, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid or amide. The pyridine ring can be protonated in strong acids. It is recommended to use anhydrous solvents or a buffered system near neutral pH if an aqueous medium is necessary for your experiment.[1]

Q4: Can this compound undergo polymerization?

A4: Yes, cyanopyridines, in general, have the potential to polymerize, especially under harsh conditions such as high temperatures or in the presence of certain catalysts.[1] This can lead to the formation of viscous reaction mixtures and low yields of the desired product. Careful control of the reaction temperature is crucial to prevent this side reaction.[1]

Q5: What are the primary safety hazards associated with this compound?

A5: this compound is considered a flammable liquid and vapor. It can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Reaction Yield 1. Degradation of Starting Material: The compound may have degraded due to improper storage or handling.- Verify Purity: Check the purity of your starting material using techniques like NMR or LC-MS before starting the reaction. - Ensure Proper Storage: Confirm that the compound has been stored in a tightly sealed container at room temperature, away from light and moisture.
2. Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.- Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.[2][3] - Optimize Conditions: Adjust the reaction temperature, time, or catalyst concentration based on literature for similar pyridine derivatives.[3]
3. Hydrolysis of Nitrile Group: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile.- Use Anhydrous Solvents: Whenever possible, use dry solvents to minimize hydrolysis.[1] - Control pH: If an aqueous system is required, use a buffered solution to maintain a near-neutral pH.[1]
Formation of Unwanted Side Products 1. Polymerization: High reaction temperatures or catalytic conditions may induce polymerization of the cyanopyridine.- Strict Temperature Control: Maintain a consistent and controlled reaction temperature to prevent localized overheating.[1] - Re-evaluate Catalyst: If using a catalyst, ensure it is not known to promote nitrile polymerization.
2. Ring-related Side Reactions: The methoxy group and nitrile group can direct reactions to unintended positions on the pyridine ring.- Consult Literature: Review literature on the reactivity of substituted pyridines to anticipate potential side reactions. The methoxy group can influence the basicity of the pyridine nitrogen.[4] - Purification: Employ column chromatography with a carefully selected solvent system to separate the desired product from isomers and other byproducts.[2]
Inconsistent Experimental Results 1. Photodegradation: Exposure to light, particularly UV light, can potentially degrade the compound over time.- Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel from direct light, especially during long reaction times. The photodegradation of pyridine has been documented.[5]
2. Reactivity with Solvents: The compound may slowly react with certain nucleophilic or protic solvents.- Solvent Selection: Choose an inert solvent that is known to be compatible with both the methoxy and nitrile functional groups.

Experimental Protocols & Visualizations

Protocol: General Stability Assessment

This protocol outlines a general workflow to assess the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a high-purity solvent (e.g., acetonitrile).

  • Condition Setup: Aliquot the stock solution into separate, sealed vials for each condition to be tested (e.g., pH 4, pH 7, pH 9, 40°C, exposure to UV light).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

  • Quenching (if necessary): Neutralize the samples from acidic or basic conditions to halt further degradation before analysis.

  • Analysis: Analyze the samples using a quantitative method like HPLC or LC-MS to determine the remaining concentration of the parent compound.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Known Concentration) B Aliquot into Vials (Acid, Base, Heat, Light) A->B C Incubate under Test Conditions B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Quench Reaction (if applicable) D->E F Analyze by HPLC/LC-MS E->F G Plot Concentration vs. Time & Determine Rate F->G

Caption: Workflow for assessing the stability of this compound.

Logical Diagram: Troubleshooting Low Yield

This decision tree provides a logical workflow for troubleshooting low product yield in reactions involving this compound.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Verify Starting Material Purity (NMR, LC-MS) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Repurify Repurify or Use New Batch PurityOK->Repurify No MonitorReaction Monitor Reaction Progress (TLC, LC-MS) PurityOK->MonitorReaction Yes ReactionComplete Reaction Complete? MonitorReaction->ReactionComplete Optimize Optimize Conditions (Temp, Time, Catalyst) ReactionComplete->Optimize No CheckSideProducts Analyze Crude Mixture for Side Products ReactionComplete->CheckSideProducts Yes Hydrolysis Hydrolysis Product (Amide/Acid) Found? CheckSideProducts->Hydrolysis UseAnhydrous Use Anhydrous Solvents or Buffer pH Hydrolysis->UseAnhydrous Yes Polymer Polymerization or Other Side Products? Hydrolysis->Polymer No AdjustTemp Adjust Temperature or Purify via Chromatography Polymer->AdjustTemp Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Analytical Guide to 6-Methoxypyridine-2-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical characterization of 6-Methoxypyridine-2-carbonitrile. Due to the limited availability of public domain spectral data for this specific compound, this guide offers a comparative analysis with its structural isomers, 5-Methoxypyridine-2-carbonitrile and 4-Methoxypyridine-2-carbonitrile, for which analytical data is more accessible. This comparative approach provides valuable insights for the characterization of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are fundamental for the handling, storage, and analysis of these compounds.

Table 1: Physicochemical Properties of Methoxypyridine-2-carbonitrile Isomers

PropertyThis compound5-Methoxypyridine-2-carbonitrile4-Methoxypyridine-2-carbonitrile
CAS Number 83621-01-6[1]89809-63-2[2][3]36057-44-0[4]
Molecular Formula C₇H₆N₂O[1]C₇H₆N₂O[2][3]C₇H₆N₂O
Molecular Weight 134.14 g/mol [1]134.14 g/mol [2][3]134.14 g/mol
Appearance SolidPale yellow solidWhite to off-white solid
Melting Point 62-67 °CNot available118-121 °C
Boiling Point Not availableNot available258 °C
Purity ≥97%≥95%[3]≥98%

Spectroscopic and Chromatographic Analysis

The following sections detail the expected and observed analytical data for the methoxypyridine-2-carbonitrile isomers. While specific experimental data for the 6-methoxy isomer is not provided, the data from its isomers and related compounds serve as a strong reference.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the methoxypyridine-2-carbonitrile isomers are influenced by the positions of the methoxy and cyano groups on the pyridine ring.

Table 2: Comparative ¹H and ¹³C NMR Spectral Data (Predicted and Experimental)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Predicted: Protons on the pyridine ring are expected between 6.5-8.5 ppm. The methoxy protons should appear as a singlet around 3.9-4.1 ppm.Predicted: Aromatic carbons are expected in the range of 110-165 ppm. The nitrile carbon is anticipated around 115-120 ppm, and the methoxy carbon around 55 ppm.
5-Methoxypyridine-2-carbonitrile Data not available.Data not available.
4-Methoxypyridine-2-carbonitrile Data not available.Data not available.
Related Compound: 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile 7.67 (m, 2H), 7.65 (s, 1H), 7.56 (m, 3H), 7.42 (s, 1H), 4.17 (s, 3H, OCH₃)[5]164.8, 156.6, 151.6, 135.9, 135.6, 130.2, 129.1, 128.4, 127.5, 126.8, 126.4, 115.8, 115.2 (CN), 93.7, 54.9 (OCH₃)[5]

IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorption bands for methoxypyridine-2-carbonitriles are from the C≡N (nitrile) and C-O-C (ether) stretches.

Table 3: Comparative FT-IR Spectral Data

Functional GroupThis compound (Expected)5-Methoxypyridine-2-carbonitrile (Expected)4-Methoxypyridine-2-carbonitrile (Expected)Related Compound: 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile[5]
C≡N Stretch ~2220-2240 cm⁻¹~2220-2240 cm⁻¹~2220-2240 cm⁻¹2219 cm⁻¹
C-O-C Stretch (Aromatic Ether) ~1230-1270 cm⁻¹ (asymmetric), ~1020-1075 cm⁻¹ (symmetric)~1230-1270 cm⁻¹ (asymmetric), ~1020-1075 cm⁻¹ (symmetric)~1230-1270 cm⁻¹ (asymmetric), ~1020-1075 cm⁻¹ (symmetric)1224 cm⁻¹
C=N & C=C Stretch (Pyridine Ring) ~1400-1600 cm⁻¹~1400-1600 cm⁻¹~1400-1600 cm⁻¹1581, 1548, 1522 cm⁻¹
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹Not specified
C-H Stretch (Methoxy) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹~2850-2960 cm⁻¹Not specified

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the methoxypyridine-2-carbonitrile isomers, the molecular ion peak (M⁺) is expected at m/z 134.

Table 4: Comparative Mass Spectrometry Data

IonThis compound (Predicted)5-Methoxypyridine-2-carbonitrile (Predicted)4-Methoxypyridine-2-carbonitrile (Predicted)Related Compound: 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrile[5]
Molecular Ion [M]⁺ m/z 134m/z 134m/z 134[M+Na]⁺ at m/z 428
Key Fragments Loss of CH₃ (m/z 119), Loss of CO (m/z 106), Loss of OCH₃ (m/z 103)Loss of CH₃ (m/z 119), Loss of CO (m/z 106), Loss of OCH₃ (m/z 103)Loss of CH₃ (m/z 119), Loss of CO (m/z 106), Loss of OCH₃ (m/z 103)Not specified

Reversed-phase HPLC is a suitable technique for the purity determination and quantification of methoxypyridine-2-carbonitrile isomers. The retention time will vary depending on the isomer due to differences in polarity.

Table 5: Comparative HPLC Method Parameters

ParameterThis compound (Suggested)5-Methoxypyridine-2-carbonitrile (Suggested)4-Methoxypyridine-2-carbonitrile (Suggested)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Expected Elution Order Based on polarity, the elution order may vary. Generally, less polar compounds elute later in reversed-phase HPLC.

Experimental Protocols

The following are detailed experimental protocols for the analytical techniques discussed. These protocols are based on standard methods for the analysis of pyridine derivatives and can be adapted for this compound and its isomers.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with liquid chromatography can be used.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade solvents. Filter and degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

  • Chromatographic Conditions: Use the conditions outlined in Table 5. A gradient elution may be necessary to achieve optimal separation from any impurities.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and relationships relevant to the analytical characterization of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS HPLC HPLC Dissolution->HPLC Structure Structural Elucidation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity

Caption: A generalized workflow for the analytical characterization of a chemical compound.

Isomer_Comparison cluster_isomers Methoxypyridine-2-carbonitrile Isomers Pyridine_Ring Pyridine Ring 6-Methoxy 6-Methoxypyridine- 2-carbonitrile Pyridine_Ring->6-Methoxy Substituents at positions 2 and 6 5-Methoxy 5-Methoxypyridine- 2-carbonitrile Pyridine_Ring->5-Methoxy Substituents at positions 2 and 5 4-Methoxy 4-Methoxypyridine- 2-carbonitrile Pyridine_Ring->4-Methoxy Substituents at positions 2 and 4

Caption: Structural relationship of the methoxypyridine-2-carbonitrile isomers.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Methoxypyridine-2-carbonitrile against structurally related analogues, 2-Methoxypyridine and 2-Cyanopyridine. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these compounds. The inclusion of experimental data and protocols supports the objective comparison of their spectroscopic features.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogues. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data (in CDCl₃)

Compoundδ (ppm), Multiplicity, J (Hz)
This compound 7.73 (t, J = 7.9 Hz, 1H, H4), 7.21 (d, J = 7.5 Hz, 1H, H3), 6.91 (d, J = 8.3 Hz, 1H, H5), 3.99 (s, 3H, OCH₃)
2-Methoxypyridine [1]8.16 (ddd, J = 5.0, 2.0, 0.9 Hz, 1H, H6), 7.52 (ddd, J = 8.4, 7.3, 2.0 Hz, 1H, H4), 6.82 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H, H5), 6.72 (dt, J = 8.4, 0.9 Hz, 1H, H3), 3.92 (s, 3H, OCH₃)
2-Cyanopyridine [2][3]8.74 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H, H6), 7.88 (td, J = 7.7, 1.8 Hz, 1H, H4), 7.75 (dt, J = 7.7, 1.1 Hz, 1H, H3), 7.58 (ddd, J = 7.7, 4.8, 1.1 Hz, 1H, H5)

Table 2: ¹³C NMR Spectral Data (in CDCl₃)

Compoundδ (ppm)
This compound 163.5 (C6), 140.3 (C4), 132.0 (C2), 121.2 (C3), 117.0 (CN), 111.4 (C5), 54.4 (OCH₃)
2-Methoxypyridine 164.2 (C2), 147.0 (C6), 138.6 (C4), 116.8 (C5), 111.1 (C3), 53.4 (OCH₃)
2-Cyanopyridine [2]151.0 (C6), 137.2 (C4), 133.0 (C2), 127.9 (C5), 124.5 (C3), 117.8 (CN)

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.[4][5]

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

Instrumentation: Spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used, and the data is processed with Fourier transformation.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labeled atoms corresponding to the NMR assignments.

Caption: Structure of this compound with NMR assignments.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the analysis of 6-Methoxypyridine-2-carbonitrile, a key building block in medicinal chemistry. We delve into predicted fragmentation patterns, offer detailed experimental protocols, and present a clear comparison with alternative methods to guide your analytical strategy.

Mass Spectrometry Analysis: Unraveling the Molecular Fingerprint

Mass spectrometry is a powerful tool for elucidating the structure and confirming the molecular weight of compounds like this compound. With a molecular formula of C₇H₆N₂O, its nominal molecular weight is 134 g/mol .[1][2][3][] The presence of a stable aromatic ring, a methoxy group, and a nitrile functional group will dictate its fragmentation pattern under electron ionization (EI).

Predicted Fragmentation Pathway

Upon ionization, the molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 134 is expected to be observed. The primary fragmentation events are predicted to involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation at m/z 119. Subsequent loss of carbon monoxide (CO) from this fragment could yield an ion at m/z 91. Another potential fragmentation pathway involves the cleavage of the entire methoxy group (•OCH₃), resulting in a fragment at m/z 103. The nitrile group (-CN) can also be lost, although this is generally less favorable for aromatic nitriles.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment IonDescription
134[C₇H₆N₂O]⁺˙Molecular Ion ([M]⁺˙)
119[C₆H₃N₂O]⁺Loss of a methyl radical (•CH₃) from the methoxy group
103[C₆H₄N₂]⁺Loss of a methoxy radical (•OCH₃)
91[C₅H₃N₂]⁺Loss of CO from the [M-CH₃]⁺ fragment
77[C₅H₃N]⁺˙Loss of HCN from the [M-OCH₃]⁺ fragment

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable structural information, a multi-faceted analytical approach is often necessary for comprehensive characterization and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary data.

Table 2: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and structural information through fragmentation patterns.High sensitivity, provides structural details, suitable for complex mixtures when coupled with chromatography.Isomers may not be distinguishable without chromatography, quantification can be challenging without standards.
HPLC-UV Quantification and purity assessment.Excellent for quantification, widely available, non-destructive.Provides limited structural information, requires a chromophore for UV detection.
GC-MS Separation of volatile compounds and their mass spectra.High separation efficiency for volatile compounds, provides both chromatographic and mass spectral data.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy (¹H, ¹³C) Detailed structural elucidation, including connectivity and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for impure samples.

Experimental Protocols

Mass Spectrometry (Predictive Protocol)
  • Instrumentation: A standard electron ionization mass spectrometer (e.g., a single quadrupole or ion trap instrument).

  • Sample Introduction: Direct infusion or via a gas chromatograph for a GC-MS setup.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-200.

  • Data Analysis: The resulting mass spectrum would be analyzed for the presence of the molecular ion peak at m/z 134 and the predicted fragment ions as detailed in Table 1.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

  • Quantification: A calibration curve would be generated using standards of known concentration.

Visualizing the Workflow and Fragmentation

To further clarify the analytical processes, the following diagrams illustrate the logical workflow of a mass spectrometry experiment and the predicted fragmentation pathway of this compound.

MassSpecWorkflow cluster_instrument Mass Spectrometer cluster_data Data System Sample Sample Introduction IonSource Ion Source (EI) Sample->IonSource Vaporization MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataAcquisition Data Acquisition Detector->DataAcquisition Signal Transduction DataAnalysis Data Analysis DataAcquisition->DataAnalysis Spectrum Generation

Caption: Mass Spectrometry Experimental Workflow.

FragmentationPathway M [C₇H₆N₂O]⁺˙ m/z = 134 (Molecular Ion) F1 [C₆H₃N₂O]⁺ m/z = 119 M->F1 - •CH₃ F2 [C₆H₄N₂]⁺ m/z = 103 M->F2 - •OCH₃ F3 [C₅H₃N₂]⁺ m/z = 91 F1->F3 - CO F4 [C₅H₃N]⁺˙ m/z = 77 F2->F4 - HCN

Caption: Predicted Fragmentation of this compound.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 6-Methoxypyridine-2-carbonitrile is paramount for the integrity of downstream processes and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, offering high resolution and sensitivity. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, alongside alternative analytical techniques. The proposed methods are based on established analytical approaches for similar aromatic and pyridine-based compounds.

Comparison of Proposed HPLC Methods

Given the structure of this compound, which contains both aromatic and polar functional groups, reversed-phase HPLC is the most suitable chromatographic technique.[1][2] The separation mechanism in RP-HPLC is primarily based on hydrophobic interactions between the analyte and the stationary phase.[1] Variations in stationary phase chemistry and mobile phase composition can be leveraged to optimize the separation of the main component from potential impurities.

Method ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Polar-Embedded
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 with polar-embedded group
Primary Interaction HydrophobicHydrophobic, π-π interactionsHydrophobic, hydrogen bonding
Best For General purpose, separation of non-polar impurities.Enhanced separation of aromatic and unsaturated impurities.Improved retention and peak shape for polar impurities.
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water0.02 M KH2PO4 Buffer (pH 2.5)
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 20-80% B over 15 min30-70% B over 20 min15-60% B over 15 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Column Temperature 30 °C40 °C35 °C
Detection UV at 270 nmUV at 254 nmUV at 220 nm
Expected Performance Good separation of a wide range of impurities.Improved selectivity for aromatic impurities due to π-π interactions.Better peak shape for early eluting polar impurities.
Alternative Analytical Methods

While HPLC is the primary method for purity analysis, other techniques can provide complementary information.

Analytical MethodPrincipleApplication for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Suitable for identifying and quantifying volatile and semi-volatile impurities.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation to identify functional groups.Can confirm the identity of the main component and detect impurities with different functional groups.[4]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.A rapid and simple method for qualitative purity assessment and reaction monitoring.[5]

Experimental Protocols

Proposed HPLC Method A: Standard C18 Protocol

This method is a general-purpose starting point for the purity analysis of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.[6]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Visualizations

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Inject Inject Sample Filter_Sample->Inject MobilePhase Prepare Mobile Phases Degas Degas Mobile Phases MobilePhase->Degas HPLC_System HPLC System Setup Degas->HPLC_System Equilibrate Equilibrate Column HPLC_System->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

Logical Relationship of Analytical Methods

Analytical_Methods cluster_primary Primary Purity Analysis cluster_complementary Complementary & Orthogonal Methods HPLC HPLC (Quantitative Purity) Purity_Assessment Overall Purity Assessment HPLC->Purity_Assessment GCMS GC-MS (Volatile Impurities) GCMS->Purity_Assessment FTIR FT-IR (Identity Confirmation) FTIR->Purity_Assessment TLC TLC (Qualitative Monitoring) TLC->Purity_Assessment

Caption: Interrelation of Analytical Techniques for Comprehensive Purity Assessment.

References

A Comparative Guide to 6-Methoxypyridine-2-carbonitrile and Other Cyanopyridines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Methoxypyridine-2-carbonitrile with other cyanopyridine derivatives, focusing on their chemical properties, synthesis, and performance in biological assays. The information is supported by experimental data to assist researchers in selecting the appropriate building blocks for their specific applications in medicinal chemistry and drug discovery.

Cyanopyridines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The strategic placement of the cyano group and other substituents on the pyridine ring significantly influences the molecule's physicochemical properties and biological activity. This compound is a key intermediate, valued for its utility in synthesizing more complex molecules, including potent enzyme inhibitors and modulators of biological pathways.[3][][5]

Physicochemical Properties: A Comparative Overview

The substitution pattern on the pyridine ring dictates properties such as melting point, polarity, and solubility. These characteristics are crucial for reaction kinetics, purification, and the pharmacokinetic profile of resulting drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC₇H₆N₂O134.1462-67White to tan powder or crystals83621-01-6[]
2-CyanopyridineC₆H₄N₂104.1125-28Colorless to yellow liquid or solid100-70-9
3-Cyanopyridine (Nicotinonitrile)C₆H₄N₂104.1150-51White crystalline solid100-54-9[6]
4-CyanopyridineC₆H₄N₂104.1178-81White crystalline solid100-48-1
2-Amino-3-cyanopyridineC₆H₅N₃119.12135-138Yellow to brown powder40476-50-0
2-Methoxy-3-cyanopyridineC₇H₆N₂O134.1482-83Not specified65933-89-3[7]

Synthesis of Cyanopyridines: A Workflow Perspective

The synthesis of cyanopyridines can be achieved through various routes, each with its own advantages regarding starting materials, reaction conditions, and yields. The choice of method often depends on the desired substitution pattern and scale of the reaction.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products Picolines Picolines (Methylpyridines) Ammoxidation Ammoxidation Picolines->Ammoxidation Pyridine_N_Oxides Pyridine N-Oxides Cyanation_N_Oxide Cyanation of N-Oxide Pyridine_N_Oxides->Cyanation_N_Oxide Halopyridines Halopyridines Rosenmund Rosenmund-von Braun Reaction Halopyridines->Rosenmund Aminopyridines Aminopyridines Sandmeyer Sandmeyer Reaction Aminopyridines->Sandmeyer Aldehydes_Ketones Aldehydes, Ketones, Malononitrile One_Pot One-Pot Multicomponent Reaction Aldehydes_Ketones->One_Pot Cyanopyridines Cyanopyridines (e.g., 2-, 3-, 4-CP) Ammoxidation->Cyanopyridines Substituted_CPs Substituted Cyanopyridines Cyanation_N_Oxide->Substituted_CPs Rosenmund->Substituted_CPs Sandmeyer->Substituted_CPs One_Pot->Substituted_CPs Cyanopyridines->Substituted_CPs Further Functionalization

Caption: General synthetic pathways to cyanopyridines.

Comparative Performance in Biological Assays

Cyanopyridine derivatives have been extensively evaluated for various biological activities, particularly as anticancer agents. Their efficacy is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. The tables below summarize the cytotoxic activity of various cyanopyridine derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Cyanopyridone and Pyridopyrimidine Derivatives [8]

CompoundStructureCell LineIC₅₀ (µM)
5a 2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile derivativeMCF-7 (Breast)1.77 ± 0.10
HepG2 (Liver)2.71 ± 0.15
5e 2-oxo-4-(4-chlorophenyl)-1,2-dihydropyridine-3,5-dicarbonitrile derivativeMCF-7 (Breast)1.39 ± 0.08
HepG2 (Liver)10.70 ± 0.58
6b 4-(4-chlorophenyl)-3,4,7,8-tetrahydropyrimido[4,5-b]pyridine-6-carbonitrile derivativeMCF-7 (Breast)> 50
HepG2 (Liver)2.68 ± 0.14
Taxol (Control) -MCF-7 (Breast)8.48 ± 0.46
HepG2 (Liver)14.60 ± 0.79

Table 2: Cytotoxicity of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives [9]

CompoundStructureCell LineIC₅₀ (µM)
4e 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-4,6-diphenylnicotinonitrileMCF-7 (Breast)8.352
Doxorubicin (Control) -MCF-7 (Breast)0.96

Table 3: Activity of Methoxypyridine-Derived Gamma-Secretase Modulators (GSMs) [5]

CompoundStructureAβ42 Inhibition IC₅₀ (nM)Aqueous Solubility (µM)
22c Methoxyphenyl B-ring analog13018
22d Methoxypyridine B-ring analog7025
22e Methoxypyrazine B-ring analog60< 1

The data indicates that methoxy-substituted cyanopyridines are promising scaffolds. For instance, the methoxypyridine-derived GSM (22d) shows a favorable balance of potent Aβ42 inhibition and improved aqueous solubility compared to other analogs.[5] In anticancer assays, substitutions on the cyanopyridine core dramatically influence cytotoxicity, with some derivatives showing higher potency than the standard drug Taxol against specific cell lines.[8]

Inhibition of Signaling Pathways

Many cyanopyridine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2 and HER-2, which are crucial for tumor angiogenesis and proliferation.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression Translocates & Activates Cyanopyridine Cyanopyridine Derivatives Cyanopyridine->VEGFR2 Inhibits (ATP-binding site)

Caption: Simplified VEGFR-2 signaling pathway inhibited by cyanopyridines.

Experimental Protocols

General Procedure for One-Pot Synthesis of 2-Amino-3-cyanopyridines[2]

This method provides rapid access to highly substituted cyanopyridines under solvent-free conditions.[2]

  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (1.1 mmol)

    • Ketone (e.g., acetophenone) (1 mmol)

    • Ammonium acetate (1.5 mmol)

    • Catalyst (e.g., Nanostructured diphosphate Na₂CaP₂O₇)

  • Procedure:

    • In a flask, mix the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.

    • Add the catalyst to the mixture.

    • Heat the reaction mixture at 80°C under solvent-free conditions, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethanol to the solid residue and stir.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative.

General Procedure for Synthesis of 2-Methoxypyridine-3-carbonitriles[8]
  • Materials:

    • α,β-Unsaturated aldehyde or ketone (0.1 mol)

    • Propanedinitrile (malononitrile) (0.08 mol)

    • Sodium methoxide (0.1 mol) in Methanol

  • Procedure:

    • Add propanedinitrile in methanol to a freshly prepared sodium methoxide solution at 5°C.

    • After stirring for 5 minutes, add the α,β-unsaturated carbonyl compound in methanol dropwise over 2 hours.

    • Reflux the mixture for 90 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting oil in water and extract with dichloromethane.

    • Dry the combined organic layers (e.g., over MgSO₄), filter, and remove the solvent to yield the crude product, which can be further purified by chromatography or recrystallization.

General Protocol for MTT Cytotoxicity Assay[9][10]

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO) and incubate for 48-72 hours.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

A Comparative Guide to the Synthetic Routes of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 6-Methoxypyridine-2-carbonitrile is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

Comparison of Synthetic Routes

The following table summarizes the key aspects of the three primary synthetic routes to this compound, allowing for a direct comparison of their advantages and disadvantages.

Parameter Route 1: Palladium-Catalyzed Cyanation Route 2: From Pyridine N-oxide Route 3: Sandmeyer Reaction
Starting Material 2-Chloro-6-methoxypyridine6-Methoxypyridine2-Amino-6-methoxypyridine
Key Reagents Zinc Cyanide (Zn(CN)₂), Palladium Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Zinc dustm-Chloroperoxybenzoic acid (mCPBA), Dimethyl Sulfate, Sodium Cyanide (NaCN)Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN)
Reaction Steps 121 (from amine)
Typical Yield Good to Excellent (often >80%)Good (typically 60-80% over two steps)Moderate to Good (can be variable)
Scalability Generally good, catalyst cost can be a factor.Good, but handling of mCPBA and dimethyl sulfate requires care.Moderate, diazotization can be challenging to scale.
Safety Considerations Use of toxic cyanide salts and palladium catalyst.Use of potentially explosive mCPBA and toxic dimethyl sulfate and cyanide.Formation of potentially unstable diazonium salts; use of toxic cyanide.

Experimental Protocols

This section provides detailed experimental procedures for each of the three synthetic routes.

Route 1: Palladium-Catalyzed Cyanation of 2-Chloro-6-methoxypyridine

This route offers a direct and high-yielding approach to the target molecule from a commercially available starting material. The use of a palladium catalyst allows for efficient C-C bond formation.[1]

Experimental Procedure:

  • To a reaction vessel, add 2-chloro-6-methoxypyridine (1.0 mmol), zinc cyanide (0.6 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and zinc dust (0.2 mmol).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added, and the mixture is heated to 110-120 °C.

  • The reaction is stirred at this temperature for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Synthesis from 6-Methoxypyridine via its N-oxide

Step 2a: Preparation of 6-Methoxypyridine-N-oxide [2][3]

  • In a round-bottom flask, dissolve 6-methoxypyridine (1.0 eq) in a suitable solvent such as isopropyl acetate.

  • Add acetic anhydride (4.0 eq).

  • The mixture is warmed to 30-40 °C.

  • Urea-hydrogen peroxide complex (4.5 eq) is added portion-wise, and the reaction is stirred at this temperature for several hours.

  • After the reaction is complete, it is cooled to 0-10 °C and quenched with a saturated aqueous solution of sodium bisulfite.

  • The pH is adjusted to 8-10 with a 20% sodium bicarbonate solution.

  • The product is extracted with an organic solvent, and the combined organic layers are concentrated to give 6-methoxypyridine-N-oxide, which can be used in the next step without further purification.

Step 2b: Cyanation of 6-Methoxypyridine-N-oxide [4]

  • The crude 6-methoxypyridine-N-oxide (1.0 eq) is treated with dimethyl sulfate (1.0 eq) at 80-90 °C to form the methoxy-pyridinium salt.

  • The resulting salt is dissolved in water and cooled to 0 °C.

  • A solution of sodium cyanide (3.0 eq) in water is added dropwise, keeping the temperature below 5 °C.

  • The reaction mixture is allowed to stir at room temperature for several hours.

  • The product is extracted with chloroform, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated.

  • The crude product is purified by distillation or crystallization to yield this compound.

Route 3: Sandmeyer Reaction of 2-Amino-6-methoxypyridine

The Sandmeyer reaction provides a classical method to introduce a cyano group onto an aromatic ring starting from an amino group. 2-Amino-6-methoxypyridine is a commercially available starting material.[5][6]

Experimental Procedure:

  • 2-Amino-6-methoxypyridine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt solution.

  • In a separate flask, a solution of copper(I) cyanide (1.3 eq) and potassium cyanide in water is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the copper cyanide solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour.

  • After cooling, the mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the three synthetic routes.

Palladium_Catalyzed_Cyanation start 2-Chloro-6-methoxypyridine reagents Zn(CN)₂, Pd(OAc)₂, Ligand, Zn dust DMF, 110-120 °C start->reagents product This compound reagents->product

Caption: Palladium-Catalyzed Cyanation Workflow.

Pyridine_N-oxide_Route start 6-Methoxypyridine oxidation_reagents mCPBA or Urea-H₂O₂ start->oxidation_reagents n_oxide 6-Methoxypyridine-N-oxide oxidation_reagents->n_oxide cyanation_reagents 1. (CH₃)₂SO₄ 2. NaCN n_oxide->cyanation_reagents product This compound cyanation_reagents->product

Caption: Synthesis via Pyridine N-oxide Intermediate.

Sandmeyer_Reaction start 2-Amino-6-methoxypyridine diazotization NaNO₂, HCl 0-5 °C start->diazotization diazonium Diazonium Salt diazotization->diazonium cyanation CuCN, KCN diazonium->cyanation product This compound cyanation->product

Caption: Sandmeyer Reaction Pathway.

References

Comparative Reactivity Analysis: 6-Chloro-2-cyanopyridine vs. 6-Methoxy-2-cyanopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of two key pyridine derivatives, 6-chloro-2-cyanopyridine and 6-methoxy-2-cyanopyridine. Understanding the distinct chemical behaviors of these building blocks is crucial for the strategic design and optimization of synthetic routes in pharmaceutical and materials science research. This document outlines their relative performance in pivotal synthetic transformations, supported by available experimental data, and provides detailed experimental protocols for key reactions.

Executive Summary

The primary determinant of reactivity in 6-substituted-2-cyanopyridines is the nature of the leaving group at the 6-position. The electron-withdrawing cyano group at the 2-position significantly activates the pyridine ring towards nucleophilic attack. In nucleophilic aromatic substitution (SNAr) reactions, the chloropyridine derivative is substantially more reactive than its methoxy counterpart due to the superior leaving group ability of the chloride ion. In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, while both are viable substrates, the chloro-substituent generally allows for more facile oxidative addition, often leading to milder reaction conditions and broader substrate scope.

Reactivity Comparison in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine functionalization. The reactivity of 6-substituted-2-cyanopyridines in these reactions is heavily influenced by the stability of the leaving group.

General Reactivity Trend:

The general order of leaving group ability in SNAr reactions is Halogen > O-Alkyl. Consequently, 6-chloro-2-cyanopyridine is significantly more susceptible to nucleophilic attack than 6-methoxy-2-cyanopyridine. The methoxy group is a comparatively poor leaving group and its displacement often requires more forcing conditions, such as higher temperatures or the use of strong bases.

Supporting Experimental Data:

Reaction TypeSubstrateNucleophileConditionsYield
SNAr 6-Chloro-2-cyanopyridinePiperidineEtOH, 80 °C, 4hHigh
SNAr 6-Methoxy-2-cyanopyridinePiperidineNaH, THF, refluxModerate to High

Note: The yields are qualitative and based on general principles and isolated examples for similar substrates. Specific yields will be highly dependent on the exact reaction conditions and the nature of the nucleophile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Both 6-chloro-2-cyanopyridine and 6-methoxy-2-cyanopyridine can participate in this reaction, though the reactivity of the chloro-derivative is generally higher.

Reactivity Considerations:

The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The C-Cl bond is more readily activated than a C-O bond of a methoxy group. Therefore, 6-chloro-2-cyanopyridine is a more reactive coupling partner. While methods for the Suzuki coupling of aryl ethers exist, they typically require more specialized and often more forcing conditions.

Supporting Experimental Data:

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsYield
Suzuki-Miyaura 6-Chloro-2-cyanopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100 °CHigh
Suzuki-Miyaura 6-Methoxy-2-cyanopyridinePhenylboronic acidSpecialized Pd catalyst/ligandHigher temperaturesModerate to High
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route to C-N bond formation. Similar to the Suzuki coupling, the chloro-derivative is the more common and generally more reactive substrate.

Reactivity Considerations:

The oxidative addition of the palladium catalyst to the C-Cl bond is more facile than to a C-O bond. Consequently, a broader range of amines can be coupled to 6-chloro-2-cyanopyridine under milder conditions. The amination of 6-methoxypyridine derivatives is possible but often requires more specialized catalyst systems and can be lower yielding.

Supporting Experimental Data:

Reaction TypeSubstrateAmineCatalyst SystemConditionsYield
Buchwald-Hartwig 6-Chloro-2-cyanopyridineAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110 °CHigh
Buchwald-Hartwig 6-Methoxy-2-cyanopyridineAnilineSpecialized Pd catalyst/ligandHigher temperaturesModerate

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Piperidine

Materials:

  • 6-Chloro-2-cyanopyridine or 6-Methoxy-2-cyanopyridine (1.0 mmol)

  • Piperidine (1.2 mmol)

  • For 6-chloropyridine: Ethanol (5 mL)

  • For 6-methoxypyridine: Anhydrous THF (5 mL) and Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (for NaH).

Procedure for 6-Chloro-2-cyanopyridine:

  • To a round-bottom flask, add 6-chloro-2-cyanopyridine (1.0 mmol) and ethanol (5 mL).

  • Add piperidine (1.2 mmol) to the solution.

  • Attach a condenser and heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure for 6-Methoxy-2-cyanopyridine:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.5 mmol).

  • Add anhydrous THF (3 mL) and cool the suspension to 0 °C.

  • Slowly add piperidine (1.2 mmol) and stir for 15 minutes.

  • Add a solution of 6-methoxy-2-cyanopyridine (1.0 mmol) in anhydrous THF (2 mL).

  • Warm the reaction to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 6-Chloro-2-cyanopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (4 mL) and Water (1 mL)

  • Schlenk flask, condenser, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup.

Procedure:

  • To a Schlenk flask, add 6-chloro-2-cyanopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL).

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination with Aniline

Materials:

  • 6-Chloro-2-cyanopyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cesium carbonate (1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask, condenser, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup.

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol) to a Schlenk flask.

  • Add 6-chloro-2-cyanopyridine (1.0 mmol) and anhydrous toluene (5 mL).

  • Add aniline (1.2 mmol) to the mixture.

  • Seal the flask and heat the reaction to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reactivity Pathways

G cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_XCoupling Palladium-Catalyzed Cross-Coupling chloro_snar 6-Chloro-2-cyanopyridine product_snar 6-Nu-2-cyanopyridine chloro_snar->product_snar More Reactive (Good Leaving Group) chloro_xc 6-Chloro-2-cyanopyridine methoxy_snar 6-Methoxy-2-cyanopyridine methoxy_snar->product_snar Less Reactive (Poor Leaving Group) methoxy_xc 6-Methoxy-2-cyanopyridine product_xc 6-Aryl/Amine-2-cyanopyridine chloro_xc->product_xc More Facile Oxidative Addition methoxy_xc->product_xc More Forcing Conditions

Caption: Reactivity comparison in SNAr and Cross-Coupling reactions.

Conclusion

The choice between 6-chloro-2-cyanopyridine and 6-methoxy-2-cyanopyridine as a synthetic precursor is dictated by the intended chemical transformation. For nucleophilic aromatic substitutions, the chloro-derivative offers significantly higher reactivity, allowing for milder conditions and broader applicability. For palladium-catalyzed cross-coupling reactions, while both substrates can be utilized, the chloro-substituent generally provides a more reliable and efficient pathway to the desired products. This guide serves as a foundational resource for chemists to make informed decisions in the design and execution of synthetic strategies involving these valuable pyridine building blocks.

A Comparative Guide to the Spectroscopic Data of 6-Methoxypyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a series of 6-Methoxypyridine-2-carbonitrile derivatives. The information presented is intended to support researchers in the identification, characterization, and development of novel compounds based on this scaffold, which is of significant interest in medicinal chemistry. The data is compiled from peer-reviewed literature and is presented in a clear, comparative format. Detailed experimental protocols for the spectroscopic techniques are also provided to facilitate the replication and validation of these findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for several derivatives of 2-methoxypyridine-3-carbonitrile. This data is crucial for the structural elucidation and purity assessment of these compounds. The primary source for this data is the work of Al-Saleh, et al. (1993).[1]

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for 2-Methoxy-pyridine-3-carbonitrile Derivatives in CDCl₃

CompoundR⁴R⁵R⁶¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5a MeHH2.51 (s, 3H, Me), 4.04 (s, 3H, MeO), 6.84 (d, J=5.3 Hz, 1H, H-5), 8.18 (d, J=5.3 Hz, 1H, H-6)19.6 (Me), 53.9 (MeO), 96.8 (C-3), 113.9 (CN), 117.9 (C-5), 149.6 (C-6), 154.2 (C-4), 164.2 (C-2)
5b PhHH4.08 (s, 3H, MeO), 7.07 (d, J=5.3 Hz, 1H, H-5), 7.42-7.58 (m, 5H, Ph), 8.35 (d, J=5.3 Hz, 1H, H-6)54.2 (MeO), 93.3 (C-3), 115.5 (CN), 117.0 (C-5), 128.8, 129.2, 130.2, 136.1 (Ph), 150.7 (C-4), 153.2 (C-6), 165.7 (C-2)
5c 2-thienylHH4.07 (s, 3H, MeO), 7.11 (d, J=5.5 Hz, 1H, H-5), 7.11-7.22 (m, 1H, 2-thienyl), 7.49-7.57 (m, 1H, 2-thienyl), 7.89-7.95 (m, 1H, 2-thienyl), 8.24 (d, J=5.5 Hz, 1H, H-6)54.3 (MeO), 92.4 (C-3), 115.3 (CN), 115.7 (C-5), 128.5, 129.2, 129.4, 137.0 (2-thienyl), 147.2 (C-4), 150.2 (C-6), 165.7 (C-2)
5d HMeH2.31 (s, 3H, Me), 4.01 (s, 3H, MeO), 7.69 (d, J=2.2 Hz, 1H, H-4), 8.16 (d, J=2.2 Hz, 1H, H-6)16.4 (Me), 53.8 (MeO), 95.5 (C-3), 114.7 (CN), 125.6 (C-5), 142.7 (C-4), 150.7 (C-6), 162.0 (C-2)
5f HHMe2.59 (s, 3H, Me), 4.02 (s, 3H, MeO), 7.08 (d, J=7.9 Hz, 1H, H-5), 7.59 (d, J=7.9 Hz, 1H, H-4)24.3 (Me), 53.7 (MeO), 93.8 (C-3), 115.8 (CN), 121.8 (C-5), 141.5 (C-4), 157.9 (C-6), 163.4 (C-2)
5g HHPh4.09 (s, 3H, MeO), 7.28 (d, J=7.9 Hz, 1H, H-5), 7.40-7.55 (m, 3H, Ph), 7.78 (d, J=7.9 Hz, 1H, H-4), 8.00-8.15 (m, 2H, Ph)54.1 (MeO), 94.1 (C-3), 115.7 (CN), 119.2 (C-5), 128.6, 129.0, 130.3, 137.4 (Ph), 142.1 (C-4), 157.3 (C-6), 163.9 (C-2)
5h HH2-thienyl4.06 (s, 3H, MeO), 7.05-7.66 (m, 3H, 2-thienyl), 7.20 (d, J=7.9 Hz, 1H, H-5), 7.75 (d, J=7.9 Hz, 1H, H-4)54.2 (MeO), 93.6 (C-3), 110.8 (C-5), 115.4 (CN), 129.8, 128.3, 126.9 (2-thienyl), 143.0 (C-4), 152.0 (C-6), 163.8 (C-2)

Data extracted from Al-Saleh, B.; Abdel-latif, F. M.; El-Ablack, F. Z.; Al-Khamees, H. A. A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. HETEROCYCLES1993 , 36 (4), 769.[1]

Table 2: IR and Mass Spectrometry Data for 2-Methoxy-pyridine-3-carbonitrile Derivatives

CompoundR⁴R⁵R⁶IR (cm⁻¹)Mass Spectrometry (m/z, %)
5a MeHH2223 (C≡N), 1590, 1572 (C=C, C=N)148 (M⁺, 48.9), 147 (100)
5b PhHH2220 (C≡N), 1580, 1550, 1520 (C=C, C=N)210 (M⁺, 100)
5c 2-thienylHH2220 (C≡N), 1581, 1548, 1522 (C=C, C=N)216 (M⁺, 79.9), 215 (100)
5d HMeH2224 (C≡N), 1574, 1488 (C=C, C=N)148 (M⁺, 97.6), 147 (100)
5f HHMe2220 (C≡N), 1585, 1555, 1530 (C=C, C=N)148 (M⁺, 100)
5g HHPh2218 (C≡N), 1585, 1560, 1525 (C=C, C=N)210 (M⁺, 100)
5h HH2-thienyl2217 (C≡N), 1585, 1566, 1528, 1516 (C=C, C=N)216 (M⁺, 100)

Data extracted from Al-Saleh, B.; Abdel-latif, F. M.; El-Ablack, F. Z.; Al-Khamees, H. A. A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. HETEROCYCLES1993 , 36 (4), 769.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following sections provide step-by-step methodologies for the key analytical techniques used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the synthesized compounds.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (15-25 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.

  • Gently agitate the vial to dissolve the sample completely.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside to remove any dust or residue.

  • Label the NMR tube clearly with the sample identifier.

Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the nitrile (C≡N) and aromatic (C=C, C=N) vibrations.

Method: Potassium Bromide (KBr) Pellet Technique

Sample Preparation:

  • Thoroughly clean and dry an agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.

  • Weigh approximately 1-2 mg of the solid sample and place it in the mortar.

  • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder.

  • Add a small portion of the KBr to the mortar and gently grind the sample to a fine powder.

  • Add the remaining KBr to the mortar and grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Process the spectrum by performing a background subtraction.

  • Label the significant peaks corresponding to the characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds to confirm their identity.

Method: Electron Ionization (EI) with a Direct Inlet Probe

Sample Preparation:

  • Place a small amount of the solid sample (typically a few micrograms) into a clean capillary tube or the sample holder of the direct inlet probe.

Data Acquisition:

  • Introduce the direct inlet probe into the ion source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample directly into the ion source.

  • The vaporized sample molecules are then ionized by a beam of electrons (typically at 70 eV).

  • The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • The resulting mass spectrum is plotted as relative intensity versus m/z.

  • Identify the molecular ion peak (M⁺) and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of novel this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation IR->Structure_Elucidation Functional Groups NMR->Structure_Elucidation Connectivity & Environment MS->Structure_Elucidation Molecular Weight & Fragmentation Data_Comparison Comparison with Literature/Predicted Data Structure_Elucidation->Data_Comparison Final_Characterization Final Characterized Compound Data_Comparison->Final_Characterization Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Synthesis of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis protocols for 6-Methoxypyridine-2-carbonitrile, a key intermediate in pharmaceutical research. The following sections detail various synthetic routes, presenting quantitative data, experimental methodologies, and visual workflows to aid researchers in selecting the most suitable protocol for their specific needs.

Performance Comparison of Synthesis Protocols

The efficiency and practicality of different synthetic routes to this compound can be evaluated based on key performance indicators such as yield, reaction time, and the nature of the starting materials and reagents. The table below summarizes the quantitative data for three prominent methods.

Synthesis ProtocolStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
Protocol 1: Rosenmund-von Braun Reaction 2-Bromo-6-methoxypyridineCopper(I) Cyanide (CuCN)DMF, NMP, or Pyridine6-13 hours89%>95%
Protocol 2: Palladium-Catalyzed Cyanation 2-Chloro-6-methoxypyridineK₄[Fe(CN)₆], Pd(OAc)₂, K₂CO₃Sulfolane6 hoursHigh (Specific % not detailed)High
Protocol 3: Sandmeyer Reaction 2-Amino-6-methoxypyridineNaNO₂, HCl, CuCNWater, HCl~1-2 hoursModerate to High (Specific % not detailed)Good

Logical Workflow of Synthesis Protocols

The following diagram illustrates the logical progression of the compared synthetic methodologies, highlighting the key transformations from starting material to the final product.

Workflow for this compound Synthesis cluster_0 Protocol 1: Rosenmund-von Braun cluster_1 Protocol 2: Palladium-Catalyzed Cyanation cluster_2 Protocol 3: Sandmeyer Reaction A1 2-Bromo-6-methoxypyridine B1 Reaction with CuCN A1->B1 High Temp. C1 This compound B1->C1 A2 2-Chloro-6-methoxypyridine B2 Pd-Catalyzed Reaction with K4[Fe(CN)6] A2->B2 Ligand-Free C2 This compound B2->C2 A3 2-Amino-6-methoxypyridine B3 Diazotization (NaNO2, HCl) A3->B3 0-5 °C D3 Diazonium Salt Intermediate B3->D3 C3 Reaction with CuCN D3->C3 E3 This compound C3->E3

Caption: Comparative workflow of three synthesis protocols for this compound.

Detailed Experimental Protocols

Protocol 1: Rosenmund-von Braun Reaction from 2-Bromo-6-methoxypyridine

This classical method involves the nucleophilic substitution of a bromide with a cyanide group using a copper(I) cyanide reagent.

Materials:

  • 2-Bromo-6-methoxypyridine

  • Copper(I) Cyanide (CuCN)

  • Toluene

  • Sodium Methoxide

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Under an inert argon atmosphere, slowly add sodium methoxide (1.82 g) to a solution of 2,6-dibromopyridine (8.0 g) in toluene (120 mL).

  • Heat the mixture with continuous stirring at 120 °C for 13 hours. An additional 0.728 g of sodium methoxide can be added during the reaction to drive it to completion, followed by stirring for another 6 hours at the same temperature.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and partition it between water and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude 2-bromo-6-methoxypyridine is then reacted with copper(I) cyanide (1.2-2.0 equivalents) in a high-boiling polar solvent such as DMF, NMP, or pyridine.

  • Heat the mixture to reflux (typically 150-200 °C) for several hours until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the reaction mixture is typically poured into an aqueous solution of ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide to decompose the copper complexes.

  • The product is then extracted with an organic solvent, washed, dried, and purified by distillation or column chromatography to yield this compound. A yield of 89% for the initial bromination step has been reported.[1]

Protocol 2: Ligand-Free Palladium-Catalyzed Cyanation of 2-Chloro-6-methoxypyridine

This modern approach utilizes a palladium catalyst to facilitate the cyanation of a chloropyridine derivative, avoiding the use of stoichiometric copper reagents.[2]

Materials:

  • 2-Chloro-6-methoxypyridine (5 mmol)

  • Potassium Ferrocyanide (10 mmol)

  • Potassium Carbonate (5 mmol)

  • Palladium(II) Acetate (0.05 mmol)

  • Sulfolane (350 mL)

  • Ethyl Acetate

  • 5% Aqueous Ammonia

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 2-chloro-6-methoxypyridine, potassium ferrocyanide, potassium carbonate, and palladium(II) acetate in sulfolane.

  • Heat the reaction mixture to 185 °C and maintain this temperature for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction solution with 280 mL of ethyl acetate and filter the mixture.

  • Wash the filtrate twice with 200 mL of water and then twice with 200 mL of 5% aqueous ammonia.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 3: Sandmeyer Reaction of 2-Amino-6-methoxypyridine

This method proceeds via the formation of a diazonium salt from an aminopyridine, which is subsequently displaced by a cyanide group.[3]

Materials:

  • 2-Amino-6-methoxypyridine

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN, optional)

  • Ice

Procedure:

  • Diazotization: Dissolve 2-amino-6-methoxypyridine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aminopyridine solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture for 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The evolution of nitrogen gas should be observed.

  • After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.

  • The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation or column chromatography to give this compound.

Reaction Mechanism: Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps are illustrated in the diagram below.

Mechanism of the Sandmeyer Cyanation Reaction A Ar-NH2 B Ar-N2+ A->B NaNO2, HCl C Ar• + N2 B->C Single Electron Transfer from [Cu(CN)2]- D Ar-CN C->D Reaction with [Cu(CN)2]- CuCN CuCN CuCN2 [Cu(CN)2]-

References

A Comparative Guide to Catalysts for the Synthesis of 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-methoxypyridine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding high efficiency and selectivity. The choice of catalyst for the cyanation of the corresponding 2-halopyridine precursor is paramount to achieving optimal results. This guide provides a comparative analysis of common catalytic systems, focusing on palladium, copper, and nickel-based catalysts. We present a summary of their performance based on available experimental data, detailed experimental protocols for representative reactions, and visualizations to aid in catalyst selection and experimental design.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts for the cyanation of 2-halo-6-substituted pyridines, providing a comparative overview of their efficacy. It is important to note that direct comparative studies on this compound are limited; therefore, data from closely related substrates are included to provide a valuable benchmark.

Catalyst SystemSubstrateCyanide SourceReaction ConditionsYield (%)Key AdvantagesPotential Limitations
Palladium-catalyzed 2-Chloro-6-methylpyridineZn(CN)₂10 mol% Pd(OAc)₂, 10 mol% Ligand 1, 0.54 eq. Zn(CN)₂, 0.2 eq. Zn, DMF, 110°C, 1h96High yields, excellent functional group tolerance, well-established methods.Cost of palladium and ligands, potential for catalyst poisoning.
Copper-catalyzed (Ullmann-type) Aryl HalideNH₄HCO₃ / DMFCuI (catalytic)Moderate to GoodLow cost of copper catalyst, well-established classical reaction.Often requires harsh reaction conditions (high temperatures), may have limited substrate scope and functional group tolerance.
Nickel-catalyzed (Hetero)aryl ChloridesZn(CN)₂NiCl₂·6H₂O, dppf ligand, Zn reductant, DMAP additive, 80°CGood to HighCost-effective alternative to palladium, can be effective for less reactive chlorides.Can be sensitive to air and moisture, may require specific ligands and additives for optimal performance.

Experimental Protocols

Below are detailed experimental protocols for the cyanation of 2-halo-6-substituted pyridines using palladium, copper, and nickel catalysts. These protocols are based on established literature procedures and serve as a starting point for reaction optimization.

Palladium-Catalyzed Cyanation of 2-Chloro-6-methylpyridine

This protocol is adapted from a procedure for the cyanation of a close analog of 2-chloro-6-methoxypyridine and demonstrates a high-yielding approach using a palladium acetate catalyst with a specific phosphine ligand[1].

Materials:

  • 2-Chloro-6-methylpyridine

  • Zinc cyanide (Zn(CN)₂)

  • Zinc dust (Zn)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Di-t-butylphosphino)-1,1'-binaphthyl (Ligand 1)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vessel, add 2-chloro-6-methylpyridine (1.0 mmol), zinc cyanide (0.54 mmol), and zinc dust (0.2 mmol).

  • Add palladium(II) acetate (10 mol%) and 2-(di-t-butylphosphino)-1,1'-binaphthyl (10 mol%).

  • Add anhydrous DMF (5 mL) to the vessel.

  • The reaction mixture is heated to 110°C and stirred for 1 hour.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is filtered to remove insoluble inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-cyano-6-methylpyridine.

Copper-Mediated Cyanation of an Aryl Halide

This protocol describes a general and practical method for the copper-mediated cyanation of aryl halides using a combination of ammonium bicarbonate and DMF as the cyanide source.

Materials:

  • Aryl Halide (e.g., 2-Bromo-6-methoxypyridine)

  • Copper(I) iodide (CuI)

  • Ammonium bicarbonate (NH₄HCO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), copper(I) iodide (catalytic amount, e.g., 10 mol%), and ammonium bicarbonate (2.0 mmol).

  • Add N,N-dimethylformamide (DMF) as both the solvent and a component of the cyanide source.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 150°C.

  • Stir the reaction mixture for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired aryl nitrile.

Nickel-Catalyzed Cyanation of (Hetero)aryl Chlorides

This protocol is a general method for the nickel-catalyzed cyanation of heteroaryl chlorides using zinc cyanide, which is applicable to substrates like 2-chloro-6-methoxypyridine[2].

Materials:

  • (Hetero)aryl Chloride (e.g., 2-Chloro-6-methoxypyridine)

  • Zinc cyanide (Zn(CN)₂)

  • Zinc powder (Zn)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add NiCl₂·6H₂O (5 mol%), dppf (5 mol%), and zinc powder (1.5 equivalents) to a dry reaction tube.

  • Add the (hetero)aryl chloride (1.0 mmol), Zn(CN)₂ (1.2 equivalents), and DMAP (1.5 equivalents).

  • Add anhydrous acetonitrile to the tube.

  • Seal the tube and heat the reaction mixture to 80°C.

  • Stir the reaction for the required time (typically several hours), monitoring its progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble materials.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired (hetero)aryl nitrile.

Visualizing the Process: Diagrams for Reaction Understanding

To further aid in the comprehension of the catalytic processes involved in the synthesis of this compound, the following diagrams illustrate the general reaction scheme, a typical catalyst screening workflow, and a decision tree for catalyst selection.

general_reaction_scheme 2-Halo-6-methoxypyridine 2-Halo-6-methoxypyridine This compound This compound 2-Halo-6-methoxypyridine->this compound  Catalyst, Solvent, Heat Cyanide Source (M-CN) Cyanide Source (M-CN) Cyanide Source (M-CN)->this compound Catalyst (Pd, Cu, or Ni) Catalyst (Pd, Cu, or Ni) Byproduct (M-X) Byproduct (M-X)

Caption: General reaction scheme for the catalytic cyanation of 2-halo-6-methoxypyridine.

catalyst_screening_workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization Start Define Substrate (2-Halo-6-methoxypyridine) Catalysts Select Catalysts (Pd, Cu, Ni based) Start->Catalysts Conditions Define Reaction Parameters (Solvent, Temp, Time, etc.) Catalysts->Conditions Run Run Parallel Reactions Conditions->Run Analyze Analyze Yield & Purity (LC-MS, GC-MS) Run->Analyze Compare Compare Catalyst Performance Analyze->Compare Optimize Optimize Best Performing Catalyst System Compare->Optimize

Caption: A typical workflow for screening and optimizing catalysts for the cyanation reaction.

catalyst_selection_tree Start Catalyst Selection HighYield Primary Concern: Highest Yield & Selectivity? Start->HighYield Goal Cost Primary Concern: Cost? GreenChem Primary Concern: Green Chemistry? Cost->GreenChem No Copper Copper-based Catalyst (Low cost) Cost->Copper Yes HighYield->Cost No Palladium Palladium-based Catalyst (High efficiency) HighYield->Palladium Yes GreenChem->Palladium Consider (with ligand recycling) Nickel Nickel-based Catalyst (Cost-effective alternative) GreenChem->Nickel Consider

Caption: A decision tree to guide the selection of a catalyst based on key project priorities.

References

Safety Operating Guide

Proper Disposal of 6-Methoxypyridine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Methoxypyridine-2-carbonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety regulations. Improper disposal can lead to significant health risks, environmental contamination, and regulatory violations. Therefore, adherence to the following procedures is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This document contains detailed information about the chemical's hazards and the necessary safety precautions.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[1]

Hazard Classification and Data

Understanding the hazards associated with this compound is fundamental to its safe handling and disposal.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Code
Flammable liquids (Category 3)H226: Flammable liquid and vapour.[1]P210, P233, P240, P241, P242, P243
Skin irritation (Category 2)H315: Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362
Serious eye irritation (Category 2A)H319: Causes serious eye irritation.[1]P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1][2]P261, P271, P304+P340, P312, P403+P233, P405
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.P264, P270, P301+P312, P330
Acute toxicity, Dermal (Category 4)H312: Harmful in contact with skin.P280, P302+P352, P312, P362+P364
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[2]P261, P271, P304+P340, P312

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]

Experimental Protocol for Waste Collection and Disposal:

  • Identification and Segregation:

    • Identify the waste as this compound and recognize its hazardous properties (flammable, irritant, toxic).[4]

    • Segregate this waste from other incompatible chemical waste streams to prevent dangerous reactions.[4][5] For example, keep it separate from strong oxidizing agents.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[3] The original container is often a suitable option.[1]

    • The container must be in good condition, free from cracks or leaks.[3]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3][4] Do not use abbreviations or chemical formulas.[4]

  • Waste Accumulation and Storage:

    • Keep the waste container securely closed except when adding waste.[3]

    • Store the container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[1]

    • Ensure the storage area is inaccessible to unauthorized personnel. The substance should be stored locked up.[1][2]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

    • Follow all institutional and local regulations for hazardous waste disposal.[1] The waste must be disposed of at an approved waste disposal plant.[1][7][8]

  • Handling Empty Containers:

    • Even after emptying, the container should be handled as hazardous waste due to residual chemicals.[1]

    • If institutional policy allows, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5]

    • After proper cleaning, the container may be disposed of as regular waste, but labels should be defaced or removed.[3] Always confirm your institution's specific procedures for empty container disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Unused or Waste This compound identify 1. Identify as Hazardous Waste (Flammable, Irritant, Toxic) start->identify ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate 3. Segregate from Incompatible Chemicals ppe->segregate container 4. Use Labeled, Compatible Waste Container segregate->container storage 5. Store in Secure, Ventilated Area Away from Ignition Sources container->storage disposal 6. Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guide for 6-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 6-Methoxypyridine-2-carbonitrile. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to be harmful if inhaled, and can cause serious eye damage, skin irritation, and respiratory irritation[1]. The following table summarizes the required Personal Protective Equipment (PPE) to mitigate these risks.

Protection Type Specific PPE Requirement Purpose
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye damage[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can lead to irritation[1].
Flame retardant antistatic protective clothing or a lab coat.To protect the body from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator is required when vapors or aerosols are generated.To prevent inhalation of the compound, which can be harmful and cause respiratory irritation[1].
Footwear Closed-toe shoes, preferably chemical-resistant safety footwear.To protect feet from spills and falling objects.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors[1].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray[1].

  • Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area[1]. Contaminated clothing should be removed immediately and washed before reuse[1].

  • Spill Management: In the event of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal[2].

Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place[2].

  • Incompatibilities: Keep away from heat, sparks, open flames, and hot surfaces.

  • Security: Store the chemical in a locked-up area to restrict access to authorized personnel only[1].

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all applicable federal, state, and local regulations.

  • Waste Chemical: Dispose of the contents at an approved waste disposal plant[3]. Do not dispose of it in the sewer system[2].

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. They should also be sent to an approved waste disposal facility.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician[1].

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help[1].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell[1].

Workflow for Safe Handling of this compound

A Assess Hazards & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Preparation C Handle in Ventilated Area (Fume Hood) B->C Safe Handling D Perform Experiment C->D E Decontaminate Work Area D->E Post-Experiment F Properly Dispose of Waste (Chemical & Contaminated Materials) E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxypyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxypyridine-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.